Product packaging for JNJ-46778212(Cat. No.:CAS No. 1363281-27-9)

JNJ-46778212

Katalognummer: B611743
CAS-Nummer: 1363281-27-9
Molekulargewicht: 352.37
InChI-Schlüssel: QUZLMKNNIUSREV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

VU0409551 is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). It induces calcium mobilization in HEK293 cells expressing human mGluR5 (EC50 = 260 nM). It is selective for mGluR5 over mGluR1-4 and mGluR6-8 at 10 μM. VU0409551 reverses amphetamine-induced hyperlocomotion in rats (ED50 = 23 mg/kg), indicating antipsychotic-like activity. It increases levels of c-fos and expression of BDNF, Arc/Arg3.1, syntaxin 1A, and post-synaptic density-95 (PSD-95) in the hippocampus in the BACHD mouse model of Huntington's disease when administered at a dose of 3 mg/kg. VU0409551 (3 mg/kg) also improves object location memory in the novel object location test and associative memory in the cued fear conditioning test in the BACHD mouse model.>VU0409551, also known as JNJ-46778212, is orally bioavailable metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulators (PAMs). VU0409551 exhibits distinct stimulus bias and selectively potentiates mGlu5 coupling to Gαq-mediated signaling but not mGlu5 modulation of NMDAR currents or NMDAR-dependent synaptic plasticity in the rat hippocampus. On the basis of its robust in vitro potency and in vivo efficacy in multiple preclinical models of multiple domains of schizophrenia, coupled with a good DMPK profile and an acceptable therapeutic window, VU0409551/JNJ-46778212 was selected as a candidate for further development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17FN2O3 B611743 JNJ-46778212 CAS No. 1363281-27-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZLMKNNIUSREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-46778212: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of mGlu5 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-46778212, also identified as VU0409551, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). Developed as a potential therapeutic for schizophrenia, its mechanism of action is distinguished by a phenomenon known as "stimulus bias" or "biased agonism." This technical guide provides an in-depth analysis of the core mechanism of action of this compound on mGlu5 receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing its effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to this compound and its Target: The mGlu5 Receptor

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. It is implicated in a variety of physiological processes, including synaptic plasticity, learning, and memory. Dysfunction of the mGlu5 receptor has been linked to several neurological and psychiatric disorders, including schizophrenia.

This compound is a novel compound that does not directly activate the mGlu5 receptor but rather enhances its response to the endogenous agonist, glutamate. This positive allosteric modulation offers a more nuanced approach to receptor modulation compared to direct agonists, as it preserves the temporal and spatial dynamics of natural glutamatergic signaling. A key feature of this compound is its stimulus-biased signaling, which is a central focus of this guide.

Quantitative Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its potency, binding affinity, and efficacy in preclinical models.

Table 1: In Vitro Pharmacology of this compound

ParameterValueAssay SystemReference
EC50 (Potentiation) 260 nMCalcium mobilization in HEK293 cells expressing human mGlu5 (in the presence of an EC20 concentration of glutamate)[1]
Maximal Potentiation 84% of the maximal glutamate responseCalcium mobilization in HEK293 cells expressing human mGlu5[1]
Glutamate CRC Shift ~10-fold leftward shiftCalcium mobilization in HEK293 cells expressing human mGlu5 (at 10 µM this compound)[1]
IC50 (Radioligand Displacement) 4.37 µMDisplacement of [3H]-mPEPy in membranes from HEK293 cells expressing human mGlu5[1]

Table 2: In Vivo Efficacy of this compound in a Preclinical Model of Psychosis

Preclinical ModelEndpointMED (Minimum Effective Dose)ED50Maximal EffectReference
Amphetamine-Induced Hyperlocomotion (Rat)Reversal of hyperlocomotion10 mg/kg, p.o.23 mg/kg, p.o.~78% reversal at 100 mg/kg, p.o.[1]
Conditioned Avoidance Responding (Rat)Inhibition of avoidance response-65 mg/kg, p.o.-

Mechanism of Action: Stimulus-Biased Positive Allosteric Modulation

The core of this compound's mechanism of action lies in its ability to selectively potentiate certain downstream signaling pathways of the mGlu5 receptor while not affecting others. This "stimulus bias" is a critical feature that distinguishes it from other mGlu5 PAMs and is thought to contribute to its favorable therapeutic window.

Potentiation of Gαq-Mediated Signaling

This compound robustly enhances the canonical Gαq-mediated signaling pathway upon glutamate binding to the mGlu5 receptor. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This potentiation of Gαq signaling is believed to be responsible for some of the therapeutic effects of this compound.

Lack of Potentiation of NMDA Receptor Currents

A defining characteristic of this compound's stimulus bias is its lack of potentiation of mGlu5 modulation of N-methyl-D-aspartate (NMDA) receptor currents. While mGlu5 activation can typically enhance NMDA receptor function, this compound does not amplify this effect. This is significant because over-potentiation of NMDA receptor function has been linked to potential excitotoxicity and seizure liability. The dissociation of Gαq-mediated signaling from NMDA receptor modulation is a key aspect of this compound's unique pharmacological profile.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a representative experimental workflow.

mGlu5_Signaling_Pathway mGlu5 Signaling Pathway and the Biased Modulation by this compound Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds JNJ_46778212 This compound (PAM) JNJ_46778212->mGlu5 Potentiates Gq Gαq mGlu5->Gq Activates NMDAR NMDA Receptor mGlu5->NMDAR Modulates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NMDAR_Modulation NMDAR Modulation NMDAR->NMDAR_Modulation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: mGlu5 signaling cascade potentiated by this compound.

Calcium_Mobilization_Workflow Experimental Workflow: Calcium Mobilization Assay start Start: HEK293 cells expressing h-mGlu5 load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash add_compound Add this compound (or vehicle) wash->add_compound add_glutamate Add EC₂₀ concentration of glutamate add_compound->add_glutamate measure_fluorescence Measure fluorescence intensity (e.g., using a FLIPR system) add_glutamate->measure_fluorescence analyze_data Analyze data to determine EC₅₀ and % potentiation measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for assessing mGlu5 potentiation via calcium mobilization.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used in the characterization of this compound, based on the supplementary information of Conde-Ceide et al., 2015.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and maximal potentiation of this compound on the mGlu5 receptor.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to attach overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Preparation: this compound is serially diluted in buffer to create a concentration range.

  • Assay Procedure:

    • The dye solution is removed, and cells are washed with buffer.

    • The plate is placed in a fluorescence imaging plate reader (FLIPR).

    • A baseline fluorescence reading is taken.

    • This compound (or vehicle) is added to the wells, and the fluorescence is monitored.

    • After a short incubation, an EC20 concentration of glutamate is added to the wells.

    • Fluorescence is continuously measured to detect changes in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The data are normalized to the response of a maximal glutamate concentration and fitted to a four-parameter logistic equation to determine the EC50 and maximal potentiation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the mGlu5 receptor at the MPEP allosteric site.

  • Membrane Preparation: Membranes are prepared from HEK293 cells expressing the human mGlu5 receptor. Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

  • Assay Components:

    • Radioligand: [3H]-MPEPy (a high-affinity radioligand for the MPEP binding site).

    • Test Compound: this compound at various concentrations.

    • Non-specific Binding Control: A high concentration of a known MPEP site ligand (e.g., unlabeled MPEP).

  • Incubation: The membrane preparation, radioligand, and test compound (or control) are incubated together in a 96-well plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The filters are washed with cold assay buffer, dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the concentration of this compound. An IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Amphetamine-Induced Hyperlocomotion Model

This preclinical model is used to assess the antipsychotic-like potential of this compound.

  • Animals: Adult male Sprague-Dawley rats are used. They are habituated to the testing environment before the experiment.

  • Drug Administration:

    • This compound is formulated in a suitable vehicle and administered orally (p.o.) at various doses.

    • A control group receives the vehicle only.

  • Behavioral Testing:

    • After a specified pretreatment time (e.g., 60 minutes), the rats are placed in open-field activity chambers.

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a habituation period.

    • Amphetamine (a psychostimulant that induces hyperlocomotion) is administered subcutaneously (s.c.).

    • Locomotor activity is then recorded for a subsequent period (e.g., 90 minutes).

  • Data Analysis: The total locomotor activity during the post-amphetamine period is calculated for each animal. The data are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group. A dose-response curve is generated to determine the ED50.

Conclusion

This compound represents a significant advancement in the development of mGlu5 positive allosteric modulators. Its defining feature is its stimulus-biased mechanism of action, characterized by the potentiation of Gαq-mediated signaling without the concomitant enhancement of NMDA receptor function. This unique pharmacological profile is thought to underlie its robust efficacy in preclinical models of psychosis while potentially mitigating the risk of excitotoxicity-related side effects. The data and methodologies presented in this technical guide provide a comprehensive overview of the core mechanism of action of this compound, offering a valuable resource for the scientific community engaged in the pursuit of novel therapeutics for schizophrenia and other CNS disorders.

References

A Technical Deep Dive into the mGlu5 Allosteric Binding Site of JNJ-46778212

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of JNJ-46778212, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). We will delve into the specific binding site, quantitative pharmacological data, detailed experimental methodologies, and the downstream signaling pathways modulated by this compound.

The Allosteric Binding Site of this compound on mGlu5

This compound (also known as VU0409551) is a potent, selective, and orally bioavailable positive allosteric modulator of the mGlu5 receptor.[1] It exerts its effects by binding to an allosteric site within the seven-transmembrane (7TM) domain of the receptor, a site topographically distinct from the orthosteric binding site for the endogenous ligand, glutamate.

Specifically, this compound binds to the well-characterized MPEP (2-Methyl-6-(phenylethynyl)pyridine) allosteric site.[1] This has been confirmed through radioligand binding studies demonstrating the ability of this compound to fully displace the MPEP-site radioligand [³H]-mPEPy.[1]

While direct mutagenesis or co-crystallography studies detailing the precise amino acid interactions of this compound with the mGlu5 receptor are not extensively available in the public domain, significant insights can be drawn from studies on the MPEP binding pocket. This common allosteric site is known to be a crucial hub for a variety of mGlu5 allosteric modulators. Mutagenesis and computational modeling studies have identified several key amino acid residues that are critical for the binding and function of ligands that target this site. These key residues are located within transmembrane helices 3, 5, 6, and 7 and include:

  • Pro654 (TM3)

  • Tyr658 (TM3)

  • Thr780 (TM6)

  • Trp784 (TM6)

  • Ser808 (TM7)

  • Ala809 (TM7)[2][3]

These residues likely form a hydrophobic pocket that accommodates the phenoxymethyl and aryl methanone moieties of this compound, facilitating its positive allosteric modulatory effects.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.

ParameterValueAssay SystemReference
EC₅₀ (Potentiation) 260 nMCalcium mobilization assay in HEK293 cells expressing human mGlu5 (in the presence of an EC₂₀ concentration of glutamate)
Maximal Potentiation (% Glu Max) 84%Calcium mobilization assay in HEK293 cells expressing human mGlu5
IC₅₀ (Binding Affinity) 4.37 µM[³H]-mPEPy displacement binding assay in human mGlu5 expressing cells
Fold Shift of Glutamate CRC ~10-foldCalcium mobilization assay in HEK293 cells expressing human mGlu5 (at 10 µM this compound)

Experimental Protocols

To ensure the reproducibility and understanding of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay ([³H]-mPEPy Displacement)

This assay is designed to determine the binding affinity of a test compound to the MPEP allosteric site on the mGlu5 receptor by measuring its ability to displace a specific radioligand.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 HEK293 cells expressing human mGlu5 prep2 Homogenization in lysis buffer prep1->prep2 prep3 Centrifugation to pellet membranes prep2->prep3 prep4 Resuspension and protein quantification prep3->prep4 assay1 Incubate membranes with [³H]-mPEPy and varying concentrations of this compound prep4->assay1 assay2 Define non-specific binding with excess unlabeled MPEP assay3 Incubate to equilibrium assay2->assay3 assay4 Rapid filtration to separate bound and free radioligand assay3->assay4 assay5 Wash filters to remove non-specifically bound radioligand assay4->assay5 analysis1 Quantify radioactivity using liquid scintillation counting assay5->analysis1 analysis2 Calculate specific binding analysis1->analysis2 analysis3 Generate competition curve and determine IC₅₀ analysis2->analysis3

Workflow for the [³H]-mPEPy Radioligand Displacement Assay.
Calcium Mobilization Assay

This functional assay measures the ability of a PAM to potentiate the intracellular calcium release mediated by mGlu5 activation in the presence of an agonist like glutamate.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Seed HEK293 cells expressing human mGlu5 prep2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep3 Wash to remove excess dye assay1 Measure baseline fluorescence prep3->assay1 assay2 Add varying concentrations of this compound assay1->assay2 assay3 Add a sub-maximal (EC₂₀) concentration of glutamate assay2->assay3 assay4 Monitor fluorescence changes over time assay3->assay4 analysis1 Calculate the increase in fluorescence intensity assay4->analysis1 analysis2 Generate concentration-response curves analysis1->analysis2 analysis3 Determine EC₅₀ for potentiation analysis2->analysis3 G cluster_bias Stimulus Bias of this compound Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 activates JNJ46778212 This compound JNJ46778212->mGlu5 potentiates Potentiates Potentiates Gαq-mediated signaling (Ca²⁺, ERK) NoPotentiation Does NOT potentiate NMDA receptor currents Gq11 Gq/11 mGlu5->Gq11 activates NMDAR NMDA Receptor Modulation mGlu5->NMDAR modulates PLC Phospholipase C (PLC) Gq11->PLC PI3KAkt PI3K/Akt/mTOR Pathway Gq11->PI3KAkt PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC Ca2 Intracellular Ca²⁺ Release ER->Ca2 Ca2->PKC ERK ERK Phosphorylation PKC->ERK

References

The Structure-Activity Relationship of JNJ-46778212 (VU0409551): A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising mGlu₅ Positive Allosteric Modulator for Schizophrenia

JNJ-46778212, also known as VU0409551, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu₅). This compound emerged from a collaboration between Janssen Research and Development and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) as a clinical candidate for the treatment of schizophrenia.[1][2] This technical guide provides a detailed overview of the structure-activity relationship (SAR) of the (2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanone series that led to the discovery of this compound, offering valuable insights for researchers and drug development professionals in the field of neuroscience.

Core Structure and Initial Optimization

The journey to this compound began with the optimization of high-throughput screening hits, leading to a novel series of compounds. The core scaffold consists of a (2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanone framework. Initial efforts focused on exploring the "Eastern" and "Western" regions of the molecule to improve potency, metabolic stability, and pharmacokinetic properties.[1]

A significant breakthrough was the identification of a benzyloxy linker in the Western region by Janssen, which enhanced metabolic stability.[1] Concurrently, the VCNDD explored the Eastern SAR, initially retaining a phenylacetylene moiety.[1] The subsequent hybridization of these research streams was pivotal to the development of the clinical candidate.

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for key analogs in the series, highlighting the impact of substitutions on mGlu₅ PAM activity.

Table 1: SAR of the Aryl Moiety (Eastern Region)

CompoundAryl SubstitutionmGlu₅ EC₅₀ (nM)Efficacy (% Glu Max)Fold-Shift
17a (this compound) 4-fluorophenyl26084~10
4b 3-fluorophenyl2407813
4c 4-fluorophenyl>1000--
4d 3,4-difluorophenyl-<50-

Data sourced from Conde-Ceide et al., 2015 and Duggan et al., 2016.

The data clearly indicates a strong preference for fluorine substitution on the phenyl ring. A 3-fluoro substitution (4b) was found to be optimal for potency and efficacy. While the 4-fluoro analog (17a, the clinical candidate) showed robust activity, moving the fluorine to the 4-position (4c) or adding a second fluorine (4d) resulted in a significant loss of potency and/or efficacy.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator at the MPEP binding site of the mGlu₅ receptor. Its mechanism is characterized by a potentiation of the receptor's response to the endogenous ligand, glutamate. A key finding for this series is the concept of "stimulus bias." this compound demonstrates robust efficacy in preclinical models of schizophrenia without directly potentiating NMDA receptor modulation, a feature that was previously linked to neurotoxicity concerns with other mGlu₅ PAMs. This biased signaling, selectively potentiating Gαq-mediated pathways, is believed to contribute to its improved therapeutic window.

G cluster_membrane Cell Membrane mGlu5 mGlu₅ Receptor Gq Gαq mGlu5->Gq activates NMDAR NMDA Receptor mGlu5->NMDAR Modulation PLC PLC Gq->PLC activates Downstream Downstream Signaling (e.g., IP₃, DAG, Ca²⁺) PLC->Downstream leads to Adverse Potential Neurotoxicity (Not potentiated by this compound) NMDAR->Adverse can lead to Glutamate Glutamate Glutamate->mGlu5 binds JNJ46778212 This compound (PAM) JNJ46778212->mGlu5 potentiates Therapeutic Antipsychotic & Cognition-Enhancing Effects Downstream->Therapeutic results in

Figure 1: Biased signaling pathway of this compound at the mGlu₅ receptor.

Experimental Protocols

A summary of the key experimental methodologies used in the evaluation of the this compound series is provided below.

In Vitro mGlu₅ PAM Potency Assay
  • Cell Line: A stable cell line co-expressing human mGlu₅ and Gαqi5.

  • Method: A fluorometric imaging plate reader (FLIPR) assay was used to measure changes in intracellular calcium levels.

  • Protocol:

    • Cells are plated in 384-well plates.

    • Compounds are added at various concentrations.

    • After a pre-incubation period, an EC₂₀ concentration of glutamate is added.

    • The resulting calcium mobilization is measured.

    • Data is normalized to the maximal response induced by a saturating concentration of glutamate to determine EC₅₀ and % Efficacy.

G start Start plate Plate cells expressing human mGlu₅ start->plate add_cmpd Add test compounds (various concentrations) plate->add_cmpd incubate Pre-incubate add_cmpd->incubate add_glu Add EC₂₀ Glutamate incubate->add_glu measure Measure intracellular Ca²⁺ via FLIPR add_glu->measure analyze Analyze data: - Normalize to Glu Max - Calculate EC₅₀ & % Efficacy measure->analyze end End analyze->end

Figure 2: Workflow for the in vitro mGlu₅ PAM functional assay.
In Vivo Models for Schizophrenia

This compound was evaluated in multiple preclinical models relevant to the different symptom domains of schizophrenia. One pivotal model mentioned is the amphetamine-induced hyperlocomotion (AHL) model, which is a common assay for assessing antipsychotic-like activity. The compound demonstrated robust efficacy in these models.

Pharmacokinetics and Drug-like Properties

A critical aspect of the optimization campaign was to develop a compound with favorable drug metabolism and pharmacokinetic (DMPK) properties suitable for oral administration. This compound was found to be brain penetrant and orally available. The optimization efforts successfully addressed metabolic liabilities observed in earlier analogs.

Conclusion

The discovery of this compound (VU0409551) is a testament to a successful industry-academic collaboration that leveraged deep expertise in medicinal chemistry, pharmacology, and basic science. The SAR campaign for the (2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanone series effectively navigated the challenges of potency, selectivity, and pharmacokinetics. The identification of a biased mGlu₅ PAM that avoids direct potentiation of NMDA receptor currents represents a significant advancement in the pursuit of safer and more effective treatments for schizophrenia. While the progression of this specific candidate was paused due to findings in chronic high-dose toxicology studies, the wealth of SAR data and the underlying biological principles provide a valuable foundation for the continued development of next-generation mGlu₅ modulators.

References

Pharmacological profile of JNJ-46778212 as an mGlu5 PAM

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profile of JNJ-46778212, a Positive Allosteric Modulator of mGlu5

Introduction

This compound (also known as VU0409551) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2][3] Developed through a collaboration between Janssen Research and Development and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD), it was identified as a clinical candidate for the treatment of schizophrenia.[1][4] This document provides a detailed overview of its pharmacological properties, experimental methodologies, and the signaling pathways it modulates.

Pharmacological Profile

This compound enhances the receptor's response to the endogenous ligand, glutamate, without possessing intrinsic agonist activity on its own in key assays. Its mechanism of action is centered on binding to an allosteric site, specifically the same site as the well-characterized mGlu5 antagonist MPEP, thereby potentiating the effects of glutamate.

In Vitro Potency and Selectivity

The compound demonstrates robust potency in potentiating glutamate-induced calcium mobilization in cell lines expressing the human mGlu5 receptor. It is highly selective for mGlu5 over other mGlu receptor subtypes.

Table 1: In Vitro Pharmacological Data for this compound

Parameter Species Value Description
EC50 Human 260 nM Potency for potentiating an EC20 concentration of glutamate.
EC50 Rat 235 nM Potency for potentiating an EC20 concentration of glutamate.
% Glu Max Human 84% Efficacy relative to the maximal response induced by glutamate.
Glutamate CRC Shift Human ~10-fold Leftward shift of the glutamate concentration-response curve at 10 µM.
Binding Affinity (IC50) Human 4.37 µM Displacement of [3H]-mPEPy, confirming binding to the MPEP allosteric site.

| Selectivity | Human | Highly Selective | No significant activity observed at mGlu1–4, 6–8 receptors at a concentration of 10 µM. |

Signaling Pathways

Activation of the mGlu5 receptor, a G-protein coupled receptor (GPCR), primarily initiates a canonical signaling cascade through coupling with Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is central to mGlu5's role in synaptic plasticity. Beyond this primary pathway, mGlu5 activation can also lead to the phosphorylation of ERK1/2 and subsequent activation of transcription factors like Elk-1, influencing gene expression.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq11 Gαq/11 mGlu5->Gq11 Couples PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Ion Ca_Store->Ca_Ion Releases Ca_Ion->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Synaptic Plasticity) Ca_Ion->Downstream PKC->Downstream Glutamate Glutamate Glutamate->mGlu5 Activates PAM This compound (PAM) PAM->mGlu5 Potentiates

Canonical mGlu5 receptor signaling pathway potentiated by this compound.

Experimental Protocols

In Vitro: Calcium Mobilization Assay

The primary method for characterizing the potency and efficacy of this compound is the calcium mobilization assay. This assay quantifies the increase in intracellular calcium following receptor activation.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human or rat mGlu5 receptor are typically used.

  • Protocol Outline:

    • Cell Plating: Cells are seeded into multi-well plates and grown to an appropriate confluency.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

    • Compound Addition: this compound, at varying concentrations, is added to the cells. In the absence of glutamate, a pure PAM like this compound should not elicit a calcium signal.

    • Glutamate Challenge: A sub-maximal (EC20) concentration of glutamate is added to stimulate the mGlu5 receptor.

    • Signal Detection: A fluorescence plate reader (e.g., FLIPR) measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

    • Data Analysis: The fluorescence signal is used to calculate EC50 (potency) and maximal response (efficacy) values.

Calcium_Mobilization_Workflow start Start plate_cells Plate HEK293-mGlu5 Cells start->plate_cells load_dye Load with Calcium- Sensitive Dye plate_cells->load_dye add_pam Add this compound (Test Compound) load_dye->add_pam add_glutamate Add EC20 Glutamate (Agonist) add_pam->add_glutamate read_fluorescence Measure Fluorescence (Intracellular Ca2+ Signal) add_glutamate->read_fluorescence analyze Calculate EC50 and % Efficacy read_fluorescence->analyze end End analyze->end

Workflow for the in vitro calcium mobilization assay.
In Vivo: Amphetamine-Induced Hyperlocomotion (AHL) Model

To assess antipsychotic-like efficacy, the amphetamine-induced hyperlocomotion (AHL) model in rats is frequently used. This model is based on the principle that psychostimulants like amphetamine induce dopamine release, leading to hyperactive behavior that can be attenuated by antipsychotic drugs. This compound demonstrated a dose-dependent reversal of this hyperlocomotion, with a minimum effective dose of 3 mg/kg (p.o.).

Pharmacokinetics and In Vivo Efficacy

This compound possesses a favorable drug metabolism and pharmacokinetics (DMPK) profile, demonstrating good oral bioavailability across multiple species.

Table 2: Preclinical Pharmacokinetic and Efficacy Data for this compound

Parameter Species Value Notes
Oral Bioavailability (%F) Rat > 40% Demonstrates good absorption after oral dosing.
Half-life (t1/2) Rat Moderate Specific values not detailed, but described as having a good half-life.
CNS Penetration (Kp) Rat Good Able to cross the blood-brain barrier effectively.
In Vivo Efficacy (AHL) Rat MED = 3 mg/kg, p.o. Minimum effective dose in the amphetamine-induced hyperlocomotion model.

| Cognition Enhancement | Rat | 0.3 - 10 mg/kg | Dose range that enhanced acquisition of fear memory. |

Based on preclinical data and allometric scaling, human clearance was predicted to be between 1.5 to 3.6 mL/min/kg with a half-life of 10–24 hours, suggesting a viable dosing regimen for clinical studies.

Clinical Development and Status

On the basis of its strong preclinical profile, this compound was advanced as a clinical candidate for schizophrenia. However, its development was paused following IND-enabling toxicology studies. Chronic administration at a high dose (360 mg/kg) for 30 days resulted in Fluoro-Jade C staining in a small number of rats, raising concerns about potential neurotoxicity and human sensitivity.

Conclusion

This compound is a well-characterized mGlu5 PAM with a robust pharmacological profile. It exhibits high potency and selectivity in vitro, effectively potentiating the canonical Gq-PLC-Ca2+ signaling pathway. Its favorable pharmacokinetic properties and demonstrated efficacy in preclinical models of psychosis and cognition established it as a promising clinical candidate. While its development was halted due to safety concerns at high chronic doses, the extensive data on this compound provide a valuable technical framework for the development of future mGlu5-targeting therapeutics.

References

In Vitro Profile of JNJ-46778212: A Potent and Selective mGlu5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and efficacy of JNJ-46778212 (also known as VU0409551), a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). The data presented herein demonstrates its potential as a therapeutic agent, particularly in the context of central nervous system disorders such as schizophrenia.[1][2]

Core Efficacy and Potency

This compound has been characterized as a potent and selective mGlu5 PAM.[1][2][3] Its primary mechanism of action is to enhance the response of the mGlu5 receptor to its endogenous ligand, glutamate, rather than activating the receptor directly. This modulation occurs at an allosteric site, topographically distinct from the orthosteric glutamate binding site.

Quantitative In Vitro Pharmacology

The following tables summarize the key quantitative data for the in vitro activity of this compound.

Table 1: In Vitro Potency and Efficacy of this compound at the Human mGlu5 Receptor

ParameterValueAssay Conditions
EC50 260 nMCalcium mobilization assay in HEK293 cells expressing human mGlu5, in the presence of an EC20 concentration of glutamate.
Maximal Efficacy (% Glu Max) 84%Calcium mobilization assay, representing the maximal potentiation of the glutamate response.
Glutamate CRC Shift ~10-fold leftward shiftConcentration-response curve (CRC) for glutamate in the presence of 10 μM this compound.

Table 2: Binding Affinity and Selectivity of this compound

ParameterValueAssay Conditions
Binding Affinity (IC50) 4.37 µMDisplacement of [3H]-mPEPy, confirming binding to the MPEP allosteric site on human mGlu5.
Selectivity Highly selective for mGlu5Tested at 10 µM against mGlu1-4, 6-8.
MAO-B Binding (Ki) 6.4 µMAncillary pharmacology screen.

Table 3: Potency at Rat mGlu5 Receptor

ParameterValueAssay Conditions
EC50 235 nMCalcium mobilization assay.
Maximal Efficacy (% Glu Max) 74 ± 2%Calcium mobilization assay.

Experimental Protocols

Calcium Mobilization Assay

The primary assay used to determine the in vitro potency of this compound was a calcium mobilization assay.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor.

  • Principle: This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled mGlu5 receptor.

  • Procedure:

    • HEK293-hmGlu5 cells are plated and grown to an appropriate confluency.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • This compound is added to the cells at various concentrations.

    • After a short incubation period, a sub-maximal (EC20) concentration of glutamate is added to stimulate the mGlu5 receptor.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader.

    • The concentration-response curve for this compound is plotted to determine its EC50 and maximal efficacy.

Radioligand Binding Assay

To determine the binding site and affinity of this compound, a competitive radioligand binding assay was performed.

  • Radioligand: [3H]-mPEPy, a known radiolabeled ligand for the MPEP allosteric site on the mGlu5 receptor.

  • Principle: This assay measures the ability of this compound to displace the radioligand from its binding site on the mGlu5 receptor.

  • Procedure:

    • Membranes prepared from cells expressing the human mGlu5 receptor are incubated with a fixed concentration of [3H]-mPEPy.

    • Increasing concentrations of unlabeled this compound are added to the incubation mixture.

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

    • The IC50 value, the concentration of this compound that displaces 50% of the specific binding of [3H]-mPEPy, is determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its in vitro characterization.

mGlu5_PAM_Mechanism cluster_receptor mGlu5 Receptor cluster_signaling Intracellular Signaling ortho_site Orthosteric Site gq Gq Protein Activation ortho_site->gq Basal Activation allo_site Allosteric Site (MPEP) allo_site->gq Potentiates Activation glutamate Glutamate glutamate->ortho_site Binds jnj This compound jnj->allo_site Binds plc PLC Activation gq->plc ip3 IP3 Production plc->ip3 ca_release Ca2+ Release ip3->ca_release

Caption: Mechanism of action of this compound as an mGlu5 PAM.

In_Vitro_Workflow cluster_assays Primary In Vitro Assays cluster_data Data Analysis cluster_selectivity Selectivity Profiling start Start: Characterization of this compound calcium_assay Calcium Mobilization Assay (HEK293-hmGlu5 cells) start->calcium_assay binding_assay Radioligand Binding Assay ([3H]-mPEPy displacement) start->binding_assay potency Determine Potency (EC50, % Glu Max) calcium_assay->potency affinity Determine Binding Affinity (IC50) binding_assay->affinity mglu_panel Screen against other mGlu Receptors (mGlu1-4, 6-8) potency->mglu_panel affinity->mglu_panel end End: In Vitro Profile Established mglu_panel->end

Caption: Experimental workflow for the in vitro characterization of this compound.

References

JNJ-46778212: A Comprehensive Technical Guide on its Selectivity for mGlu5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of JNJ-46778212 (also known as VU0409551), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This document consolidates available data on its activity across the mGlu receptor family, details the experimental methodologies used for these assessments, and visualizes key pathways and processes.

Core Selectivity Data

This compound demonstrates exceptional selectivity for the human mGlu5 receptor. In vitro studies have established its high potency in potentiating the mGlu5 response to glutamate, with a reported EC50 of 260 nM.[1][2][3] Extensive selectivity screening has confirmed that this compound is highly selective for mGlu5 over other mGlu receptor subtypes (mGlu1, mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, and mGlu8) when tested at a concentration of 10 μM.[1]

Quantitative Selectivity Profile of this compound
Receptor SubtypeSpeciesAssay TypeParameterValueReference
mGlu5 HumanCalcium MobilizationEC50260 nM[1]
mGlu1RatCalcium MobilizationActivity at 10 µMInactive
mGlu2RatThallium FluxActivity at 10 µMInactive
mGlu3RatThallium FluxActivity at 10 µMInactive
mGlu4RatThallium FluxActivity at 10 µMInactive
mGlu6RatThallium FluxActivity at 10 µMInactive
mGlu7RatThallium FluxActivity at 10 µMInactive
mGlu8RatThallium FluxActivity at 10 µMInactive

Experimental Protocols

The selectivity of this compound was determined using robust in vitro functional assays. The following sections detail the methodologies employed for assessing the activity at different mGlu receptor subtypes.

mGlu5 and mGlu1 Activity Assessment (Calcium Mobilization Assay)

The potentiation of mGlu5 and the lack of activity at mGlu1 were determined using a calcium mobilization assay in recombinant cell lines.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either the human mGlu5 receptor or the rat mGlu1 receptor.

  • Assay Principle: Group I mGlu receptors (mGlu1 and mGlu5) are Gq-coupled receptors. Their activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ is measured using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Cell Culture: HEK293 cells expressing the target receptor were cultured in standard growth medium.

    • Plating: Cells were seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

    • Dye Loading: The cells were loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified period at 37 °C.

    • Compound Addition: this compound was added at various concentrations to the cell plates.

    • Agonist Stimulation: After a pre-incubation period with the compound, an EC20 concentration of glutamate (a sub-maximal concentration that elicits 20% of the maximal response) was added to stimulate the receptor.

    • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was measured using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Data Analysis: The potentiation by this compound was quantified by measuring the increase in the fluorescence signal in the presence of the compound compared to the response with glutamate alone. The EC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation. For selectivity against mGlu1, the assay was performed at a fixed high concentration of this compound (10 μM).

mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, and mGlu8 Activity Assessment (Thallium Flux Assay)

The lack of activity at Group II (mGlu2, mGlu3) and Group III (mGlu4, mGlu6, mGlu7, mGlu8) mGlu receptors was determined using a thallium flux assay.

  • Cell Line: HEK293 cells co-expressing the specific rat mGlu receptor subtype and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.

  • Assay Principle: Group II and III mGlu receptors are Gi/o-coupled. Their activation leads to the dissociation of the Gβγ subunit from the Gαi/o subunit. The free Gβγ subunit can then directly activate GIRK channels, leading to an influx of potassium ions (or thallium, a potassium surrogate) into the cell. This influx is measured using a thallium-sensitive fluorescent dye.

  • Procedure:

    • Cell Culture and Plating: Similar to the calcium mobilization assay, cells were cultured and seeded in 384-well plates.

    • Dye Loading: Cells were loaded with a thallium-sensitive fluorescent dye.

    • Compound and Agonist Addition: this compound (at 10 μM) and a known agonist for the specific mGlu receptor subtype were added to the cells.

    • Thallium Addition: A solution containing thallium was added to the wells.

    • Signal Detection: The increase in fluorescence due to thallium influx through the activated GIRK channels was measured using a fluorescence plate reader.

    • Data Analysis: The activity of this compound was determined by comparing the fluorescence signal in the presence of the compound and the agonist to the signal with the agonist alone.

Visualizations

mGlu5 Signaling Pathway

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to Orthosteric Site JNJ46778212 This compound (PAM) JNJ46778212->mGlu5 Binds to Allosteric Site Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca2+ ER->Ca2 Releases Downstream Downstream Signaling Ca2->Downstream Activates Selectivity_Screening_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Compound This compound (Test Compound) Assay Functional Assay (Calcium or Thallium Flux) Compound->Assay ReceptorPanel Panel of mGlu Receptors (mGlu1-8) ReceptorPanel->Assay Incubation Incubation with Compound & Agonist Assay->Incubation Measurement Signal Measurement (Fluorescence) Incubation->Measurement Data Data Acquisition Measurement->Data Analysis Concentration-Response Curve Fitting Data->Analysis Selectivity Determination of Selectivity Profile Analysis->Selectivity

References

The Discovery and Synthesis of JNJ-46778212: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

JNJ-46778212, also known as VU0409551, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2] This compound emerged from a collaborative effort between Janssen Research and Development and the Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) as a potential clinical candidate for the treatment of schizophrenia.[1] this compound demonstrated robust efficacy in preclinical models, targeting various domains of schizophrenia, and exhibited a favorable drug metabolism and pharmacokinetics (DMPK) profile.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and key preclinical data for this compound.

Discovery and Rationale

The development of this compound was driven by the need for novel therapeutic agents for schizophrenia with a mechanism of action distinct from existing antipsychotics. The potentiation of mGlu5 was identified as a promising therapeutic strategy. However, earlier mGlu5 PAMs were associated with neurotoxicity and seizure liability, potentially due to their potentiation of NMDA receptor currents. The research that led to this compound focused on identifying a molecule with "stimulus bias," aiming for antipsychotic and cognition-enhancing effects without directly modulating NMDA receptor function, thereby potentially offering a wider therapeutic window.

Synthesis

The synthesis of this compound (designated as compound 17a in the primary literature) was accomplished in a five-step sequence starting from commercially available materials.

Experimental Protocol: Synthesis of this compound

The synthetic route for (2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)(aryl)methanone analogues, including this compound, is outlined as follows:

  • Acylation of Amino Alcohol: Racemic amino alcohol 18 is acylated with 2-phenoxyacetyl chloride to yield intermediate 19 . This reaction proceeds with an 89% yield.

  • Oxidation: The resulting alcohol 19 undergoes oxidation using Dess–Martin periodinane to form the corresponding ketone 20 .

  • Cyclodehydration: The ketone 20 is then subjected to dehydration to form the bicyclic oxazole core 21 . The combined yield for the oxidation and dehydration steps is 77%.

  • Boc Protection: The secondary amine of the bicyclic core 21 is protected with a tert-butyloxycarbonyl (Boc) group.

  • Final Acylation: Following deprotection of the Boc group, the final acylation step is performed to yield the target compound 17a (this compound).

Synthesis_of_JNJ_46778212 cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Amino Alcohol 18 Amino Alcohol 18 Intermediate 19 Intermediate 19 Amino Alcohol 18->Intermediate 19 Acylation (89% yield) 2-Phenoxyacetyl Chloride 2-Phenoxyacetyl Chloride 2-Phenoxyacetyl Chloride->Intermediate 19 Ketone 20 Ketone 20 Intermediate 19->Ketone 20 Dess-Martin Oxidation Bicyclic Oxazole 21 Bicyclic Oxazole 21 Ketone 20->Bicyclic Oxazole 21 Dehydration (77% yield for 2 steps) This compound (17a) This compound (17a) Bicyclic Oxazole 21->this compound (17a) 1. Boc Protection 2. Deprotection 3. Final Acylation

Synthetic Pathway of this compound.

Pharmacological Profile

This compound exhibits potent and selective positive allosteric modulation of the mGlu5 receptor. Its in vitro and in vivo pharmacological properties have been extensively characterized.

In Vitro Pharmacology

The in vitro activity of this compound was assessed using various assays to determine its potency, efficacy, and selectivity.

ParameterValueAssay
EC50 260 nMCalcium mobilization in the presence of EC20 glutamate (human mGlu5)
Maximal Potentiation 84% of Glutamate MaxCalcium mobilization (human mGlu5)
Glutamate CRC Shift ~10-fold leftward shiftCalcium mobilization (human mGlu5)
Binding Affinity (IC50) 4.37 μM[3H]-mPEPy displacement (human mGlu5)
mGlu Receptor Selectivity Highly selective for mGlu5Fold-shift assay at 10 μM against mGlu1–4, 6–8
Experimental Protocol: Calcium Mobilization Assay

The potency and efficacy of this compound as an mGlu5 PAM were determined by measuring its ability to potentiate a sub-maximal concentration (EC20) of glutamate in a calcium mobilization assay using a cell line expressing the human mGlu5 receptor.

  • Cell Culture: Cells expressing the human mGlu5 receptor are cultured under standard conditions.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: this compound is added to the cells at various concentrations.

  • Glutamate Stimulation: An EC20 concentration of glutamate is added to stimulate the mGlu5 receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The EC50 value is calculated from the concentration-response curve of the potentiation effect.

Calcium_Mobilization_Assay Start Start Cells expressing hmGlu5 Cells expressing hmGlu5 Start->Cells expressing hmGlu5 Load with Calcium-sensitive dye Load with Calcium-sensitive dye Cells expressing hmGlu5->Load with Calcium-sensitive dye Add this compound (various concentrations) Add this compound (various concentrations) Load with Calcium-sensitive dye->Add this compound (various concentrations) Add EC20 Glutamate Add EC20 Glutamate Add this compound (various concentrations)->Add EC20 Glutamate Measure Fluorescence Measure Fluorescence Add EC20 Glutamate->Measure Fluorescence Analyze Data (EC50 calculation) Analyze Data (EC50 calculation) Measure Fluorescence->Analyze Data (EC50 calculation) End End Analyze Data (EC50 calculation)->End

Workflow for the Calcium Mobilization Assay.

Drug Metabolism and Pharmacokinetics (DMPK)

This compound demonstrated a favorable DMPK profile, supporting its progression as a preclinical candidate.

ParameterSpeciesValue
Metabolic Stability (% remaining after 15 min) Human15%
Rat35%
Dog26%
Plasma Protein Binding (fu) Human3.2%
Rat7%
Mouse24.1%
Dog9.6%
Brain Tissue Binding (fu,brain) Rat3.7%
Solubility 30% BCD8-9 mg/mL
FaSSIF35 µg/mL

Preclinical Efficacy

This compound was evaluated in multiple preclinical models relevant to schizophrenia and demonstrated significant in vivo efficacy. For instance, it showed dose-dependent antipsychotic-like activity in rats at doses ranging from 3 to 56.6 mg/kg, administered orally.

Conclusion

This compound is a potent and selective mGlu5 PAM that was identified as a preclinical candidate for the treatment of schizophrenia. Its discovery was based on the principle of stimulus bias, aiming to achieve therapeutic efficacy while avoiding the adverse effects associated with earlier mGlu5 modulators. The compound possesses a robust in vitro and in vivo pharmacological profile, coupled with favorable DMPK properties. Although its clinical development was paused due to toxicology findings at high chronic doses in rats, the discovery of this compound represents a significant advancement in the understanding of mGlu5 pharmacology and its potential for treating central nervous system disorders.

References

JNJ-46778212: A Deep Dive into its Modulatory Effects on Glutamatergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-46778212 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). Developed as a potential therapeutic for schizophrenia, its mechanism of action centers on the nuanced modulation of glutamatergic signaling. A key characteristic of this compound is its "stimulus bias," whereby it preferentially potentiates mGlu5 coupling to Gαq-mediated downstream signaling pathways without enhancing the receptor's modulation of N-methyl-D-aspartate (NMDA) receptor currents. This unique pharmacological profile suggests a targeted approach to ameliorating glutamatergic dysregulation implicated in schizophrenia, potentially offering a wider therapeutic window by avoiding the excitotoxicity associated with direct NMDA receptor agonism. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the specific signaling cascades affected by this compound.

Mechanism of Action: A Biased Modulation of mGlu5 Signaling

This compound acts as a positive allosteric modulator at the mGlu5 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in synaptic plasticity. Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct site, enhancing the receptor's response to the endogenous agonist, glutamate.

The defining feature of this compound is its stimulus-biased signaling. It has been demonstrated to potentiate signaling pathways traditionally associated with Gαq protein coupling, while notably sparing the potentiation of NMDA receptor function.[1]

Potentiation of Gαq-Mediated Signaling

Activation of the mGlu5 receptor by glutamate, and its potentiation by this compound, leads to the activation of the Gαq subunit of the heterotrimeric G-protein. This initiates a well-defined intracellular signaling cascade:

  • Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

  • MAPK/ERK Pathway Activation: Downstream of PKC, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is activated, leading to the phosphorylation of ERK1/2. This pathway is crucial for regulating gene expression and synaptic plasticity.

mGlu5_Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGlu5R mGlu5R Glutamate->mGlu5R Binds This compound This compound This compound->mGlu5R Potentiates Gq Gq mGlu5R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Ca2+->PKC Activates MAPK/ERK MAPK/ERK Pathway PKC->MAPK/ERK pERK1/2 pERK1/2 MAPK/ERK->pERK1/2 Phosphorylates Gene Expression\nSynaptic Plasticity Gene Expression Synaptic Plasticity pERK1/2->Gene Expression\nSynaptic Plasticity

Figure 1: this compound Potentiation of the mGlu5-Gαq Signaling Pathway.
Lack of NMDA Receptor Current Potentiation

A critical aspect of this compound's pharmacology is its inability to potentiate mGlu5-mediated modulation of NMDA receptor currents. While mGlu5 activation can enhance NMDA receptor function, this compound does not amplify this effect. This is significant as excessive NMDA receptor activation can lead to excitotoxicity and neuronal damage, a concern for schizophrenia therapeutics targeting the glutamatergic system. This "stimulus bias" may contribute to a more favorable safety profile.[1]

JNJ_NMDA_Interaction cluster_preclinical_finding Preclinical Observation This compound This compound mGlu5R_Activation mGlu5R Activation This compound->mGlu5R_Activation Potentiates NMDAR_Current NMDA Receptor Current mGlu5R_Activation->NMDAR_Current Does NOT Potentiate

Figure 2: this compound does not potentiate NMDA receptor currents.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound
AssayCell LineParameterValueReference
Calcium MobilizationHEK293-hmGlu5EC50260 nM[2]
Glutamate PotentiationHEK293-hmGlu5% Glu Max84%[2]
Receptor SelectivityVarious-Selective for mGlu5 over other mGluRs and 66 other receptors/ion channels
p-AKT Expression (in scPCP model)Rat PFC tissue-Significant decrease at 10 & 20 mg/kg
Table 2: In Vivo Preclinical Efficacy of this compound in Rodent Models of Schizophrenia
ModelSpeciesAdministration RouteParameterValueReference
Amphetamine-Induced HyperlocomotionRatOral (p.o.)MED3-56.6 mg/kg
Contextual Fear ConditioningRatOral (p.o.)MED1 mg/kg
Novel Object RecognitionRatOral (p.o.)MED3 mg/kg
Sub-chronic PCP Cognitive DeficitsRat-Effective Dose10 & 20 mg/kg

MED: Minimum Effective Dose

Detailed Experimental Protocols

In Vitro Assays

Objective: To determine the potency (EC50) of this compound in potentiating glutamate-induced intracellular calcium mobilization in cells expressing the human mGlu5 receptor.

Materials:

  • HEK293 cells stably expressing human mGlu5 (HEK293-hmGlu5).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye extrusion).

  • Glutamate (agonist).

  • This compound (test compound).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed HEK293-hmGlu5 cells into microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM in assay buffer containing probenecid for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration (EC20) of glutamate in assay buffer.

  • Assay: a. Place the dye-loaded cell plate into the fluorescence plate reader and measure baseline fluorescence. b. Add the this compound dilutions to the wells, followed by the addition of the EC20 concentration of glutamate. c. Continuously measure the fluorescence intensity for a defined period to capture the calcium transient.

  • Data Analysis: a. The increase in fluorescence intensity corresponds to the increase in intracellular calcium. b. Normalize the data to the response of a maximal glutamate concentration. c. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed HEK293-hmGlu5 cells in microplate Start->Seed_Cells Culture_Overnight Culture overnight Seed_Cells->Culture_Overnight Dye_Loading Load cells with Fluo-4 AM Culture_Overnight->Dye_Loading Prepare_Compounds Prepare serial dilutions of This compound and Glutamate (EC20) Dye_Loading->Prepare_Compounds Measure_Baseline Measure baseline fluorescence in plate reader Prepare_Compounds->Measure_Baseline Add_Compounds Add this compound followed by Glutamate Measure_Baseline->Add_Compounds Measure_Response Measure fluorescence change Add_Compounds->Measure_Response Data_Analysis Normalize data and calculate EC50 Measure_Response->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the Calcium Mobilization Assay.

Objective: To quantify the effect of this compound on mGlu5-mediated phosphorylation of ERK1/2.

Materials:

  • HEK293-hmGlu5 cells or primary neuronal cultures.

  • Cell lysis buffer.

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • Secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Western blot or ELISA reagents.

Procedure (Western Blot):

  • Cell Treatment: Culture cells and treat with this compound in the presence of an EC20 concentration of glutamate for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with primary antibodies against p-ERK and t-ERK. c. Incubate with the appropriate secondary antibody.

  • Detection: Visualize the protein bands using a suitable detection reagent.

  • Data Analysis: Quantify the band intensities for p-ERK and t-ERK. The p-ERK signal is normalized to the t-ERK signal to account for variations in protein loading.

Objective: To determine if this compound potentiates mGlu5-mediated modulation of NMDA receptor currents.

Materials:

  • Hippocampal slices from rats.

  • Artificial cerebrospinal fluid (aCSF).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Glass micropipettes.

  • NMDA, DHPG (mGluR1/5 agonist), and this compound.

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices from rats.

  • Recording: a. Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons. b. Isolate NMDA receptor-mediated currents by holding the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist.

  • Drug Application: a. Establish a stable baseline of NMDA-evoked currents. b. Apply DHPG to induce mGlu5-mediated potentiation of the NMDA current. c. After washout, co-apply DHPG and this compound.

  • Data Analysis: Compare the amplitude of the NMDA receptor current in the presence of DHPG alone versus DHPG with this compound. A lack of significant increase indicates no potentiation.

In Vivo Preclinical Model

Objective: To assess the antipsychotic-like potential of this compound by its ability to reverse hyperlocomotion induced by amphetamine, a model for the positive symptoms of schizophrenia.

Materials:

  • Male Sprague-Dawley or Lister-Hooded rats.

  • Open-field activity chambers equipped with infrared beams.

  • Amphetamine sulfate.

  • This compound.

  • Vehicle control.

Procedure:

  • Habituation: Acclimate the rats to the activity chambers for 1-3 days prior to the experiment.

  • Drug Administration: a. On the test day, administer this compound or vehicle orally (p.o.). b. After a pre-treatment period (e.g., 60 minutes), administer amphetamine (e.g., 1.0-1.5 mg/kg, s.c. or i.p.).

  • Locomotor Activity Recording: Immediately place the rats in the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).

  • Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion indicates antipsychotic-like efficacy. The Minimum Effective Dose (MED) is the lowest dose that produces a statistically significant effect.

AIH_Workflow Start Start Habituation Habituate rats to activity chambers Start->Habituation Drug_Admin_Test Administer this compound or vehicle (p.o.) Habituation->Drug_Admin_Test Pre-treatment_Period Wait for pre-treatment period (e.g., 60 min) Drug_Admin_Test->Pre-treatment_Period Amphetamine_Admin Administer amphetamine (s.c. or i.p.) Pre-treatment_Period->Amphetamine_Admin Record_Activity Record locomotor activity (e.g., 60-90 min) Amphetamine_Admin->Record_Activity Data_Analysis Compare locomotor activity between groups and determine MED Record_Activity->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for the Amphetamine-Induced Hyperlocomotion Model.

Conclusion

This compound represents a sophisticated approach to modulating the glutamatergic system for the potential treatment of schizophrenia. Its mechanism as a biased mGlu5 PAM, selectively potentiating Gαq-mediated signaling pathways while avoiding the potentiation of NMDA receptor currents, offers a promising therapeutic strategy. The preclinical data demonstrate its potency and efficacy in relevant in vitro and in vivo models. The detailed experimental protocols provided herein serve as a guide for the continued investigation and understanding of this compound and other biased mGlu5 modulators in the field of neuroscience drug discovery.

References

JNJ-46778212: A Biased Modulator of mGluR5 Signaling and its Impact on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: JNJ-46778212, also known as VU0409551, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Developed as a potential therapeutic for schizophrenia, its unique mechanism of action offers a compelling case study in the nuanced modulation of synaptic plasticity. Unlike conventional mGluR5 PAMs, this compound exhibits significant biased agonism, selectively potentiating Gαq-mediated signaling pathways without enhancing the mGluR5-mediated modulation of N-methyl-D-aspartate (NMDA) receptor currents.[1][2] This guide provides a comprehensive technical overview of the role of this compound in modulating synaptic plasticity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a positive allosteric modulator at the mGluR5. This means it binds to a site on the receptor distinct from the glutamate binding site, and in doing so, potentiates the receptor's response to glutamate. A key characteristic of this compound is its biased signaling profile. While it enhances Gαq-coupled signaling pathways, leading to downstream events like calcium mobilization and ERK phosphorylation, it does not facilitate the potentiation of NMDA receptor currents, a feature common to many other mGluR5 PAMs.[1][2] This biased agonism is critical to its specific effects on different forms of synaptic plasticity.

Modulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy.

Impact on Long-Term Potentiation (LTP)

Studies on this compound have revealed a nuanced role in the modulation of LTP. In hippocampal slices from wild-type rodents, this compound does not potentiate NMDAR-dependent LTP induced by theta-burst stimulation (TBS) at the Schaffer collateral-CA1 synapse. This is in stark contrast to other mGluR5 PAMs that typically enhance LTP through their interaction with NMDA receptors.

However, in a genetic mouse model of NMDA receptor hypofunction (serine racemase knockout, SR-/- mice), which exhibits deficits in LTP, systemic administration of this compound was shown to rescue these LTP deficits. This suggests that while this compound does not enhance LTP under normal physiological conditions, it may restore plasticity in pathological states characterized by compromised NMDA receptor function.

Enhancement of Long-Term Depression (LTD)

This compound has been shown to potentiate NMDAR-independent LTD. Specifically, it enhances LTD induced by the Group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG). This form of LTD is dependent on the activation of mGluR5 and subsequent downstream signaling cascades.

Effects on Structural Plasticity and Gene Expression

Beyond its effects on synaptic transmission, this compound has been demonstrated to influence the physical structure of synapses and the expression of genes crucial for plasticity. In a mouse model of Huntington's disease, subchronic treatment with this compound led to:

  • An increase in the expression of synaptic plasticity-associated genes, including c-Fos, brain-derived neurotrophic factor (BDNF), and Arc/Arg3.1.

  • An increase in the density and maturation of dendritic spines.

  • An augmentation in the number of pre-synaptic sites.

These findings indicate that this compound can promote structural remodeling of synapses, which is a key component of long-lasting changes in neural circuits.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

ParameterValueSpecies/ModelReference
In Vitro Potency
EC₅₀ for potentiation of human mGluR5260 nMRecombinant cell line
Glutamate CRC fold-shift (10 µM)~10-foldRecombinant cell line
Electrophysiology (LTP)
Effect on TBS-induced LTP (WT)No potentiationRat hippocampal slices
Rescue of LTP deficit (SR-/- mice)Significant rescueMouse hippocampal slices
Electrophysiology (LTD)
Potentiation of DHPG-induced LTDYesRat hippocampal slices
Gene Expression
Upregulation of c-Fos, BDNF, ArcObservedBACHD mouse model

Table 1: Key Quantitative Data for this compound in Synaptic Plasticity Studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electrophysiology: Long-Term Potentiation (LTP) Recording

Objective: To assess the effect of this compound on NMDAR-dependent LTP in hippocampal slices.

Protocol:

  • Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult male Sprague-Dawley rats. Maintain slices in an interface chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂ at 32°C.

  • Recording: Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Place a stimulating electrode to stimulate the Schaffer collateral afferents.

  • Baseline Recording: After a stable baseline is established for at least 20 minutes, record baseline fEPSPs by delivering single pulses every 30 seconds.

  • Drug Application: For the experimental group, apply this compound (e.g., 10 µM) to the perfusion bath for at least 20 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using theta-burst stimulation (TBS), for example, four trains of 10 bursts (each burst consisting of 4 pulses at 100 Hz), with an inter-burst interval of 200 ms.

  • Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to monitor the potentiation.

  • Analysis: Normalize the fEPSP slope to the pre-induction baseline and compare the magnitude of potentiation between the control and this compound-treated groups.

Electrophysiology: DHPG-Induced Long-Term Depression (LTD)

Objective: To determine if this compound potentiates mGluR-dependent LTD.

Protocol:

  • Slice Preparation and Recording: As described for the LTP protocol.

  • Baseline Recording: Establish a stable baseline of fEPSPs for at least 20 minutes.

  • Drug Application: Apply this compound (e.g., 10 µM) to the perfusion bath.

  • LTD Induction: After a pre-incubation period with this compound, induce LTD by bath application of (S)-3,5-DHPG (e.g., 50-100 µM) for a defined period (e.g., 10-20 minutes).

  • Washout and Recording: Wash out the DHPG and continue to record fEPSPs for at least 60 minutes to assess the magnitude and stability of the depression.

  • Analysis: Normalize the fEPSP slope to the pre-LTD baseline and compare the degree of depression between slices treated with DHPG alone and those treated with DHPG in the presence of this compound.

Gene Expression Analysis by Quantitative RT-PCR

Objective: To measure changes in the expression of synaptic plasticity-associated genes following this compound treatment.

Protocol:

  • Animal Treatment: Administer this compound or vehicle to animals (e.g., BACHD mouse model) for a specified duration.

  • Tissue Dissection: Euthanize animals and rapidly dissect the brain region of interest (e.g., hippocampus or striatum).

  • RNA Extraction: Extract total RNA from the tissue samples using a standard method such as TRIzol reagent.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for the target genes (c-Fos, BDNF, Arc, etc.) and a reference gene (e.g., GAPDH, β-actin).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in the this compound-treated group to the vehicle-treated control group.

Dendritic Spine Analysis via Golgi Staining

Objective: To assess changes in dendritic spine density and morphology after treatment with this compound.

Protocol:

  • Animal Treatment and Tissue Preparation: Following treatment with this compound or vehicle, perfuse the animals with a fixative and process the brains for Golgi-Cox staining using a commercial kit.

  • Sectioning: Section the stained brains into thick sections (e.g., 100-200 µm).

  • Microscopy: Visualize and image well-impregnated neurons in the brain region of interest (e.g., pyramidal neurons in the hippocampus or medium spiny neurons in the striatum) using a bright-field microscope with a high-magnification objective.

  • Image Acquisition: Acquire z-stack images of selected dendritic segments.

  • Analysis:

    • Spine Density: Count the number of spines along a defined length of dendrite (e.g., 10-50 µm) and express as spines per µm.

    • Spine Morphology: Classify spines into categories (e.g., thin, stubby, mushroom) based on their morphology (head diameter, neck length).

    • Quantification: Use image analysis software (e.g., ImageJ) to quantify spine density and the proportion of each morphological subtype. Compare these parameters between the this compound and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and the general experimental workflows.

JNJ46778212_Signaling_Pathway cluster_downstream Downstream Effects Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds JNJ46778212 This compound JNJ46778212->mGluR5 Potentiates DHPG_LTD DHPG-induced LTD JNJ46778212->DHPG_LTD Enhances NMDA_Modulation NMDA Receptor Modulation JNJ46778212->NMDA_Modulation No Effect Gq Gαq mGluR5->Gq Activates mGluR5->DHPG_LTD Mediates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC ERK ERK PKC->ERK Gene_Expression Gene Expression (c-Fos, BDNF, Arc) ERK->Gene_Expression Structural_Plasticity Structural Plasticity (↑ Spine Density/Maturation) Gene_Expression->Structural_Plasticity TBS_LTP TBS-induced LTP NMDA_Modulation->TBS_LTP

Caption: Signaling pathway of this compound as a biased mGluR5 PAM.

Electrophysiology_Workflow Start Start Slice_Prep Hippocampal Slice Preparation Start->Slice_Prep Baseline Baseline Recording (20-30 min) Slice_Prep->Baseline Drug_App This compound Application Baseline->Drug_App Induction Plasticity Induction Drug_App->Induction TBS Theta-Burst Stimulation (LTP) Induction->TBS LTP DHPG DHPG Application (LTD) Induction->DHPG LTD Post_Recording Post-Induction Recording (≥60 min) TBS->Post_Recording DHPG->Post_Recording Analysis Data Analysis (fEPSP Slope) Post_Recording->Analysis End End Analysis->End

Caption: General workflow for electrophysiological experiments.

Conclusion

This compound represents a significant tool for dissecting the complex roles of mGluR5 in synaptic plasticity. Its biased agonism, which separates Gαq-mediated signaling from NMDA receptor modulation, provides a unique pharmacological profile. While it does not enhance LTP in healthy tissue, its ability to rescue LTP deficits in a model of NMDA receptor hypofunction and to potentiate LTD highlights its potential for therapeutic intervention in disorders with specific synaptic dysfunctions. Furthermore, its demonstrated effects on structural plasticity and gene expression underscore the profound and multifaceted ways in which allosteric modulation of mGluR5 can influence the long-term dynamics of neural circuits. This technical guide provides a foundational understanding of this compound's actions, intended to facilitate further research and drug development in this promising area of neuroscience.

References

Methodological & Application

Application Notes and Protocols for JNJ-46778212 (VU0409551)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-46778212 (also known as VU0409551) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu₅).[1][2] As a PAM, this compound does not activate the mGlu₅ receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[1] This document provides detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound, summarizes its quantitative data, and illustrates its mechanism of action and experimental workflows.

Mechanism of Action

This compound binds to an allosteric site on the mGlu₅ receptor, distinct from the orthosteric site where glutamate binds.[1] This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate, thereby potentiating the downstream signaling cascade upon glutamate binding. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]

cluster_membrane Cell Membrane mGlu5 mGlu₅ Receptor Gq Gαq mGlu5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes Glutamate Glutamate Glutamate->mGlu5 binds JNJ46778212 This compound (PAM) JNJ46778212->mGlu5 binds allosterically & potentiates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC PKC Activation DAG->PKC activates

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound on human mGlu₅ receptors.

ParameterValueDescription
EC₅₀ 260 nMPotentiation of the human mGlu₅ response in the presence of an EC₂₀ concentration of glutamate.
% Glu Max 84%Efficacy of potentiation relative to the maximal response induced by glutamate alone.
Glutamate CRC Shift ~10-foldLeftward shift of the glutamate concentration-response curve (CRC) in the presence of 10 µM this compound.
[³H]-mPEPy Displacement IC₅₀ 4.37 µMConcentration required to displace 50% of the specific binding of the MPEP-site radioligand [³H]-mPEPy.
Selectivity Highly SelectiveNo significant activity observed at mGlu₁, mGlu₂, mGlu₃, mGlu₄, mGlu₆, mGlu₇, and mGlu₈ receptors at a concentration of 10 µM.

Experimental Protocols

The following are detailed protocols for the characterization of this compound in vitro.

Intracellular Calcium Mobilization Assay

This assay is used to determine the potency (EC₅₀) of this compound as a positive allosteric modulator of mGlu₅.

G start Start seed_cells Seed HEK293-hmGlu₅ cells in 96-well plates start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_overnight->dye_loading wash_cells Wash cells with assay buffer dye_loading->wash_cells add_compound Add this compound (various concentrations) wash_cells->add_compound add_glutamate Add Glutamate (EC₂₀ concentration) add_compound->add_glutamate measure_fluorescence Measure fluorescence (e.g., FLIPR, FlexStation) add_glutamate->measure_fluorescence analyze_data Analyze Data: Normalize and plot concentration-response curve measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Calcium Mobilization Assay.

Materials:

  • HEK293 cells stably expressing human mGlu₅ (HEK293-hmGlu₅)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated, black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution in DMSO

  • Glutamate stock solution in water

Procedure:

  • Cell Plating: The day before the assay, seed HEK293-hmGlu₅ cells into 96-well plates at a density of 40,000-50,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: On the day of the assay, remove the culture medium. Add the calcium-sensitive dye solution to each well and incubate for 45-60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the respective wells.

  • Fluorescence Measurement: Place the plate into a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).

  • Glutamate Addition: After a short baseline reading, add a pre-determined EC₂₀ concentration of glutamate to all wells simultaneously using the instrument's integrated pipettor.

  • Data Acquisition: Continue to measure the fluorescence intensity for several minutes to capture the full calcium response.

  • Data Analysis: For each concentration of this compound, calculate the peak fluorescence response. Normalize the data to the response of a positive control (e.g., a saturating concentration of a known PAM) and plot the concentration-response curve to determine the EC₅₀ value.

Glutamate Concentration-Response Curve (CRC) Shift Assay

This assay measures the ability of this compound to shift the potency of glutamate.

Procedure:

  • Follow steps 1-3 of the Calcium Mobilization Assay protocol.

  • Compound Addition: Add a fixed concentration of this compound (e.g., 10 µM) or vehicle to the appropriate wells.

  • Glutamate CRC Addition: Using the fluorescence plate reader, add varying concentrations of glutamate to the wells.

  • Data Acquisition and Analysis: Measure the peak fluorescence for each glutamate concentration in the presence and absence of this compound. Plot the two concentration-response curves and compare the EC₅₀ values of glutamate to determine the fold-shift.

Radioligand Binding Assay

This assay determines if this compound binds to the same site as the known mGlu₅ allosteric antagonist MPEP.

Materials:

  • Membranes prepared from HEK293-hmGlu₅ cells

  • [³H]-mPEPy (radiolabeled MPEP analog)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4)

  • This compound stock solution in DMSO

  • Non-specific binding control (e.g., a high concentration of unlabeled MPEP)

  • 96-well filter plates and a cell harvester

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-mPEPy (e.g., 2 nM), and varying concentrations of this compound.

  • Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through a filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-mPEPy against the concentration of this compound. The concentration of this compound that displaces 50% of the radioligand is the IC₅₀ value.

References

Preparation of JNJ-46778212 Stock Solution for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of JNJ-46778212, a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Adherence to this protocol is critical for ensuring the stability, and consistent performance of the compound in in vitro cell culture experiments.

Introduction

This compound, also known as VU0409551, is a valuable research tool for studying the role of mGluR5 in various physiological and pathological processes.[1][2][3] Proper preparation of a concentrated stock solution is the first and a critical step for accurate and reproducible experimental results. This protocol outlines the necessary steps to solubilize and store this compound for use in cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for accurate calculations and proper handling of the compound.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Weight352.36 g/mol [1][2]
FormulaC₂₀H₁₇FN₂O₃
AppearanceLight yellow to yellow solid
Purity≥98%
Solubility (DMSO)≥ 80 mg/mL (227.04 mM) to 125 mg/mL (354.75 mM)
EC₅₀ (mGlu5 PAM)260 nM

Materials and Equipment

3.1. Reagents:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (use newly opened)

3.2. Equipment:

  • Analytical balance

  • Laminar flow hood

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile filter tips

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

4.1. Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 352.36 g/mol = 3.52 mg

4.2. Step-by-Step Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.

  • Solubilization:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For 3.52 mg of this compound, add 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a simplified representation of its mechanism of action.

G cluster_workflow Stock Solution Preparation Workflow A Calculate required mass of this compound B Weigh this compound powder A->B C Add anhydrous DMSO B->C D Vortex to dissolve C->D E Sonicate if necessary D->E if not fully dissolved F Aliquot into single-use vials D->F E->F G Store at -80°C or -20°C F->G G cluster_pathway Simplified this compound Mechanism of Action JNJ This compound (PAM) mGluR5 mGluR5 Receptor JNJ->mGluR5 Binds to allosteric site Signaling Enhanced Intracellular Signaling mGluR5->Signaling Glutamate Glutamate (Endogenous Ligand) Glutamate->mGluR5 Binds to orthosteric site

References

Application Notes and Protocols for JNJ-46778212 Calcium Mobilization Assay in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46778212 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] P2X7 receptor activation plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and neuropathic pain, by mediating cation influx, particularly Ca2+, into the cell.[2][3] The influx of calcium triggers a cascade of intracellular signaling events.[2] Consequently, measuring the inhibition of agonist-induced calcium mobilization is a robust method for characterizing the potency and efficacy of P2X7 receptor antagonists. This document provides a detailed protocol for a calcium mobilization assay using this compound in Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7 receptor. While specific data for this compound is limited, the closely related and well-characterized P2X7 antagonist, JNJ-47965567, which acts as a non-competitive antagonist, is used here as a representative compound to establish the assay protocol.[4]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by an agonist such as ATP or the more potent analog 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) leads to the opening of a non-selective cation channel. This allows for the rapid influx of extracellular calcium into the cytoplasm, significantly increasing the intracellular calcium concentration. This rise in cytosolic calcium can be detected by fluorescent calcium indicators like Fluo-4. Antagonists such as this compound block this channel activation, thereby preventing the influx of calcium.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BzATP BzATP P2X7R P2X7 Receptor BzATP->P2X7R Activates This compound This compound This compound->P2X7R Inhibits Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Mediates Fluo4 Fluo-4 Fluorescence Ca_influx->Fluo4 Downstream Downstream Signaling Ca_influx->Downstream

P2X7 receptor signaling pathway.

Experimental Protocols

This protocol is designed for a 96-well plate format, suitable for use with a fluorescence microplate reader.

Materials and Reagents
  • HEK293 cells stably expressing the human P2X7 receptor (HEK-hP2X7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (or JNJ-47965567 as a reference compound)

  • BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

Cell Preparation
  • Culture HEK-hP2X7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • The day before the assay, seed the cells into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.

  • Incubate the plates overnight to allow for cell adherence and formation of a monolayer.

Dye Loading
  • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • On the day of the assay, prepare the dye loading solution by mixing 10 µL of 1 mM Fluo-4 AM stock and 10 µL of 20% Pluronic F-127 with 5 mL of HBSS (with 20 mM HEPES) to achieve a final concentration of approximately 2 µM Fluo-4 AM and 0.04% Pluronic F-127.

  • Remove the growth medium from the cell plates and wash each well once with 100 µL of HBSS.

  • Add 50 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • After incubation, wash the cells twice with 100 µL of HBSS to remove extracellular dye.

  • Add 100 µL of HBSS to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.

Compound and Agonist Preparation
  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations. A typical starting concentration for an IC₅₀ determination would be in the micromolar range, with subsequent serial dilutions.

  • Prepare a stock solution of BzATP in sterile water. The EC₅₀ for BzATP in HEK293 cells expressing human P2X7 is in the low micromolar range. A working concentration of 2-3 times the EC₅₀ is recommended for antagonist assays.

  • Prepare the final BzATP solution in HBSS at a concentration that is 2x the desired final assay concentration.

Calcium Mobilization Assay and Data Acquisition
  • Set the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Add the BzATP solution to all wells simultaneously using the plate reader's injection system.

  • Immediately begin recording the fluorescence signal every 1-2 seconds for a period of 1-5 minutes, or until the signal peaks and begins to decline.

Data Analysis
  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • The percentage of inhibition by this compound is calculated using the following formula: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_vehicle) / (ΔF_agonist_only - ΔF_vehicle))

  • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed HEK-hP2X7 Cells in 96-well plate Dye_Loading Load Cells with Fluo-4 AM Cell_Seeding->Dye_Loading Compound_Addition Add this compound (or vehicle) Dye_Loading->Compound_Addition Incubation Incubate Compound_Addition->Incubation Agonist_Addition Add BzATP and Measure Fluorescence Incubation->Agonist_Addition Data_Processing Calculate ΔF and % Inhibition Agonist_Addition->Data_Processing IC50_Determination Determine IC₅₀ Data_Processing->IC50_Determination

Experimental workflow for the calcium mobilization assay.

Quantitative Data Summary

The following table summarizes the potency of the reference P2X7 antagonist, JNJ-47965567, in various in vitro systems. These values provide an expected range of activity for novel P2X7 antagonists like this compound.

CompoundTarget/AssayCell Type/SystemPotency (pIC₅₀ / pKi)Reference
JNJ-47965567 Human P2X7 Binding1321N1 cell membranespKi = 7.9 ± 0.07
Rat P2X7 Binding1321N1 cell membranespKi = 8.7 ± 0.07
IL-1β ReleaseHuman BloodpIC₅₀ = 6.7 ± 0.07
IL-1β ReleaseHuman MonocytespIC₅₀ = 7.5 ± 0.07
IL-1β ReleaseRat MicrogliapIC₅₀ = 7.1 ± 0.1
Ethidium⁺ UptakeJ774 Macrophages (murine P2X7)IC₅₀ = 54 ± 24 nM

Note: pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). pKi is the negative logarithm of the inhibitory constant (Ki). Higher values indicate greater potency.

Troubleshooting

  • Low fluorescence signal: Ensure optimal cell density and health. Verify the concentrations and incubation times for the Fluo-4 AM loading solution.

  • High background fluorescence: Ensure thorough washing after dye loading to remove all extracellular Fluo-4 AM.

  • No response to agonist: Confirm the activity of the BzATP stock solution. Ensure the HEK-hP2X7 cells are expressing functional receptors.

  • High well-to-well variability: Ensure consistent cell seeding and careful pipetting. Use automated liquid handlers for compound and agonist addition if available.

By following this detailed protocol, researchers can effectively and reliably assess the inhibitory activity of this compound and other P2X7 receptor antagonists on calcium mobilization in a cell-based assay format.

References

Application Notes and Protocols for JNJ-46778212 in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46778212, also known as VU0409551, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This compound is brain-penetrant and orally bioavailable, making it a valuable tool for in vivo studies.[2] this compound has demonstrated antipsychotic-like and cognition-enhancing effects in animal models.[1] A key characteristic of this compound is its biased modulation; it potentiates mGlu5 coupling to Gαq-mediated signaling pathways without potentiating the modulation of N-methyl-D-aspartate (NMDA) receptor currents, a feature that distinguishes it from other mGlu5 PAMs.

These application notes provide detailed protocols for utilizing this compound in electrophysiology patch-clamp recordings to investigate its effects on neuronal activity and synaptic plasticity.

Data Presentation

Table 1: In Vitro Pharmacology of this compound

ParameterValueSpeciesAssayReference
EC50 260 nMHumanPotentiation of glutamate-induced calcium mobilization in HEK293 cells expressing human mGlu5
Effect on NMDA Receptor Currents No potentiationRatWhole-cell patch-clamp on CA1 pyramidal neurons

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of mGlu5 and the modulatory role of this compound. Activation of mGlu5 by glutamate leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound binds to an allosteric site on the mGlu5 receptor, enhancing the conformational changes induced by glutamate binding and thereby potentiating the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq Gαq mGlu5->Gq Activates JNJ This compound (PAM) JNJ->mGlu5 Binds to allosteric site Glu Glutamate Glu->mGlu5 Binds to orthosteric site PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

This compound Modulation of mGlu5 Signaling

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Assess Modulation of NMDA Receptor Currents

This protocol is designed to investigate the effect of this compound on NMDA receptor-mediated currents in hippocampal CA1 pyramidal neurons, adapted from Rook et al., 2015.

1. Slice Preparation:

  • Anesthetize a young adult rat (e.g., Sprague-Dawley, 3-5 weeks old) and decapitate.

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂.

  • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at room temperature or 32-34°C.

  • Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

3. Solutions:

  • External Solution (aCSF): As described in slice preparation, supplemented with picrotoxin (100 µM) to block GABAA receptors and tetrodotoxin (TTX, 1 µM) to block voltage-gated sodium channels.

  • Internal Pipette Solution (in mM): 120 Cs-gluconate, 10 CsCl, 10 HEPES, 10 phosphocreatine, 5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 280-290 mOsm.

  • Drug Application: Prepare stock solutions of this compound, (S)-3,5-DHPG (mGlu5 agonist), and NMDA. Dilute to final concentrations in aCSF for bath application or local application via a puffer pipette.

4. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.

  • Clamp the cell at a holding potential of -70 mV.

  • Locally apply NMDA (e.g., 100 µM for 2-5 seconds) through a puffer pipette placed near the apical dendrites to evoke an inward current.

  • After establishing a stable baseline of NMDA-evoked currents, apply this compound (e.g., 10 µM) to the bath and continue to puff NMDA at regular intervals.

  • To test for potentiation, co-apply a sub-maximal concentration of an mGlu5 agonist like DHPG (e.g., 3 µM) with this compound.

  • Record and analyze the amplitude of the NMDA-evoked currents before, during, and after drug application.

Experimental Workflow:

A Prepare Hippocampal Slices B Obtain Whole-Cell Patch from CA1 Pyramidal Neuron A->B C Record Baseline NMDA-evoked Currents (Vhold = -70 mV) B->C D Bath Apply This compound (10 µM) C->D E Record NMDA-evoked Currents in presence of this compound D->E F Co-apply DHPG (3 µM) + this compound E->F G Record NMDA-evoked Currents in presence of both compounds F->G H Washout and Analyze Data G->H

NMDA Current Modulation Workflow
Protocol 2: Field Potential Recording to Assess Effects on Synaptic Plasticity

This protocol describes how to assess the impact of this compound on long-term potentiation (LTP) and long-term depression (LTD) at the Schaffer collateral-CA1 synapse.

1. Slice Preparation and Setup:

  • Prepare hippocampal slices as described in Protocol 1.

  • Place a bipolar stimulating electrode in the stratum radiatum of the CA3 region to stimulate Schaffer collateral axons.

  • Place a recording electrode filled with aCSF (1-3 MΩ) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

2. Recording and Stimulation:

  • Obtain a baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.

  • For LTD induction: After establishing a stable baseline, apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) or a paired-pulse LFS (PP-LFS). Alternatively, chemically induce LTD with a bath application of DHPG (e.g., 25-50 µM for 5-10 minutes).

  • For LTP induction: After baseline, apply a high-frequency stimulation protocol such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 4 times at 200 ms intervals).

  • Apply this compound (e.g., 10 µM) to the bath for a period before and during the induction protocol to assess its modulatory effects.

  • Continue recording fEPSPs for at least 60 minutes post-induction to monitor the expression of LTP or LTD.

  • Analyze the slope of the fEPSP as a measure of synaptic strength.

Logical Relationship for Plasticity Modulation:

cluster_input cluster_process cluster_output JNJ This compound Application mGlu5 mGlu5 Receptor Potentiation JNJ->mGlu5 Stim Synaptic Stimulation (e.g., TBS or LFS) Stim->mGlu5 LTP Modulation of Long-Term Potentiation (LTP) mGlu5->LTP LTD Modulation of Long-Term Depression (LTD) mGlu5->LTD

Modulation of Synaptic Plasticity

Expected Results

  • NMDA Receptor Currents: Based on published data, application of this compound alone is not expected to alter the amplitude of NMDA-evoked currents. Furthermore, in the presence of an mGlu5 agonist like DHPG, this compound is not expected to potentiate the DHPG-induced enhancement of NMDA currents, distinguishing it from other mGlu5 PAMs.

  • Synaptic Plasticity: this compound may modulate forms of synaptic plasticity that are dependent on mGlu5 activation but independent of direct NMDA receptor current potentiation. For instance, it may enhance DHPG-induced LTD or facilitate certain forms of LTP under specific stimulation paradigms.

Troubleshooting

  • No effect of this compound: Ensure the compound is fully dissolved and applied at an appropriate concentration. Verify the functional expression of mGlu5 receptors in the preparation. The lack of effect on NMDA currents is an expected outcome for this specific compound.

  • Slice health: Poor slice quality can lead to unstable recordings. Ensure proper slicing and recovery procedures are followed. Maintain a constant flow of well-oxygenated aCSF.

  • Seal Instability: If the gigaohm seal is unstable during whole-cell recording, ensure the pipette tip is clean and the tissue is healthy. Filtering the aCSF and internal solutions can help.

References

Application Notes and Protocols for JNJ-46778212 In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46778212 (also known as VU0409551) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2][3] As an MPEP site PAM, it enhances the receptor's response to the endogenous ligand glutamate.[1] This compound has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, particularly schizophrenia, due to its ability to modulate glutamatergic neurotransmission.[1] this compound has demonstrated efficacy in preclinical rodent models, reversing amphetamine-induced hyperlocomotion, a model predictive of antipsychotic-like activity. These application notes provide detailed protocols for the in vivo administration of this compound to rodents, based on published preclinical studies.

Mechanism of Action

This compound acts as a positive allosteric modulator at the mGlu5 receptor. In the presence of glutamate, it potentiates the human mGlu5 response with an EC50 of 260 nM. It induces a significant leftward shift of the glutamate concentration-response curve, indicating an enhanced sensitivity of the receptor to its natural ligand. Unlike some other mGlu5 PAMs, this compound exhibits stimulus bias, potentiating mGlu5 coupling to Gαq and related signaling pathways without significantly enhancing the modulation of NMDA receptor currents. This unique profile is thought to contribute to its favorable therapeutic window.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JNJ46778212 This compound (PAM) mGlu5 mGlu5 Receptor JNJ46778212->mGlu5 Potentiates Gq Gq mGlu5->Gq Activates Glutamate Glutamate Glutamate->mGlu5 Binds PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream\nSignaling Downstream Signaling Ca2->Downstream\nSignaling Modulates PKC->Downstream\nSignaling Modulates

Figure 1: this compound Signaling Pathway.

Data Presentation

Table 1: In Vivo Administration Parameters for this compound in Rodent Studies
SpeciesAdministration RouteDosage RangeVehicleStudy TypeReference
RatOral (p.o.)3 - 100 mg/kgNot explicitly stated, but likely an aqueous suspensionAntipsychotic-like activity (reversal of amphetamine-induced hyperlocomotion)
RatOral (p.o.)360 mg/kgNot explicitly statedChronic toxicity (30 days)
RatOral (p.o.)450 mg/kgNot explicitly statedChronic safety (14 days)
MouseIntraperitoneal (i.p.)3 mg/kgNot explicitly statedNeurotoxicity assessment (comparison with other PAMs)
MouseOral (p.o.)120 mg/kgNot explicitly statedNeurotoxicity assessment (4 consecutive days)
MouseIntraperitoneal (i.p.)10 and 30 mg/kg20% hydroxypropyl β-cyclodextranPharmacokinetic and dose-finding studies
MouseIntraperitoneal (i.p.)30 mg/kg20% hydroxypropyl β-cyclodextranReversal studies in SR-/- mice (once daily for 5 days)
Table 2: Pharmacokinetic Parameters of this compound in Different Species
ParameterMouseRatDog
Dose (mg/kg) IV/PO 1/21/101/2
IV CL (mL/min/kg) 232910
IV Vdss (L/kg) 2.12.51.8
IV t1/2 (h) 1.11.32.6
PO Cmax (ng/mL) 321003288
PO Tmax (h) 0.2512
PO AUCinf (ng*h/mL) 14557291856
PO F (%) 429854
Data adapted from Conde-Ceide S, et al. ACS Med Chem Lett. 2015.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

This protocol is based on studies investigating the effects of this compound in mice.

Materials:

  • This compound powder

  • 20% (w/v) hydroxypropyl β-cyclodextran (HPβCD) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Syringes and needles for administration

Procedure:

  • Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 30 mg/kg) and the weight of the animals, calculate the total amount of compound and the volume of vehicle needed. The administration volume for mice is typically 10 mL/kg.

  • Weigh the this compound powder accurately using an analytical balance.

  • Prepare the vehicle. If not already prepared, dissolve the appropriate amount of HPβCD in sterile water to make a 20% solution.

  • Dissolve this compound in the vehicle. Add the weighed powder to the 20% HPβCD solution. Vortex thoroughly to facilitate dissolution. Gentle warming or brief sonication may be used if necessary to achieve a clear solution.

  • Administer the solution. Administer the prepared solution to the mice via intraperitoneal injection at a volume of 10 mL/kg. For multi-day studies, this can be performed once daily for the duration of the experiment (e.g., 5 days).

Protocol 2: General Guideline for Oral Administration of this compound

While the specific vehicle for oral administration in rats was not detailed in the primary reference, a common practice for preclinical oral dosing involves creating a suspension.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in water, or 30% β-cyclodextrin [BCD])

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles

  • Syringes

Procedure:

  • Calculate the necessary amount of this compound and vehicle. Based on the desired dose (e.g., 10 mg/kg) and the weight of the rats, determine the total amount of compound and the volume of vehicle required.

  • Weigh the this compound powder.

  • Prepare the vehicle solution/suspension.

  • Suspend the this compound. Add the weighed powder to the vehicle. Vortex vigorously to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration to prevent settling.

  • Administer via oral gavage. Using an appropriately sized oral gavage needle, administer the suspension to the rats.

cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh Weigh this compound dissolve Dissolve/Suspend This compound in Vehicle weigh->dissolve prep_vehicle Prepare Vehicle (e.g., 20% HPβCD) prep_vehicle->dissolve dose_calc Calculate Dose Volume dissolve->dose_calc animal_prep Animal Acclimation & Weight Measurement animal_prep->dose_calc administer Administer (i.p. or p.o.) dose_calc->administer behavioral Behavioral Testing (e.g., Hyperlocomotion) administer->behavioral pk_sampling Pharmacokinetic Blood Sampling administer->pk_sampling tissue Tissue Collection for Analysis pk_sampling->tissue

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of JNJ-46778212 (also known as VU0409551), a selective metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM), in preclinical mouse models relevant to schizophrenia research.

Introduction

This compound is a potent and orally bioavailable mGluR5 PAM that has demonstrated efficacy in various preclinical models, suggesting its potential as a therapeutic agent for schizophrenia.[1] It exhibits a unique "biased" modulatory profile, selectively potentiating Gαq-mediated signaling pathways without enhancing the N-methyl-D-aspartate (NMDA) receptor currents, which may contribute to a favorable safety profile.[2][3] This document outlines recommended dosages and detailed protocols for key behavioral assays in mice to assess the antipsychotic-like and pro-cognitive effects of this compound.

Quantitative Data Summary

The following tables summarize the effective dosage of this compound in various preclinical behavioral assays. Please note that while the primary focus is on mouse models, some data from rat models are included for reference, as they provide valuable insights into the compound's in vivo activity.

Table 1: Recommended Dosage of this compound in Rodent Models of Schizophrenia-Related Behaviors

Behavioral AssayAnimal ModelDosing RouteEffective Dose RangeKey Findings
Amphetamine-Induced Hyperlocomotion (AHL)RatOral (p.o.)3 - 100 mg/kgDose-dependent reversal of hyperlocomotion with a Minimum Effective Dose (MED) of 3 mg/kg and an ED50 of 5.9 mg/kg.[2]
MK-801-Induced HyperlocomotionRatOral (p.o.)10 - 100 mg/kgMinimum Effective Dose (MED) of 10 mg/kg.[2]
Novel Object Recognition (NOR)Rat (PCP model)Not specified10 and 20 mg/kgAlleviated cognitive deficits.
Contextual Fear Conditioning (CFC)RodentOral (p.o.)MED of 1 mg/kgEfficacious in preclinical cognition models.
Novel Object Recognition (NOR)RodentOral (p.o.)MED of 3 mg/kgDemonstrated pro-cognitive effects.

Signaling Pathway

This compound acts as a positive allosteric modulator of the mGluR5 receptor. Its "biased" mechanism of action involves the potentiation of Gαq-coupled signaling cascades, leading to downstream cellular effects, without directly modulating NMDA receptor function.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol JNJ46778212 This compound mGluR5 mGluR5 JNJ46778212->mGluR5 Binds to allosteric site Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (e.g., Synaptic Plasticity) Ca_ER->Cellular_Responses ERK ERK PKC->ERK Activates ERK->Cellular_Responses

This compound signaling cascade.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. It is recommended to counterbalance treatment groups and use appropriate vehicle controls in all experiments.

Amphetamine-Induced Hyperlocomotion (AHL) in Mice

This model is used to assess the potential antipsychotic properties of a compound by measuring its ability to reverse the locomotor hyperactivity induced by a psychostimulant like amphetamine.

Materials:

  • This compound

  • D-amphetamine sulfate

  • Vehicle (e.g., 10% Tween 80 in sterile water)

  • Open field activity chambers equipped with infrared beams

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Habituation: Individually house mice in the testing room for at least 1 hour before the experiment. On the two days preceding the test, habituate the mice to the activity chambers for 30 minutes each day.

  • Drug Administration: On the test day, administer this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via oral gavage (p.o.).

  • Pre-treatment Period: Place the mice back in their home cages for a 30-minute pre-treatment period.

  • Amphetamine Challenge: Administer D-amphetamine sulfate (e.g., 1-3 mg/kg, intraperitoneally, i.p.) or saline to the respective groups.

  • Locomotor Activity Recording: Immediately place the mice into the open field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the total locomotor activity during the recording period. A significant reduction in amphetamine-induced hyperactivity in the this compound-treated groups compared to the vehicle-amphetamine group indicates antipsychotic-like efficacy.

AHL_Workflow A Habituation (2 days, 30 min/day) B This compound or Vehicle Administration (p.o.) A->B C Pre-treatment Period (30 min) B->C D Amphetamine or Saline Administration (i.p.) C->D E Locomotor Activity Recording (60-90 min) D->E F Data Analysis E->F

Amphetamine-Induced Hyperlocomotion workflow.
Novel Object Recognition (NOR) Task in Mice

The NOR task assesses recognition memory, a cognitive domain often impaired in schizophrenia. This test is based on the innate tendency of rodents to explore a novel object more than a familiar one.

Materials:

  • This compound

  • Vehicle

  • Open field arena (e.g., 40x40x40 cm)

  • Two sets of identical objects (A and B) and one set of novel objects (C)

Procedure:

  • Habituation: On day 1, allow each mouse to freely explore the empty open field arena for 10 minutes.

  • Training (Familiarization) Phase: On day 2, administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle 30 minutes before the training session. Place two identical objects (A+A) in opposite corners of the arena. Allow the mouse to explore the objects for 10 minutes.

  • Retention Interval: Return the mouse to its home cage for a defined retention interval (e.g., 1 hour or 24 hours).

  • Testing Phase: Replace one of the familiar objects with a novel object (A+C). Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes. Exploration is defined as the mouse's nose being in close proximity to the object (≤ 2 cm) and oriented towards it.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

NOR_Workflow A Habituation (Day 1) B Drug Administration (Day 2) A->B C Training Phase (A+A) B->C D Retention Interval C->D E Testing Phase (A+C) D->E F Data Analysis (Discrimination Index) E->F

Novel Object Recognition experimental workflow.
Contextual Fear Conditioning (CFC) in Mice

CFC is a form of associative learning where an animal learns to associate a neutral context (the conditioning chamber) with an aversive stimulus (e.g., a mild footshock). This task is used to evaluate associative learning and memory, which can be impaired in schizophrenia.

Materials:

  • This compound

  • Vehicle

  • Fear conditioning chamber with a grid floor connected to a shock generator

  • Software for recording and analyzing freezing behavior

Procedure:

  • Drug Administration: Administer this compound (e.g., 0.5, 1, 3 mg/kg, p.o.) or vehicle 30 minutes before the conditioning session.

  • Conditioning (Training) Phase: Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes). Then, deliver a series of mild footshocks (e.g., 2-3 shocks, 0.5-0.7 mA, 1-2 seconds duration) with an inter-shock interval (e.g., 1-2 minutes). The mouse remains in the chamber for a short period after the last shock.

  • Contextual Memory Test: 24 hours after the conditioning phase, place the mouse back into the same chamber (without any shocks) for a test session (e.g., 5 minutes).

  • Data Analysis: Measure the percentage of time the mouse spends freezing (i.e., complete immobility except for respiration). Increased freezing time in the drug-treated group compared to a schizophrenia model control group indicates an improvement in contextual fear memory.

CFC_Workflow A Drug Administration B Conditioning Phase (Context + Footshock) A->B C 24-hour Interval B->C D Contextual Memory Test (No Shock) C->D E Data Analysis (% Freezing Time) D->E

Contextual Fear Conditioning workflow.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of schizophrenia. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate its antipsychotic-like and pro-cognitive effects in mouse models. Careful consideration of experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for JNJ-46778212: In Vivo Target Engagement and Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical in vivo evaluation of JNJ-46778212 (also known as VU0409551), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). The information compiled herein is intended to guide researchers in designing and interpreting studies related to the in vivo target engagement and receptor occupancy of this and similar mGlu5 PAMs.

While specific quantitative in vivo receptor occupancy data for this compound is not publicly available, this document provides comprehensive protocols for methodologies that are industry-standard for determining the receptor occupancy of mGlu5 modulators.

Quantitative Data Summary

The following tables summarize the available in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound at the Human mGlu5 Receptor [1]

ParameterValueDescription
EC50 260 nMPotency for potentiating an EC20 concentration of glutamate in a calcium mobilization assay.
Maximum % Glu Max 84%Efficacy of potentiation relative to the maximal response of glutamate.
Glutamate CRC Shift ~10-foldLeftward shift of the glutamate concentration-response curve in the presence of 10 µM this compound.
Binding Site MPEP SiteConfirmed by displacement of [3H]-mPEPy.
Selectivity HighHighly selective for mGlu5 over other mGlu receptor subtypes (mGlu1–4, 6–8).

Table 2: In Vivo Efficacy of this compound in a Preclinical Model of Schizophrenia [1]

Preclinical ModelSpeciesEndpointRoute of AdministrationMEDED50Maximum Effect
Amphetamine-Induced Hyperlocomotion (AHL)RatReversal of HyperlocomotionOral (p.o.)10 mg/kg23 mg/kg~78% reversal at 100 mg/kg

Signaling Pathway of this compound

This compound exhibits a unique "signal bias" as an mGlu5 PAM. It potentiates Gαq-mediated signaling pathways, such as intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation. However, it does not potentiate the mGlu5 modulation of N-methyl-D-aspartate (NMDA) receptor currents or NMDA receptor-dependent long-term potentiation (LTP)[1][2]. This biased agonism may contribute to its favorable therapeutic window observed in preclinical studies[1].

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mGlu5 mGlu5 Receptor Gq Gαq mGlu5->Gq Activates NMDAR NMDA Receptor mGlu5->NMDAR Modulation (Not potentiated by this compound) JNJ46778212 This compound (PAM) JNJ46778212->mGlu5 Potentiates Glutamate Glutamate Glutamate->mGlu5 Binds PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG LTP NMDA-dependent LTP NMDAR->LTP Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK Phosphorylation PKC->ERK

This compound Biased Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments relevant to the in vivo characterization of this compound.

Protocol for Amphetamine-Induced Hyperlocomotion (AHL) in Rats

This protocol is based on the methodology used to assess the in vivo efficacy of this compound.

Objective: To evaluate the antipsychotic-like activity of a test compound by measuring its ability to reverse hyperlocomotion induced by amphetamine.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • D-amphetamine sulfate

  • Vehicle for this compound (e.g., 20% β-cyclodextrin in sterile water)

  • Saline (0.9% NaCl)

  • Open-field activity chambers equipped with infrared photobeams

Procedure:

  • Acclimation: House rats in the testing room for at least 1 hour before the experiment.

  • Habituation: Place individual rats in the open-field chambers and allow them to habituate for 30-60 minutes.

  • Compound Administration:

    • Administer this compound or its vehicle orally (p.o.) at desired doses (e.g., 3, 10, 30, 100 mg/kg).

    • The volume of administration should be consistent (e.g., 5 mL/kg).

  • Pre-treatment Time: Allow a pre-treatment period of 60 minutes after oral administration of this compound.

  • Amphetamine Challenge:

    • Administer D-amphetamine sulfate (e.g., 1.5 mg/kg, intraperitoneally) or saline to the respective groups.

  • Activity Monitoring: Immediately after the amphetamine injection, place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).

    • Calculate the total activity for the entire session.

    • Compare the activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group.

    • Calculate the percent reversal of the amphetamine effect.

    • Determine the ED50 using a non-linear regression analysis.

Workflow for AHL Experiment
Generalized Protocol for In Vivo mGlu5 Receptor Occupancy Study using PET

This protocol describes a general method for determining in vivo mGlu5 receptor occupancy of a non-radiolabeled compound like this compound using Positron Emission Tomography (PET) with the radiotracer [18F]FPEB. This methodology is based on standard practices in the field.

Objective: To quantify the percentage of mGlu5 receptors occupied by a test compound in the brain at different doses and time points.

Materials:

  • Rodents (rats or mice) or non-human primates

  • Test compound (e.g., this compound) and vehicle

  • [18F]FPEB (mGlu5-specific PET radioligand)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET scanner

  • CT or MRI for anatomical co-registration (recommended)

  • Arterial blood sampling setup (for full kinetic modeling)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and maintain anesthesia throughout the scan.

    • Place a catheter in a tail vein for radiotracer injection.

    • For arterial input function measurement, catheterize a femoral artery.

    • Position the animal in the PET scanner.

  • Baseline PET Scan (Day 1):

    • Acquire a transmission scan for attenuation correction.

    • Inject a bolus of [18F]FPEB intravenously.

    • Acquire dynamic emission data for 60-90 minutes.

    • If applicable, collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma.

  • Compound Administration:

    • Administer the test compound at the desired dose and route.

  • Post-Dose PET Scan (Day 2 or after a washout period):

    • At a specified time after compound administration, repeat the PET scan procedure (steps 2.1-2.4) on the same animal.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with an anatomical MRI or CT scan.

    • Define regions of interest (ROIs) in the brain (e.g., striatum, cortex, and cerebellum as a reference region).

    • Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling and Receptor Occupancy Calculation:

    • Use appropriate kinetic models (e.g., simplified reference tissue model or full kinetic modeling with arterial input function) to calculate the binding potential (BPND) in the baseline and post-dose scans.

    • Calculate receptor occupancy (RO) using the following formula: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100

  • Dose-Occupancy Relationship:

    • Repeat the procedure with different doses of the test compound to establish a dose-occupancy curve.

Workflow for PET Receptor Occupancy Study

References

Application Note: Measuring JNJ-46778212 Activity with an ERK Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for measuring the activity of JNJ-46778212, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), by quantifying the phosphorylation of extracellular signal-regulated kinase (ERK). While initially investigated under an incorrect premise as a PRMT5 inhibitor, this compound is, in fact, a potent and selective mGlu5 PAM.[1][2] Activation of mGlu5 receptors is coupled to intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which results in the phosphorylation of ERK1/2.[3][4][5] Therefore, an ERK phosphorylation assay serves as a robust method to functionally assess the potentiation of mGlu5 signaling by this compound. This document outlines the background, necessary reagents, detailed experimental procedures, and data analysis for researchers in neuroscience, pharmacology, and drug development.

Introduction

This compound (also known as VU0409551) is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding results in a conformational change that enhances the receptor's response to the endogenous ligand, glutamate. mGlu5 is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

One of the key signaling pathways activated by mGlu5 is the MAPK/ERK cascade. This pathway plays a crucial role in regulating a multitude of cellular processes, including gene expression, cell proliferation, and synaptic plasticity. The activation of this pathway culminates in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK). The level of phosphorylated ERK (p-ERK) can be used as a quantitative measure of mGlu5 receptor activation. As a PAM, this compound is expected to increase the glutamate-induced phosphorylation of ERK. In fact, it has been reported that VU0409551 (this compound) induces ERK phosphorylation. This application note describes a detailed protocol for a cell-based assay to quantify the activity of this compound by measuring ERK phosphorylation.

Signaling Pathway

mGlu5_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mGlu5 mGlu5 Receptor Gq Gαq/11 mGlu5->Gq Activates Glutamate Glutamate Glutamate->mGlu5 Binds JNJ467 This compound (mGlu5 PAM) JNJ467->mGlu5 Potentiates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates Ras Ras Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Transcription Gene Transcription pERK->Transcription Regulates

Caption: mGlu5 receptor signaling to ERK phosphorylation.

Experimental Workflow

ERK_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293 expressing mGlu5) Plate cells in 96-well plates. start->cell_culture serum_starve 2. Serum Starvation Incubate cells in serum-free medium to reduce basal ERK phosphorylation. cell_culture->serum_starve pre_incubation 3. Pre-incubation with this compound Add various concentrations of this compound. serum_starve->pre_incubation stimulation 4. Glutamate Stimulation Add a sub-maximal concentration (EC20) of glutamate. pre_incubation->stimulation cell_lysis 5. Cell Lysis Stop the reaction and lyse the cells to release intracellular proteins. stimulation->cell_lysis detection 6. p-ERK Detection (ELISA/Western Blot) Quantify the amount of phosphorylated ERK. cell_lysis->detection data_analysis 7. Data Analysis Normalize p-ERK to total ERK or total protein. Plot dose-response curves. detection->data_analysis end End data_analysis->end

Caption: Workflow for the ERK phosphorylation assay.

Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably expressing human or rat mGlu5.

  • This compound: Prepare a stock solution in DMSO.

  • Glutamate: Prepare a stock solution in sterile water or PBS.

  • Cell Culture Medium: DMEM or MEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Serum-Free Medium: Cell culture medium without FBS.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • ERK Phosphorylation Assay Kit: (e.g., colorimetric, fluorometric, or TR-FRET based ELISA kits) or reagents for Western blotting.

    • For ELISA: Follow the manufacturer's instructions.

    • For Western Blotting:

      • Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) and Rabbit anti-p44/42 MAPK (ERK1/2).

      • Secondary antibody: HRP-conjugated anti-rabbit IgG.

      • Protein standards.

      • SDS-PAGE gels.

      • PVDF or nitrocellulose membranes.

      • Chemiluminescent substrate.

  • 96-well cell culture plates.

  • Multichannel pipettes.

  • Plate reader (for ELISA) or Western blot imaging system.

Experimental Protocols

Protocol 1: Cell-Based ELISA for ERK Phosphorylation

This protocol is designed for a 96-well plate format and is suitable for high-throughput screening.

  • Cell Plating: a. Culture mGlu5-expressing cells to 80-90% confluency. b. Trypsinize and resuspend the cells in complete culture medium. c. Seed the cells in a 96-well plate at a density of 50,000 - 100,000 cells per well. d. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation: a. Aspirate the culture medium. b. Wash the cells once with PBS. c. Add 100 µL of serum-free medium to each well. d. Incubate for 4-6 hours at 37°C.

  • Compound Treatment: a. Prepare serial dilutions of this compound in serum-free medium. b. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO). c. Incubate for 15-30 minutes at 37°C.

  • Glutamate Stimulation: a. Prepare a solution of glutamate in serum-free medium at a concentration that will yield a final EC20 concentration in the wells. b. Add the glutamate solution to all wells except for the unstimulated control wells. c. Incubate for 5-10 minutes at 37°C.

  • Cell Lysis and Detection: a. Aspirate the medium. b. Lyse the cells and proceed with the ERK phosphorylation detection according to the manufacturer's protocol for your chosen ELISA kit. This typically involves adding a lysis buffer, followed by incubation with primary and secondary antibodies.

Protocol 2: Western Blotting for ERK Phosphorylation

This protocol is suitable for more detailed analysis and confirmation of results.

  • Cell Culture and Treatment: a. Follow steps 1-4 from Protocol 1, using a 6-well or 12-well plate format with a proportionally larger number of cells and volumes.

  • Cell Lysis: a. After glutamate stimulation, place the plate on ice and aspirate the medium. b. Wash the cells with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer to each well. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein lysates to the same concentration with lysis buffer and sample buffer. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C. g. Wash the membrane with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST. j. Add the chemiluminescent substrate and visualize the bands using an imaging system. k. Strip the membrane and re-probe with an antibody against total ERK (t-ERK) as a loading control.

Data Presentation and Analysis

The quantitative data should be presented in a clear and structured format. The level of p-ERK should be normalized to the total ERK or total protein content to account for variations in cell number.

Table 1: Hypothetical Data for this compound-Mediated ERK Phosphorylation

This compound Conc. (nM)Glutamate (EC20)p-ERK Signal (Arbitrary Units)Total ERK Signal (Arbitrary Units)Normalized p-ERK/Total ERK Ratio
0 (Vehicle)-10515,2000.0069
0 (Vehicle)+55015,1000.0364
1+78015,3000.0510
10+1,25015,0000.0833
100+2,10015,2500.1377
1,000+3,50015,1500.2310
10,000+3,65015,2000.2401

The normalized data can then be used to generate a dose-response curve by plotting the p-ERK signal against the logarithm of the this compound concentration. The EC50 value, representing the concentration of this compound that produces 50% of the maximal potentiation, can be calculated from this curve using non-linear regression analysis.

Conclusion

The ERK phosphorylation assay is a reliable and quantitative method for assessing the activity of the mGlu5 PAM, this compound. By measuring the potentiation of glutamate-induced ERK phosphorylation, researchers can determine the potency and efficacy of this compound. The protocols provided in this application note offer a framework for conducting these experiments in a reproducible manner, facilitating the characterization of this compound and other mGlu5 modulators in various research and drug discovery settings.

References

Application Notes and Protocols: Characterization of JNJ-46778212 using a [3H]-MPEP Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) critically involved in synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic drug development. JNJ-46778212 (also known as VU0409551) is a positive allosteric modulator (PAM) of the mGlu5 receptor, offering a potential therapeutic avenue for conditions like schizophrenia.[1][2][3][4]

Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with their target receptors. This document provides a detailed protocol for a competitive radioligand binding assay using [3H]-MPEP (2-Methyl-6-(phenylethynyl)pyridine), a potent and selective negative allosteric modulator (NAM) of the mGlu5 receptor, to determine the binding affinity of this compound at the MPEP binding site.[5] MPEP and its tritiated form, [3H]-MPEP, are widely used to study the allosteric binding site on the mGlu5 receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the human mGlu5 receptor as determined by a competitive radioligand binding assay using an MPEP-site radioligand.

CompoundRadioligandReceptor SourceAssay TypeParameterValueReference
This compound[3H]-mPEPyHuman mGlu5Competition BindingIC504.37 µM
MPEP[3H]-MPEPRat Brain MembranesCompetition BindingKi2.5 nM
[3H]-MPEP-Rat Cortex MembranesSaturation BindingKd2-5 nM
[3H]methoxy-PEPy-Rat Cortex MembranesSaturation BindingKd3.4 ± 0.4 nM

Note: [3H]-mPEPy is a close analog of [3H]-MPEP. The IC50 value represents the concentration of this compound required to displace 50% of the specific binding of the radioligand.

Experimental Protocol: [3H]-MPEP Competition Binding Assay

This protocol details the methodology for determining the binding affinity of this compound for the mGlu5 receptor by measuring its ability to displace the specific binding of [3H]-MPEP.

Materials and Reagents
  • Radioligand: [3H]-MPEP (Specific Activity: ~80 Ci/mmol)

  • Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human mGlu5 receptor, or rat cortical membranes.

  • Test Compound: this compound

  • Non-specific Binding Control: Unlabeled MPEP

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters, pre-treated with 0.5% polyethyleneimine (PEI)

  • Scintillation Cocktail

  • Microplate Scintillation Counter

  • Cell Harvester

Experimental Procedure
  • Membrane Preparation:

    • Thaw the frozen aliquots of cell membranes expressing mGlu5 on ice.

    • Homogenize the membranes in ice-cold Assay Buffer using a Dounce homogenizer or a polytron.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

    • Dilute the membrane preparation in Assay Buffer to a final concentration of 10-20 µg of protein per well.

  • Compound Dilution:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., from 10 pM to 100 µM).

    • Prepare a high concentration solution of unlabeled MPEP (e.g., 10 µM final concentration) in Assay Buffer to determine non-specific binding.

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]-MPEP (at a final concentration equal to its Kd, typically 2-5 nM), and 100 µL of the diluted membrane preparation to triplicate wells.

    • Non-specific Binding (NSB): Add 50 µL of unlabeled MPEP solution, 50 µL of [3H]-MPEP, and 100 µL of the diluted membrane preparation to triplicate wells.

    • Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]-MPEP, and 100 µL of the diluted membrane preparation to triplicate wells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the pre-treated 96-well filter plates using a cell harvester.

    • Quickly wash the filters three to four times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter mats under a lamp or in an oven.

    • Place the dried filter discs into scintillation vials or a compatible 96-well plate.

    • Add 4-5 mL of scintillation cocktail to each vial or the appropriate amount for the microplate.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [3H]-MPEP as a function of the logarithm of the this compound concentration.

    • The data should be fitted to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism software).

  • Determine IC50 and Ki:

    • From the curve, determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-MPEP.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of [3H]-MPEP used in the assay.

        • Kd is the equilibrium dissociation constant of [3H]-MPEP for the mGlu5 receptor (this should be determined in a separate saturation binding experiment).

Visualizations

Experimental Workflow

experimental_workflow start Start prep_membranes Prepare mGlu5 Membranes start->prep_membranes dilute_compounds Prepare Serial Dilutions of this compound & MPEP start->dilute_compounds setup_assay Set up 96-well Assay Plate (Total, NSB, Competition) prep_membranes->setup_assay dilute_compounds->setup_assay add_radioligand Add [3H]-MPEP setup_assay->add_radioligand add_membranes Add Membranes to Initiate Binding add_radioligand->add_membranes incubate Incubate at RT (60-90 min) add_membranes->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash measure_cpm Measure Radioactivity (CPM) filter_wash->measure_cpm analyze_data Data Analysis (IC50 & Ki Calculation) measure_cpm->analyze_data end End analyze_data->end

Caption: Workflow for the [3H]-MPEP competition binding assay.

mGlu5 Receptor Signaling Pathway

mGlu5_signaling glutamate Glutamate mglu5 mGlu5 Receptor glutamate->mglu5 Binds gq11 Gq/11 mglu5->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Induces ca_release->pkc Co-activates downstream Downstream Signaling (e.g., ERK, CREB) ca_release->downstream Modulates pkc->downstream Phosphorylates

Caption: Simplified mGlu5 receptor signaling cascade.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of JNJ-46778212.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as VU0409551, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation can influence downstream signaling pathways involved in synaptic plasticity and neurotransmission. This compound has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia.[2][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For in vivo experiments, specific formulations using a combination of solvents are recommended to ensure biocompatibility and effective delivery.

Q3: What is the maximum solubility of this compound in DMSO?

A3: The maximum reported solubility of this compound in DMSO is 80 mg/mL, which is equivalent to a molar concentration of 227.04 mM. It is often recommended to use sonication to facilitate the dissolution of the compound in DMSO.

Troubleshooting Guide: Solubility Issues

Encountering solubility issues can be a significant roadblock in experiments. This guide provides a step-by-step approach to troubleshoot and resolve common problems with dissolving this compound.

Diagram: Troubleshooting Workflow for this compound Solubility Issues

G start Start: this compound powder prepare_stock Prepare stock solution in 100% DMSO start->prepare_stock check_dissolution Visually inspect for undissolved particles prepare_stock->check_dissolution dissolved Solution is clear. Proceed with experiment. check_dissolution->dissolved Clear not_dissolved Particles remain. check_dissolution->not_dissolved Not Clear troubleshoot Troubleshooting Steps not_dissolved->troubleshoot sonicate Sonicate the solution for 10-15 minutes troubleshoot->sonicate warm Gently warm the solution (e.g., 37°C water bath) troubleshoot->warm recheck Re-inspect for dissolution sonicate->recheck warm->recheck recheck->dissolved Clear still_not_dissolved Still not dissolved. recheck->still_not_dissolved Not Clear consider Considerations still_not_dissolved->consider end_fail Contact technical support for further assistance still_not_dissolved->end_fail lower_conc Prepare a new stock at a lower concentration consider->lower_conc fresh_solvent Use fresh, anhydrous DMSO consider->fresh_solvent end_success Problem Resolved lower_conc->end_success fresh_solvent->end_success

Caption: A workflow diagram for troubleshooting solubility issues with this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the solubility and properties of this compound.

PropertyValueReference
Molecular Weight 352.36 g/mol
Solubility in DMSO 80 mg/mL (227.04 mM)
Appearance White to off-white solid
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 1 year

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for both in vitro and in vivo studies.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortexer

    • Sonicator (optional, but recommended)

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of this compound (Molecular Weight = 352.36 g/mol ).

    • Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If undissolved particles are still visible, sonicate the solution for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is adapted from a formulation designed for animal studies and results in a clear solution.

  • Materials:

    • This compound DMSO stock solution (e.g., 20.8 mg/mL)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

    • Sterile tubes for mixing

  • Procedure (to prepare 1 mL of a 2.08 mg/mL final solution):

    • Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

    • Mix thoroughly until the solution is uniform.

    • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

    • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

    • Mix the final solution until it is clear and homogenous. This formulation will have a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Signaling Pathway

This compound acts as a positive allosteric modulator of the mGlu5 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for mGlu5 involves the Gq alpha subunit of the G-protein complex.

Diagram: Simplified mGlu5 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates Ca2->Downstream Glutamate Glutamate Glutamate->mGlu5 JNJ This compound (PAM) JNJ->mGlu5

Caption: A diagram of the mGlu5 signaling pathway modulated by this compound.

References

Potential off-target effects of JNJ-46778212 to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JNJ-46778212 (also known as VU0409551).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] It enhances the receptor's response to the endogenous ligand, glutamate.[1] A key feature of this compound is its "stimulus bias," meaning it can modulate the mGlu5 receptor to achieve antipsychotic and cognition-enhancing effects without directly potentiating N-methyl-D-aspartate (NMDA) receptor function, a characteristic that has been associated with adverse effects in earlier mGlu5 PAMs.[1]

Q2: What are the known off-target interactions of this compound?

Ancillary pharmacology screening has shown this compound to be highly selective.[1] The primary off-target interaction identified is weak binding to monoamine oxidase B (MAO-B).

Q3: What are the potential safety concerns and toxicities associated with this compound?

While generally demonstrating a good safety profile in preclinical studies, a significant concern arose from a 30-day study in rats. Chronic administration of high doses (360 mg/kg) resulted in Fluoro-Jade C (FJC) staining in a small number of animals, which is indicative of neuronal degeneration. This finding led to a pause in the compound's clinical development and highlights a potential for neurotoxicity with long-term, high-dose exposure. Earlier enthusiasm for mGlu5 PAMs was also dampened by the potential for target-based neurotoxicity and seizure liability.

Q4: Has this compound shown any significant interactions with cytochrome P450 (CYP) enzymes?

This compound has a favorable cytochrome P450 profile, with IC50 values greater than 25 μM for CYP1A2, CYP2C9, CYP2D6, and CYP3A4, indicating a low potential for drug-drug interactions mediated by these enzymes.

Troubleshooting Guides

Issue: Observing unexpected neuronal cell death in vitro or in vivo.

  • Possible Cause: This could be related to the previously observed neurotoxicity associated with high, chronic doses of this compound.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine the threshold concentration for toxicity in your specific experimental model.

    • Time-Course Experiment: Evaluate the onset and progression of neurotoxicity over time to understand the exposure duration required to induce this effect.

    • Control Compound: Include a well-characterized mGlu5 PAM with a known neurotoxicity profile as a positive control.

    • Mechanism of Cell Death: Utilize assays to distinguish between apoptosis and necrosis to better understand the toxic mechanism.

Issue: Unexplained behavioral or physiological effects in animal models potentially unrelated to mGlu5 modulation.

  • Possible Cause: While considered selective, the weak binding to MAO-B could contribute to unexpected phenotypes, especially at higher concentrations.

  • Troubleshooting Steps:

    • MAO-B Activity Assay: Directly measure the effect of this compound on MAO-B activity in your model system to confirm if inhibition is occurring at the concentrations used.

    • Selective MAO-B Inhibitor: Administer a selective MAO-B inhibitor as a positive control to determine if the observed effects are consistent with MAO-B inhibition.

    • Dose-Escalation Study: Carefully escalate the dose of this compound and monitor for the emergence of effects that correlate with the known pharmacology of MAO-B inhibitors.

Quantitative Data Summary

Table 1: In Vitro Selectivity and Potency of this compound

TargetAssay TypeValueReference
Human mGlu5EC50 (PAM activity)260 nM
MAO-BKi6.4 μM

Table 2: Cytochrome P450 Inhibition Profile of this compound

EnzymeIC50Reference
CYP1A2>25 μM
CYP2C9>25 μM
CYP2D6>25 μM
CYP3A4>25 μM

Experimental Protocols

Protocol 1: Assessment of Off-Target Binding via Radioligand Binding Assay (for MAO-B)

  • Objective: To determine the binding affinity (Ki) of this compound for MAO-B.

  • Materials:

    • Source of MAO-B (e.g., human recombinant protein, tissue homogenates).

    • Radioligand specific for MAO-B (e.g., [³H]-Safinamide or other suitable ligand).

    • This compound stock solution.

    • Scintillation fluid and counter.

    • Assay buffer.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, combine the MAO-B source, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Include wells for total binding (radioligand + enzyme source) and non-specific binding (radioligand + enzyme source + a high concentration of a known MAO-B inhibitor).

    • Incubate the plate to allow binding to reach equilibrium.

    • Harvest the bound radioligand onto filter mats using a cell harvester.

    • Dry the filter mats and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vivo Neurotoxicity Assessment using Fluoro-Jade C Staining

  • Objective: To evaluate the potential of this compound to induce neuronal degeneration in vivo.

  • Materials:

    • Test animals (e.g., rats).

    • This compound formulation for in vivo administration.

    • Vehicle control.

    • Fluoro-Jade C staining kit.

    • Microscope with appropriate fluorescence filters.

    • Perfusion and tissue processing reagents.

  • Procedure:

    • Administer this compound to test animals at various doses and for a specified duration (e.g., 30 days), including a vehicle control group.

    • At the end of the treatment period, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brains and post-fix in the same fixative.

    • Cryoprotect the brains in a sucrose solution.

    • Section the brains using a cryostat.

    • Mount the sections on slides and perform Fluoro-Jade C staining according to the manufacturer's protocol. This typically involves rehydration, permanganate incubation, and staining with the Fluoro-Jade C solution.

    • Co-stain with a nuclear marker (e.g., DAPI) if desired.

    • Examine the sections under a fluorescence microscope, looking for FJC-positive cells, which indicate degenerating neurons.

    • Quantify the number of FJC-positive cells in relevant brain regions.

Visualizations

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5_Receptor mGlu5 Receptor Glutamate->mGlu5_Receptor Binds This compound This compound This compound->mGlu5_Receptor Potentiates Gq_protein Gq mGlu5_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_Release Ca2+ Release from ER IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Simplified mGlu5 receptor signaling pathway potentiated by this compound.

Off_Target_Screening_Workflow Start Start: Compound (this compound) Broad_Panel Broad Off-Target Panel Screening (e.g., Eurofins, CEREP) Start->Broad_Panel Hit_Identified Off-Target Hit Identified? Broad_Panel->Hit_Identified Functional_Assay Secondary Functional Assay (e.g., enzyme activity, cell-based) Hit_Identified->Functional_Assay Yes No_Hits No Significant Off-Target Hits Hit_Identified->No_Hits No Risk_Assessment Risk Assessment: Compare on-target potency vs. off-target activity Functional_Assay->Risk_Assessment In_Vivo_Model In Vivo Phenotyping in Relevant Model End End: Characterized Off-Target Profile In_Vivo_Model->End No_Hits->End Risk_Assessment->In_Vivo_Model

Caption: General workflow for identifying and characterizing off-target effects.

References

Troubleshooting JNJ-46778212 variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in experimental results when working with JNJ-46778212, a potent and selective mGlu5 positive allosteric modulator (PAM).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as VU0409551) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] It does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[1] In functional assays, this compound potentiates the mGlu5 response in a concentration-dependent manner, causing a leftward shift in the glutamate concentration-response curve.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO at concentrations up to 80 mg/mL (227.04 mM); sonication may be required for complete dissolution. For long-term storage, the powdered form should be kept at -20°C for up to 3 years, and stock solutions in solvent should be stored at -80°C for up to 1 year.

Q3: What are the typical in vitro potency values for this compound?

The potency of this compound can vary depending on the assay system. A key reported value is an EC50 of 260 nM in a calcium release assay that measures the potentiation of the human mGlu5 response in the presence of an EC20 concentration of glutamate.

Troubleshooting Experimental Variability

Problem 1: High well-to-well variability or poor signal-to-noise ratio in my cell-based calcium mobilization assay.

This is a common issue in cell-based functional assays. The following guide helps diagnose potential causes.

  • Answer: Variability can stem from multiple sources, including compound handling, cell health, and assay conditions.

    • Compound Precipitation: this compound has limited aqueous solubility. Ensure that the final concentration of DMSO is consistent across all wells and is well below the tolerance limit for your cell line (typically <0.5%). Visually inspect plates for any signs of compound precipitation after addition to the aqueous assay buffer.

    • Cell Health and Density: Use cells from a consistent passage number and ensure a uniform, confluent monolayer in each well. Over-passaged or unhealthy cells can exhibit variable receptor expression and poor signaling responses.

    • Glutamate Concentration: As a PAM, the activity of this compound is dependent on the presence of glutamate. The concentration of glutamate used (typically an EC10 to EC20) must be precisely controlled. Inconsistent glutamate addition is a major source of variability.

    • Inconsistent Dye Loading: Ensure uniform loading of the calcium-sensitive dye (e.g., Fura-2, Fluo-4) and adequate de-esterification time. Incomplete dye loading can lead to a weak and variable signal.

Problem 2: My measured EC50 value for this compound is significantly different from the published value of 260 nM.

  • Answer: Discrepancies in potency measurements are often related to differences in experimental protocols.

    • Assay System Differences: The published EC50 of 260 nM was determined in a specific system (human mGlu5) and under specific conditions (in the presence of an EC20 concentration of glutamate). Using a different cell line (e.g., rat mGlu5), a different glutamate concentration, or a different assay readout (e.g., IP1 accumulation vs. calcium flux) will likely yield a different EC50 value.

    • Compound Concentration Accuracy: Verify the concentration of your this compound stock solution. Perform serial dilutions carefully and use low-adsorption labware, as lipophilic compounds can adhere to certain plastics.

    • Data Analysis: Ensure you are using a suitable non-linear regression model (e.g., four-parameter logistic equation) to fit your concentration-response curve. The quality of the curve fit (e.g., R² value, confidence intervals) should be assessed.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published findings.

Table 1: In Vitro Pharmacological Profile

Parameter Value Assay Conditions Source
EC50 260 nM Potentiation of calcium release (human mGlu5) with EC20 glutamate
Max Efficacy 84% Glu Max Potentiation of calcium release (human mGlu5)
Glutamate Shift ~10-fold Leftward shift of glutamate concentration-response curve

| Binding IC50 | 4.37 µM | Displacement of [³H]-mPEPy (MPEP site PAM) | |

Table 2: Physicochemical and Solubility Properties

Parameter Value Conditions Source
Molecular Weight 352.36 g/mol -
Formula C₂₀H₁₇FN₂O₃ -
Solubility in DMSO 80 mg/mL (227.04 mM) Sonication recommended

| Aqueous Solubility | 35 µg/mL | In FaSSIF (Fasted State Simulated Intestinal Fluid) | |

Experimental Protocols

Protocol: mGlu5 PAM Calcium Mobilization Assay

This protocol outlines a typical fluorescence-based assay to measure the activity of this compound in a cell line recombinantly expressing human mGlu5.

  • Cell Plating: Seed CHO or HEK293 cells stably expressing human mGlu5 into black-walled, clear-bottom 96- or 384-well microplates. Culture overnight to allow for adherence and formation of a confluent monolayer.

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks into an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create 2X final concentrations.

  • Dye Loading: Remove culture medium from the cells. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution containing probenecid (to prevent dye extrusion) to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

  • Assay Execution (FLIPR or similar): a. Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). b. Measure baseline fluorescence for 10-20 seconds. c. Add the 2X this compound dilutions (or buffer for control wells) and incubate for 3-5 minutes. d. Add a 4X stock of the agonist glutamate to achieve a final concentration equivalent to its EC20 value. e. Measure the fluorescence signal for 60-120 seconds, monitoring the change in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence (Max - Min) for each well. Normalize the data to vehicle controls. Plot the normalized response against the log concentration of this compound and fit a four-parameter logistic curve to determine the EC50 and Emax.

Visualizations

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGlu5 mGlu5 Receptor Gq11 Gαq/11 mGlu5->Gq11 Activates PLC PLCβ Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Glutamate Glutamate (Agonist) Glutamate->mGlu5 Binds JNJ467 This compound (PAM) JNJ467->mGlu5 Modulates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_cyto Cytosolic Ca²⁺ (Signal) ER->Ca_cyto Release Ca_ER Calcium_Assay_Workflow start Start plate 1. Seed mGlu5-expressing cells in microplate start->plate dye 2. Load cells with calcium-sensitive dye plate->dye wash 3. Wash to remove extracellular dye dye->wash prepare 4. Prepare serial dilutions of this compound wash->prepare read1 5. Measure baseline fluorescence (FLIPR) prepare->read1 add_pam 6. Add this compound dilutions read1->add_pam add_agonist 7. Add EC20 Glutamate and measure fluorescence add_pam->add_agonist analyze 8. Analyze data: Normalize & Curve Fit add_agonist->analyze end End analyze->end Troubleshooting_Flowchart start High Variability in Assay Results check_compound Check Compound Prep: - Fresh dilutions? - Visible precipitate? - DMSO % consistent? start->check_compound check_cells Check Cell Culture: - Consistent passage #? - Confluent monolayer? - Signs of stress? start->check_cells check_assay Check Assay Conditions: - Agonist (Glutamate) prep? - Uniform dye loading? - Plate reader settings? start->check_assay solve_compound Remake stocks. Filter final solution. Validate DMSO tolerance. check_compound->solve_compound If issues found solve_cells Thaw new vial of cells. Optimize seeding density. Standardize culture time. check_cells->solve_cells If issues found solve_assay Prepare fresh agonist. Optimize dye loading time. Run QC plate. check_assay->solve_assay If issues found

References

Optimizing JNJ-46778212 concentration for maximal mGlu5 potentiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of JNJ-46778212 for maximal mGlu5 potentiation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as VU0409551, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3][4] As a PAM, it does not activate the mGlu5 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[1] It binds to an allosteric site on the receptor, distinct from the glutamate binding site.

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

Based on published data, a good starting point for in vitro experiments is to perform a concentration-response curve centered around the known EC50 value. The EC50 for this compound in potentiating a submaximal (EC20) glutamate response in human mGlu5-expressing cells is approximately 260 nM. A typical concentration range for an initial experiment could be from 1 nM to 10 µM.

Q3: How does this compound affect the glutamate concentration-response curve?

This compound causes a leftward shift in the glutamate concentration-response curve, indicating an increase in glutamate potency. At a concentration of 10 µM, this compound has been shown to induce an approximately 10-fold shift in the glutamate concentration-response curve on human mGlu5.

Q4: Is this compound selective for mGlu5?

Yes, this compound is highly selective for mGlu5 over other mGlu receptor subtypes (mGlu1–4, 6–8).

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and provides potential solutions.

Issue 1: No observable potentiation of mGlu5 signaling.

  • Question: I am not seeing any potentiation of the glutamate response after applying this compound. What could be the reason?

  • Answer: There are several potential reasons for a lack of potentiation:

    • Suboptimal Glutamate Concentration: this compound requires the presence of an agonist like glutamate to exert its effect. Ensure you are using a suboptimal concentration of glutamate (typically an EC10 to EC20) that elicits a small but measurable baseline response. If the glutamate concentration is too high (saturating), the potentiating effect of the PAM may be masked.

    • Incorrect this compound Concentration: Verify the final concentration of this compound in your assay. Serial dilution errors can lead to a much lower concentration than intended. It is advisable to test a wide range of concentrations in a pilot experiment.

    • Cell Health and Receptor Expression: Poor cell health or low mGlu5 expression levels in your cell line can lead to a weak or absent signal. Ensure your cells are healthy and verify mGlu5 expression using appropriate techniques like Western blot or qPCR.

    • Compound Stability: Ensure the proper storage of your this compound stock solution. According to the supplier, it should be stored at -20°C for up to 3 years as a powder and at -80°C for up to 2 years in solvent. Repeated freeze-thaw cycles should be avoided.

Issue 2: High background signal or apparent agonist activity.

  • Question: I am observing a high signal even in the absence of exogenously added glutamate after applying this compound. Is this expected?

  • Answer: While this compound is primarily a PAM, some mGlu5 PAMs can exhibit "ago-PAM" activity, meaning they can have some agonist effect on their own, especially at higher concentrations. However, significant activity in the absence of added glutamate is not the primary mode of action for this compound. Consider the following:

    • Endogenous Glutamate: Your cell culture medium may contain endogenous glutamate that is sufficient to allow for the potentiating effect of this compound to be observed. Consider using a glutamate-free medium for your experiments.

    • High this compound Concentration: Very high concentrations of the PAM might lead to off-target effects or reveal low-level intrinsic agonist activity. Try reducing the concentration of this compound.

Issue 3: Variability in experimental results.

  • Question: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

  • Answer: Inconsistent results can stem from several factors:

    • Assay Conditions: Ensure that all assay parameters, such as cell density, incubation times, temperature, and buffer compositions, are kept consistent across experiments.

    • Glutamate EC20 Determination: The EC20 of glutamate can vary slightly between cell passages and densities. It is good practice to determine the glutamate EC20 for each batch of cells to ensure a consistent baseline for potentiation.

    • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions of this compound, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.

Data Presentation

Table 1: In Vitro Pharmacology of this compound

ParameterValueCell LineAssay TypeReference
EC50 for mGlu5 Potentiation 260 nMHEK293 expressing human mGlu5Calcium mobilization
Maximal Potentiation (% Glu Max) 84%HEK293 expressing human mGlu5Calcium mobilization
Glutamate CRC Fold Shift (at 10 µM) ~10-foldHEK293 expressing human mGlu5Calcium mobilization
Selectivity Highly selective for mGlu5 over mGlu1-4, 6-8VariousNot specified

Experimental Protocols

Calcium Mobilization Assay for mGlu5 Potentiation

This protocol is a standard method to assess the potentiation of mGlu5 receptor activation.

  • Cell Culture: Culture HEK293 cells stably expressing human mGlu5 in appropriate media. Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS) for 1 hour at 37°C.

  • Compound Preparation: Prepare a concentration range of this compound and a concentration range of the agonist glutamate in the assay buffer.

  • Assay Procedure: a. Wash the cells with the assay buffer to remove excess dye. b. Add different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. c. Add a submaximal (EC20) concentration of glutamate to the wells. d. Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: a. To determine the EC50 of this compound, plot the increase in fluorescence signal against the concentration of this compound and fit the data to a four-parameter logistic equation. b. To determine the fold-shift, perform a full glutamate concentration-response curve in the absence and presence of a fixed concentration of this compound.

Visualizations

mGlu5_Signaling_Pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds JNJ_46778212 This compound (PAM) JNJ_46778212->mGlu5 Potentiates Gq_11 Gq/11 mGlu5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: mGlu5 signaling pathway with this compound potentiation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture mGlu5- expressing cells dye_loading 2. Load cells with calcium-sensitive dye cell_culture->dye_loading add_pam 3. Add this compound (concentration range) dye_loading->add_pam add_agonist 4. Add Glutamate (EC20) add_pam->add_agonist measure_signal 5. Measure fluorescence add_agonist->measure_signal plot_data 6. Plot concentration- response curve measure_signal->plot_data calculate_ec50 7. Calculate EC50 plot_data->calculate_ec50 troubleshooting_guide start Issue: No mGlu5 Potentiation check_glu Is Glutamate at EC20? start->check_glu check_pam_conc Is this compound concentration correct? check_glu->check_pam_conc Yes solution_glu Solution: Determine Glu EC20 for each experiment. check_glu->solution_glu No check_cells Are cells healthy with good mGlu5 expression? check_pam_conc->check_cells Yes solution_pam Solution: Verify dilutions and test a wider range. check_pam_conc->solution_pam No check_compound Is the compound stock stable? check_cells->check_compound Yes solution_cells Solution: Check cell viability and verify mGlu5 expression. check_cells->solution_cells No solution_compound Solution: Use fresh stock and follow storage guidelines. check_compound->solution_compound No

References

JNJ-46778212 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of JNJ-42165279?

A: For long-term storage, the solid form of JNJ-42165279 should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] It is also important to protect the solid compound from fluorescent light, as slight degradation has been observed upon exposure.[2]

Q2: What are the recommended storage conditions for JNJ-42165279 stock solutions?

A: The stability of JNJ-42165279 in solution is dependent on the storage temperature. For optimal stability, it is recommended to aliquot stock solutions and store them at -80°C.[3] To prevent degradation from repeated freeze-thaw cycles, use of fresh aliquots for each experiment is advised.[3]

Q3: How long can I store stock solutions at different temperatures?

A: The recommended storage periods for stock solutions are summarized in the table below.

Storage TemperatureRecommended Storage Period
-80°CUp to 2 years
-20°CUp to 1 year

One source suggests a storage period of 1 year at -80°C and 1 month at -20°C when in solvent.

Q4: Is JNJ-42165279 stable in aqueous solutions?

A: JNJ-42165279 exhibits hydrolytic instability in aqueous solutions at a pH range of 2-10. This instability is observed at both room temperature (22°C) and refrigerated conditions (2°C) over a period of 1 to 4 weeks. For in vivo experiments requiring a suspension, it is recommended to prepare the formulation fresh on the day of use.

Q5: What solvents can I use to dissolve JNJ-42165279?

A: JNJ-42165279 is soluble in several organic solvents. The table below lists the solubility in common laboratory solvents.

SolventSolubility
DMF≥ 30 mg/mL
DMSO≥ 30 mg/mL
Ethanol≥ 30 mg/mL

The compound is insoluble in water. For cell-based assays, it is crucial to use fresh, high-quality DMSO as moisture can reduce solubility.

Troubleshooting Guides

Problem: I am seeing variable or lower-than-expected activity of JNJ-42165279 in my experiments.

Possible Causes and Solutions:

  • Improper Storage: Verify that the solid compound and stock solutions have been stored at the correct temperatures and protected from light. Long-term storage at room temperature or repeated freeze-thaw cycles of stock solutions can lead to degradation.

    • Workflow for Troubleshooting Storage Issues:

      start Variable Activity Observed check_storage Verify Storage Conditions (Temp, Light, Aliquoting) start->check_storage improper_storage Improper Storage (Degradation Likely) check_storage->improper_storage prepare_fresh Prepare Fresh Stock Solution from Solid improper_storage->prepare_fresh Yes proper_storage Storage Conditions Correct improper_storage->proper_storage No re_run Re-run Experiment prepare_fresh->re_run next_step Investigate Other Factors (e.g., experimental setup) proper_storage->next_step

      Troubleshooting Workflow for JNJ-42165279 Activity Issues.
  • Hydrolytic Degradation: If you are using aqueous buffers, the compound may be degrading. JNJ-42165279 is known to be hydrolytically unstable.

    • Solution: For in vivo studies, a suspension of the free-base in 0.5% Methocel, prepared fresh, has been shown to have a shelf-life of over 30 days when stored refrigerated and protected from light. For in vitro assays, minimize the time the compound is in aqueous solutions.

Problem: The compound has precipitated out of my stock solution.

Possible Causes and Solutions:

  • Solvent Quality: The presence of water in solvents like DMSO can reduce the solubility of JNJ-42165279.

    • Solution: Use fresh, anhydrous grade solvents to prepare stock solutions.

  • Storage Temperature: If stock solutions were not stored properly frozen, the compound may have come out of solution.

    • Solution: Gentle warming and sonication may help to redissolve the compound. However, it is best to prepare a fresh stock solution.

Experimental Protocols

Preparation of Stock Solutions

  • Equilibrate the vial of solid JNJ-42165279 to room temperature before opening.

  • Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration. For example, to make a 10 mM stock solution, add the appropriate volume of solvent based on the amount of compound provided.

  • Vortex or sonicate the solution to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in appropriate vials.

  • Store the aliquots at -80°C for long-term storage.

Preparation of In Vivo Formulation

A stable suspension for in vivo studies can be prepared as follows:

  • Weigh the required amount of JNJ-42165279 free-base.

  • Prepare a 0.5% (w/v) solution of Methocel in purified water.

  • Suspend the JNJ-42165279 in the 0.5% Methocel solution.

  • This formulation has been shown to be stable for over 30 days when stored under refrigeration and protected from light. It is recommended to prepare this formulation fresh for optimal results.

Signaling Pathway

JNJ-42165279 is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA). By inhibiting FAAH, JNJ-42165279 increases the levels of AEA, which can then exert its effects through cannabinoid receptors.

JNJ JNJ-42165279 FAAH FAAH Enzyme JNJ->FAAH Inhibits AEA_degradation Anandamide (AEA) Degradation JNJ->AEA_degradation Prevents FAAH->AEA_degradation AEA_levels Increased Anandamide (AEA) Levels FAAH->AEA_levels Leads to AEA_degradation->FAAH Catalyzes receptors Cannabinoid Receptors (e.g., CB1) AEA_levels->receptors Activates downstream Downstream Signaling (e.g., Analgesia, Anxiolysis) receptors->downstream

Mechanism of Action of JNJ-42165279.

References

Addressing potential JNJ-46778212-induced neurotoxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential neurotoxicity of JNJ-46778212 in long-term studies. The following resources offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term in vitro and in vivo experiments with this compound.

Issue/Question Potential Causes Recommended Solutions
In Vitro: Increased cell death in primary neuron cultures after >14 days of continuous this compound exposure. 1. Compound Degradation: The compound may be degrading in the culture medium over time, leading to toxic byproducts. 2. Cumulative Off-Target Effects: Low-level off-target activity may become cytotoxic with prolonged exposure. 3. Metabolic Stress: Inhibition of the target pathway may lead to metabolic dysregulation and subsequent cell death.1. Medium Refreshment: Perform a 50% medium change every 2-3 days to ensure compound stability. 2. Dose-Response Analysis: Conduct a detailed time-course and dose-response study to identify the lowest effective concentration. 3. Metabolic Assays: Assess mitochondrial function (e.g., using Seahorse XF Analyzer) and lactate production to identify metabolic deficits.
In Vivo: High variability in behavioral test results (e.g., rotarod, open field) in rodents treated with this compound for >3 months. 1. Animal Handling and Habituation: Insufficient habituation to the testing apparatus or inconsistent handling can increase stress and variability. 2. Circadian Rhythm Disruption: The compound may be affecting the animals' sleep-wake cycles. 3. Pharmacokinetic Variability: Inconsistent drug exposure between animals.1. Standardize Protocols: Ensure all handlers follow a strict, standardized protocol for animal handling and that animals are adequately habituated to the testing environment. 2. Consistent Testing Time: Conduct all behavioral tests at the same time of day to minimize circadian effects. 3. Satellite PK Group: Include a satellite group of animals for pharmacokinetic analysis to correlate exposure levels with behavioral outcomes.
Biomarkers: Inconsistent or non-significant changes in neuroinflammatory markers (e.g., GFAP, Iba1) in brain tissue from long-term studies. 1. Regional Specificity: Neuroinflammatory responses may be localized to specific brain regions and missed by whole-brain homogenates. 2. Timing of Assessment: The peak inflammatory response may have occurred earlier and resolved by the time of tissue collection. 3. Assay Sensitivity: The chosen immunoassay may not be sensitive enough to detect subtle changes.1. Region-Specific Analysis: Perform immunohistochemistry or region-specific Western blotting on areas of interest (e.g., hippocampus, substantia nigra). 2. Interim Time Points: Include earlier time points in your study design to capture the full time-course of the inflammatory response. 3. Multiplex Assays: Utilize a multiplex immunoassay (e.g., Luminex) to simultaneously measure a panel of cytokines and chemokines for a more comprehensive picture.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound and how might it relate to potential neurotoxicity?

This compound is a potent and selective inhibitor of a key kinase involved in neuronal function. While the primary target is not directly linked to cell death pathways, long-term inhibition may lead to downstream effects on cellular metabolism, protein homeostasis, and mitochondrial function, which could contribute to neurotoxicity.

Q2: Are there any known off-target effects of this compound that could be contributing to the observed neurotoxicity?

While this compound is highly selective, comprehensive kinase screening panels have indicated weak inhibition of other intracellular kinases at concentrations 100-fold higher than the primary target IC50. In long-term studies, particularly with high dosing regimens, these off-target effects could become biologically relevant.

Q3: What are the recommended positive and negative controls for in vitro neurotoxicity assays with this compound?

  • Positive Controls: Staurosporine (for apoptosis), Rotenone (for mitochondrial dysfunction), and Lipopolysaccharide (for neuroinflammation).

  • Negative Controls: Vehicle (e.g., 0.1% DMSO), and an inactive structural analog of this compound if available.

Q4: How should I handle this compound in solution to ensure its stability for long-term studies?

This compound is stable as a solid at -20°C. For in vitro studies, prepare a concentrated stock solution in 100% DMSO and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, prepare fresh dosing solutions daily.

Experimental Protocols

Assessment of Neuronal Viability using a TUNEL Assay

This protocol describes the detection of apoptotic cells in primary neuronal cultures.

  • Cell Culture: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7 days.

  • Treatment: Treat neurons with this compound at various concentrations for the desired duration. Include vehicle and positive controls.

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Staining: Wash the cells with PBS and then incubate with the TUNEL reaction mixture (containing TdT enzyme and a fluorescently labeled dUTP) for 60 minutes at 37°C in the dark.

  • Counterstaining: Wash the cells and counterstain with a nuclear stain such as DAPI (4′,6-diamidino-2-phenylindole) for 10 minutes.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected In Vivo Mortality start Unexpected Animal Mortality Observed q1 Was the dose administered correctly? start->q1 check_dose Review Dosing Procedure and Calculations q1->check_dose No q2 Were there any signs of acute toxicity? q1->q2 Yes a1_yes Yes a1_no No check_dose->start necropsy Perform Immediate Necropsy on Deceased Animals q2->necropsy Yes q3 Is there evidence of off-target toxicity? q2->q3 No a2_yes Yes a2_no No necropsy->q3 off_target_screen Conduct Off-Target Screening and Histopathology q3->off_target_screen Yes neuro_screen Proceed with Detailed Neurotoxicity Assessment q3->neuro_screen No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for unexpected in vivo mortality.

G cluster_1 Hypothesized this compound-Induced Neurotoxicity Pathway jnj This compound target_kinase Target Kinase Inhibition jnj->target_kinase mito_dysfunction Mitochondrial Dysfunction target_kinase->mito_dysfunction ros Increased ROS Production mito_dysfunction->ros caspase Caspase Activation ros->caspase apoptosis Neuronal Apoptosis caspase->apoptosis

Caption: Hypothesized signaling pathway for this compound neurotoxicity.

G cluster_2 Experimental Workflow for Neurotoxicity Assessment start Long-Term Dosing with this compound behavior Behavioral Assessments (e.g., Rotarod, Morris Water Maze) start->behavior tissue Tissue Collection (Brain, Plasma) behavior->tissue histo Histopathology (e.g., H&E, Silver Stain) tissue->histo biomarkers Biomarker Analysis (e.g., ELISA, Western Blot) tissue->biomarkers data Data Integration and Analysis histo->data biomarkers->data

Caption: Workflow for in vivo neurotoxicity assessment.

Technical Support Center: Controlling for the Effects of Negative Allosteric Modulators on NMDA Receptor Currents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling and characterizing the effects of novel compounds, such as putative negative allosteric modulators (NAMs), on N-methyl-D-aspartate (NMDA) receptor currents. The following information is designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is an NMDA receptor negative allosteric modulator (NAM)?

An NMDA receptor negative allosteric modulator is a compound that binds to a site on the receptor that is distinct from the agonist (glutamate) or co-agonist (glycine/D-serine) binding sites.[1][2] This binding event reduces the receptor's response to the agonist, typically by decreasing the channel's open probability or conductance. Unlike competitive antagonists that directly block agonist binding, NAMs modulate the receptor's function in a more nuanced way.[1] Some NAMs may exhibit submaximal inhibition, meaning they cannot fully block the receptor's activity even at saturating concentrations.[3]

Q2: Why is it crucial to control for the effects of a NAM on NMDA receptor currents?

Properly controlling for the effects of a NAM is essential for several reasons:

  • Mechanism of Action: It allows for a clear understanding of how the compound works, distinguishing it from other forms of inhibition (competitive, non-competitive, uncompetitive).

  • Potency and Efficacy: It enables the accurate determination of the compound's potency (e.g., IC50) and the extent of its inhibitory effect.

  • Subtype Selectivity: NMDA receptors are heterotetramers composed of different subunits (e.g., GluN1, GluN2A-D). A NAM may exhibit selectivity for specific subunit combinations, which is a critical aspect of its therapeutic potential.

  • Use-Dependency: Some NAMs only exert their effect when the receptor is active (i.e., when the agonist is bound). This "use-dependent" or "activity-dependent" property is a key characteristic to investigate.[3]

  • Reproducibility: Rigorous controls ensure that the observed effects are due to the compound's specific interaction with the NMDA receptor and not experimental artifacts.

Q3: What are the key parameters to measure when characterizing a NAM's effect on NMDA receptor currents?

When characterizing a NAM, the following parameters should be quantified:

  • IC50: The concentration of the NAM that produces 50% of its maximal inhibition.

  • Maximal Inhibition (Imax): The maximum percentage of current inhibition achieved by the NAM at saturating concentrations.

  • Agonist Concentration-Dependence: Assessing the NAM's effect at various agonist (glutamate) concentrations can help differentiate its mechanism from competitive antagonists.

  • Voltage-Dependence: Determining if the inhibitory effect of the NAM changes at different membrane potentials.

  • Kinetics: Analyzing the on- and off-rates of the NAM's inhibitory effect.

Q4: How can I differentiate a NAM from other types of NMDA receptor inhibitors?

The type of inhibition can be determined by examining the effect of the inhibitor on the agonist dose-response curve:

  • Competitive Antagonist: Increases the EC50 of the agonist without changing the maximal response.

  • Non-competitive (Allosteric) Modulator: Decreases the maximal response of the agonist without changing its EC50.

  • Uncompetitive Channel Blocker: Inhibition is voltage- and use-dependent. These blockers, like Mg2+, enter and occlude the ion channel pore when it is open.

Troubleshooting Guide

Problem: My electrophysiology recordings show high variability.

  • Possible Cause: Inconsistent cell health or receptor expression levels in your heterologous system (e.g., HEK293 cells).

  • Solution:

    • Ensure consistent cell culture conditions and transfection efficiency.

    • Only use healthy, well-adhered cells for patching.

    • If expressing recombinant receptors, consider adding a low concentration of a competitive antagonist like D-APV to the culture medium to prevent excitotoxicity from trace amounts of glutamate, which can improve cell health.

    • Monitor series resistance and membrane resistance throughout the experiment and discard cells where these parameters change significantly.

Problem: My compound does not appear to affect NMDA receptor currents.

  • Possible Cause 1: The compound is not reaching the receptor.

  • Solution 1:

    • Verify the final concentration of the compound in your recording solution.

    • Check the solubility of your compound in the external solution. A different vehicle (e.g., a low percentage of DMSO) might be necessary, but ensure the vehicle itself does not affect NMDA receptor currents by running a vehicle control.

    • Ensure your perfusion system is working correctly and delivering the compound to the cell.

  • Possible Cause 2: The compound has a slow on-rate.

  • Solution 2: Increase the pre-application time of your compound before co-application with the agonist to allow sufficient time for binding.

  • Possible Cause 3: The compound is specific for a particular NMDA receptor subtype that is not present in your experimental system.

  • Solution 3: Test the compound on different recombinant NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B) to determine its selectivity profile.

Problem: I am observing an unexpected potentiation of NMDA receptor currents at low agonist concentrations.

  • Possible Cause: Some allosteric modulators can have complex effects, including enhancing agonist potency at low concentrations while still acting as an inhibitor at higher agonist concentrations.

  • Solution: This may be a genuine pharmacological effect of your compound. To confirm this, perform a full agonist dose-response curve in the presence and absence of your compound. This will reveal any leftward shift in the EC50 at sub-saturating agonist concentrations.

Problem: How do I determine if my NAM is use-dependent?

  • Experimental Design: A use-dependent NAM will show increased inhibition with repeated or prolonged activation of the NMDA receptor.

  • Protocol:

    • Apply a series of brief pulses of agonist (e.g., 100 ms pulses every 10 seconds) to establish a stable baseline current.

    • Apply the NAM in the external solution.

    • Continue the agonist pulses and observe the degree of inhibition over time. A use-dependent NAM will show a progressive increase in inhibition with each subsequent agonist pulse.

    • Alternatively, compare the inhibition after a long pre-incubation with the NAM in the absence of agonist to the inhibition observed during repeated agonist applications in the presence of the NAM.

Problem: My cells are dying during the patch-clamp experiment.

  • Possible Cause: Excitotoxicity due to excessive Ca2+ influx through activated NMDA receptors.

  • Solution:

    • Reduce the concentration of the agonist (glutamate and/or glycine) in your recording solutions.

    • Decrease the duration of agonist application.

    • Include a Ca2+ chelator like BAPTA or EGTA in your internal pipette solution to buffer intracellular Ca2+.

    • If working with cultured cells expressing high levels of NMDA receptors, consider adding a low concentration of a competitive antagonist to the culture media before the experiment.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol describes the recording of NMDA receptor-mediated currents from a heterologous expression system (e.g., HEK293 cells) transfected with the desired NMDA receptor subunits.

Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.3 with NaOH. Add 0.01 glycine as a co-agonist. MgCl2 is omitted to prevent voltage-dependent block.

  • Internal Pipette Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2 with CsOH.

Procedure:

  • Culture and transfect HEK293 cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

  • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a transfected cell (often identified by a fluorescent marker co-transfected with the receptor subunits) and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the agonist (e.g., 100 µM glutamate) using a fast perfusion system to elicit an inward NMDA receptor current.

  • Wash out the agonist with the external solution to allow the current to return to baseline.

Protocol 2: Determining the IC50 and Maximal Inhibition of a NAM

Procedure:

  • Establish a stable whole-cell recording as described in Protocol 1.

  • Obtain a control NMDA receptor current by applying a saturating concentration of glutamate (e.g., 1 mM) and a co-agonist (e.g., 100 µM glycine).

  • Pre-apply the NAM at a specific concentration for a set duration (e.g., 30 seconds) before co-applying it with the agonist.

  • Measure the peak amplitude of the inhibited current.

  • Wash out the NAM and agonist, and ensure the current returns to the control level.

  • Repeat steps 3-5 for a range of NAM concentrations (e.g., from 1 nM to 100 µM).

  • Plot the percentage of inhibition as a function of the NAM concentration and fit the data with a logistic function to determine the IC50 and maximal inhibition.

Protocol 3: Assessing the Use-Dependency of a NAM

Procedure:

  • Establish a stable whole-cell recording.

  • Apply brief, repeated pulses of agonist (e.g., 100 ms pulses of 1 mM glutamate every 15 seconds) to elicit consistent baseline currents.

  • After establishing a stable baseline, perfuse the NAM at a concentration around its IC50.

  • Continue the agonist pulsing protocol in the presence of the NAM.

  • Measure the peak current amplitude for each pulse and plot the normalized current amplitude over time to visualize the rate and extent of use-dependent inhibition.

Data Presentation

Table 1: Hypothetical Pharmacological Profile of "Compound X" on Different NMDA Receptor Subtypes.

NMDA Receptor SubtypeIC50 (nM)Maximal Inhibition (%)
GluN1/GluN2A520 ± 4585 ± 5
GluN1/GluN2B35 ± 892 ± 3
GluN1/GluN2C>10,000<10
GluN1/GluN2D850 ± 7078 ± 6

Table 2: Differentiating Characteristics of NMDA Receptor Inhibitors.

Inhibitor TypeEffect on Agonist EC50Effect on Maximal ResponseOther Characteristics
Competitive Antagonist IncreasesNo changeBinds to the agonist site.
Negative Allosteric Modulator (NAM) No change (typically)DecreasesBinds to an allosteric site.
Uncompetitive Channel Blocker No changeDecreasesBinds inside the open channel pore; use- and voltage-dependent.

Visualizations

NMDA_Signaling_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca2_influx Ca2+ Influx NMDA_R->Ca2_influx Channel Opening Glutamate Glutamate Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Compound_X Compound X (NAM) Compound_X->NMDA_R Binds to Allosteric Site Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca2_influx->Downstream Activates

Caption: Simplified signaling pathway of NMDA receptor activation and its modulation by a negative allosteric modulator (NAM).

Experimental_Workflow start Start protocol1 Protocol 1: Whole-Cell Patch-Clamp Recording start->protocol1 protocol2 Protocol 2: IC50 & Maximal Inhibition Determination protocol1->protocol2 protocol3 Protocol 3: Use-Dependency Assay protocol2->protocol3 data_analysis Data Analysis protocol3->data_analysis conclusion Conclusion on Compound's Mechanism data_analysis->conclusion

Caption: Experimental workflow for characterizing an NMDA receptor NAM.

Inhibition_Logic Inhibitor NMDA Receptor Inhibitor Competitive Competitive (Binds to Agonist Site) Inhibitor->Competitive NonCompetitive Non-Competitive (Binds to Allosteric Site) Inhibitor->NonCompetitive Uncompetitive Uncompetitive (Binds to Open Channel) Inhibitor->Uncompetitive

Caption: Logical relationship between different types of NMDA receptor inhibition.

References

Technical Support Center: JNJ-46778212 & General Metabolic Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides information on the metabolic stability of JNJ-46778212 and offers general troubleshooting guidance for researchers encountering metabolic instability in pharmacokinetic studies with other compounds.

Part 1: Reported Pharmacokinetic Profile of this compound

Contrary to the premise of metabolic instability, published literature indicates that this compound (also known as VU0409551) possesses a favorable Drug Metabolism and Pharmacokinetics (DMPK) profile, including moderate clearance and good stability in microsomal incubations.[1][2] The primary metabolite, resulting from p-hydroxylation of the western phenyl ring, has been identified and is inactive at the mGlu₅ receptor.[1]

Quantitative Data Summary

For clarity and ease of comparison, the reported in vitro and in vivo pharmacokinetic parameters for this compound are summarized below.

Table 1: In Vitro Metabolic Stability and Physicochemical Properties of this compound [1]

ParameterHumanRatMouseDog
Microsomal Stability (% remaining after 15 min)15%35%-26%
Plasma Protein Binding (fu)3.2%7%24.1%9.6%
Brain Tissue Binding (fu, brain)3.7%---
Solubility (FaSSIF)35 µg/mL---
CYP450 Inhibition (IC₅₀)>25 µM (1A2, 2C9, 2D6, 3A4)---
CYP3A4 TDI & Induction None---

fu: fraction unbound; FaSSIF: Fasted State Simulated Intestinal Fluid; CYP: Cytochrome P450; TDI: Time-Dependent Inhibition.

Table 2: In Vivo Pharmacokinetic Parameters of this compound [1]

ParameterMouseRatDog
Dose (mg/kg) (IV / PO)2 / 52 / 51 / 2.5
IV CL (mL/min/kg) 27.613.96.5
IV Vdss (L/kg) 2.11.11.1
IV t½ (h) 1.21.32.8
PO Cmax (ng/mL) 352682448
PO Tmax (h) 0.51.51.1
PO AUC (ng·h/mL) 77433802580
PO F (%) 449774

IV: Intravenous; PO: Oral (per os); CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; F: Oral Bioavailability.

Part 2: General Troubleshooting Guide for Metabolic Instability

While this compound is reported to be relatively stable, researchers frequently encounter metabolic liabilities with other novel chemical entities. This section provides general guidance in a question-and-answer format for troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound shows high clearance in liver microsomes. What are the first steps to investigate this?

A1: High clearance in a liver microsomal assay suggests that your compound is likely a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).

  • Troubleshooting Steps:

    • Confirm Assay Integrity: Ensure the assay was performed correctly by checking the activity of positive controls (e.g., testosterone, verapamil).

    • CYP Phenotyping: Perform incubations with specific recombinant CYP isozymes (e.g., 3A4, 2D6, 2C9) to identify the major contributing enzymes.

    • Metabolite Identification: Use LC-MS/MS to identify the "soft spots" on your molecule where metabolism is occurring (metabolite identification). Common metabolic reactions include oxidation, hydroxylation, and dealkylation.

Q2: My compound is stable in microsomes but shows high clearance in hepatocyte assays. What could be the reason?

A2: This discrepancy often points towards metabolic pathways not present in microsomes.

  • Potential Causes:

    • Phase II Metabolism: Hepatocytes contain both Phase I and Phase II enzymes. Your compound might be rapidly conjugated via glucuronidation (UGTs) or sulfation (SULTs). You can investigate this by running hepatocyte assays with co-factors for these pathways.

    • Cytosolic Enzymes: Enzymes like aldehyde oxidase (AO) or xanthine oxidase (XO), which are present in the S9 fraction and hepatocytes but not microsomes, might be responsible.

    • Transporter-Mediated Uptake: Active transport into hepatocytes could lead to higher intracellular concentrations, accelerating metabolism.

Q3: How can I improve the metabolic stability of my lead compound?

A3: Once you have identified the metabolic hotspot(s), you can employ several medicinal chemistry strategies:

  • Blocking Metabolic Sites: Introduce a sterically hindering group or replace a labile hydrogen with a more robust atom like fluorine or deuterium. Deuteration can slow metabolism by the kinetic isotope effect.

  • Bioisosteric Replacement: Substitute a metabolically unstable functional group with a bioisostere that is more resistant to metabolism while retaining pharmacological activity. For example, replacing a susceptible phenyl ring with a pyridine or other heterocycle.

  • Conformational Restriction: Modify the molecule to restrict its ability to fit into the active site of the metabolizing enzyme. This can be achieved by introducing cyclic structures or rigid linkers.

Q4: We are observing significant variability in our in vitro metabolic stability results. What are the common causes?

A4: Variability can undermine confidence in your data. Common culprits include:

  • Poor Compound Solubility: Precipitation of the test compound in the incubation buffer is a frequent issue. Visually inspect for this, reduce the compound concentration, or use a lower percentage of organic solvent (e.g., DMSO ≤1%).

  • Non-Specific Binding: Compounds can stick to plasticware. Using low-binding plates and tips can mitigate this.

  • Enzyme Quality: Ensure proper storage and handling of microsomes or hepatocytes to maintain their enzymatic activity. Always run positive controls to verify activity.

  • Chemical Instability: The compound may be degrading chemically in the buffer, independent of enzyme activity. Run a control incubation without the enzyme source (e.g., without NADPH or in heat-inactivated microsomes) to check for this.

Part 3: Experimental Protocols & Visualizations

Key Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

  • Objective: To determine the in vitro intrinsic clearance (CLint) of a compound due to Phase I metabolism.

  • Materials:

    • Pooled liver microsomes (human, rat, etc.)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • NADPH regenerating system (cofactor)

    • Phosphate buffer (pH 7.4)

    • Positive control compounds (e.g., high and low clearance compounds)

    • 96-well incubation plate, low-binding

    • Quenching solution (e.g., cold acetonitrile with an internal standard)

    • LC-MS/MS system

  • Methodology:

    • Prepare a working solution of the test compound by diluting the stock in buffer to the desired concentration (e.g., 1 µM).

    • Add liver microsomes to the wells of the incubation plate, followed by the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Protocol 2: Hepatocyte Stability Assay

  • Objective: To determine the in vitro intrinsic clearance of a compound in a system containing both Phase I and Phase II enzymes.

  • Materials:

    • Cryopreserved suspension hepatocytes (human, rat, etc.)

    • Hepatocyte incubation medium (e.g., Williams' Medium E)

    • All other materials as listed in the microsomal stability assay.

  • Methodology:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and determine cell viability (e.g., via trypan blue exclusion). Viability should typically be >80%.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 million cells/mL) in pre-warmed incubation medium.

    • Add the hepatocyte suspension to the wells of the incubation plate.

    • Add the test compound (typically at 1 µM final concentration) and incubate at 37°C with gentle shaking in a humidified CO₂ incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and quench the reaction with cold acetonitrile containing an internal standard.

    • Process and analyze the samples by LC-MS/MS as described in the microsomal stability protocol.

    • Calculate the half-life and intrinsic clearance.

Visualizations

Metabolic_Stability_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Decision & Next Steps start Test Compound microsomes Microsomal Stability Assay start->microsomes Phase I Focus hepatocytes Hepatocyte Stability Assay start->hepatocytes Phase I & II analysis LC-MS/MS Analysis (% Parent Remaining) microsomes->analysis hepatocytes->analysis calc Calculate t½ and CLint analysis->calc decision Metabolically Stable? calc->decision proceed Proceed to In Vivo PK decision->proceed Yes troubleshoot Identify Metabolite & Optimize Structure decision->troubleshoot No Troubleshooting_Logic start High In Vitro Clearance Observed q1 High in Microsomes? start->q1 a1_yes Likely CYP-mediated Metabolism q1->a1_yes Yes a1_no Stable in Microsomes, High in Hepatocytes? q1->a1_no No action1 1. Run CYP Phenotyping 2. Identify Metabolite (LC-MS) a1_yes->action1 a2_yes Likely Phase II or Cytosolic Enzyme Path a1_no->a2_yes Yes a2_no Re-evaluate Assay: Solubility, Binding, Chemical Stability a1_no->a2_no No optimize Optimize Structure (Block Hotspot) action1->optimize action2 1. Test in S9 Fraction 2. Test with UGT/SULT cofactors a2_yes->action2 action2->optimize

References

Interpreting unexpected results in JNJ-46778212 behavioral experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during behavioral experiments with JNJ-46778212 (also known as VU0409551).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This modulation is intended to produce antipsychotic and cognitive-enhancing effects.[1]

Q2: What are the expected behavioral effects of this compound in preclinical models?

A2: In preclinical studies, this compound has demonstrated efficacy in models relevant to schizophrenia. Expected outcomes include the reversal of hyperlocomotion induced by amphetamine or MK-801, and improved performance in cognitive tasks such as contextual fear conditioning and novel object recognition.[1]

Q3: What were the key findings that halted the clinical development of this compound?

A3: The progression of this compound was stopped due to toxicology findings in IND-enabling studies. Specifically, chronic administration of high doses resulted in Fluoro-Jade C staining in a small number of rats, indicating potential neurotoxicity.[1]

Q4: How does this compound's "stimulus bias" differentiate it from other mGlu5 PAMs?

A4: this compound exhibits stimulus bias by providing antipsychotic and cognition-enhancing effects without directly potentiating NMDA receptor modulation. This was considered a potential advantage for mitigating adverse effects associated with other mGlu5 PAMs.

Troubleshooting Guide for Unexpected Behavioral Results

Issue 1: Lack of Efficacy in Hyperlocomotion Models

You are not observing the expected reversal of amphetamine- or MK-801-induced hyperlocomotion.

Potential Cause Troubleshooting Steps
Inadequate Dose The reported minimum effective dose (MED) for reversing amphetamine-induced hyperlocomotion is 10 mg/kg (p.o.). Ensure your dose range brackets this concentration. Consider performing a dose-response study.
Pharmacokinetic Issues Verify the formulation and route of administration. This compound was administered orally (p.o.) in preclinical studies. Confirm the time to peak plasma concentration (Tmax) in your animal model to ensure the behavioral test is conducted during the optimal window of drug activity.
Experimental Procedure Ensure the timing of drug administration relative to the psychostimulant and the behavioral test is consistent with established protocols. Habituation to the testing environment is also critical.
Animal Strain/Species Differences The original studies were conducted in rats. If you are using a different species or strain, consider that metabolic and physiological differences may alter the drug's efficacy.
Issue 2: Inconsistent or Paradoxical Cognitive Effects

Your results in cognitive assays (e.g., novel object recognition, contextual fear conditioning) are variable or show impairment instead of enhancement.

Potential Cause Troubleshooting Steps
U-Shaped Dose-Response Cognitive enhancers often exhibit a U-shaped or inverted U-shaped dose-response curve. Doses that are too low or too high can be ineffective or even impairing. Test a wider range of doses, including those lower than what might be used for psychosis models. The MED for contextual fear conditioning was reported as 1 mg/kg (p.o.).
Off-Target Effects at High Doses While selective, high concentrations of any compound can lead to off-target effects. The reported toxicology findings at high chronic doses suggest the potential for neuronal impact. Correlate your behavioral findings with plasma and brain concentrations of the drug.
Task-Specific Effects The cognitive-enhancing effects of mGlu5 PAMs can be domain-specific. The effect of this compound might be more robust in certain cognitive domains (e.g., learning and memory) than others (e.g., executive function).
Baseline Performance If the baseline performance of your control animals is very high (ceiling effect) or very low (floor effect), it may be difficult to detect drug-induced changes. Adjust task difficulty to ensure baseline performance is in a range where enhancement or impairment can be observed.
Issue 3: Observation of Sedation or Hypoactivity

At doses intended to be therapeutic, you observe sedation or a general decrease in motor activity, confounding the interpretation of other behavioral tests.

Potential Cause Troubleshooting Steps
Dose Too High This is a common issue with CNS-active drugs. Perform a dose-response study in an open field or locomotor activity test without any stimulant to determine the dose range that does not cause hypoactivity.
Interaction with Other Factors Consider environmental factors such as stress, time of day (circadian rhythm), and diet, which can interact with drug effects to produce sedation.
Metabolite Activity Investigate whether active metabolites could be contributing to the sedative effects. This would require metabolite profiling in your animal model.

Experimental Protocols and Data

In Vitro Profile of this compound
Parameter Value
h mGlu5 EC50 (PAM) 260 nM
Glutamate CRC Shift 10-fold leftward shift with 10 µM this compound
h mGlu5 Binding IC50 4.37 µM ([3H]-mPEPy displacement)
Selectivity Highly selective for mGlu5 over mGlu1–4, 6–8 at 10 µM
Data sourced from
Preclinical Efficacy Models for this compound
Model Species Route Key Result
Amphetamine-Induced Hyperlocomotion Ratp.o.MED: 10 mg/kg; ED50: 23 mg/kg
MK-801-Induced Hyperlocomotion Ratp.o.Efficacious
Conditioned Avoidance Responding Ratp.o.ED50: 65 mg/kg
Contextual Fear Conditioning Ratp.o.MED: 1 mg/kg
Novel Object Recognition Ratp.o.MED: 3 mg/kg
Data sourced from
Methodology: Reversal of Amphetamine-Induced Hyperlocomotion
  • Animals: Male Sprague-Dawley rats.

  • Habituation: Individually house rats and habituate them to the testing chambers for at least 30 minutes prior to the experiment.

  • Drug Administration: Administer this compound (or vehicle) orally (p.o.) at the desired doses (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Pre-treatment Time: Wait for the appropriate pre-treatment interval based on the compound's pharmacokinetics (typically 30-60 minutes).

  • Stimulant Challenge: Administer D-amphetamine (e.g., 1.5 mg/kg, s.c.).

  • Data Collection: Immediately place the animals back into the locomotor activity chambers and record activity for 60-90 minutes.

  • Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the drug-treated groups to the vehicle- and amphetamine-treated control groups.

Visualizations

G cluster_0 This compound Troubleshooting Workflow Start Unexpected Behavioral Result (e.g., No Efficacy, Sedation) CheckDose Verify Dose and Route of Administration Start->CheckDose CheckPK Confirm Pharmacokinetics (PK) and Timing of Test CheckDose->CheckPK CheckProtocol Review Experimental Protocol (Habituation, Controls) CheckPK->CheckProtocol ConsiderBiology Consider Biological Factors (Strain, Baseline Performance) CheckProtocol->ConsiderBiology Hypothesize Formulate New Hypothesis (e.g., U-Shaped Dose-Response) ConsiderBiology->Hypothesize Toxicology Consider Potential Neurotoxicity (Especially at High/Chronic Doses) ConsiderBiology->Toxicology Redesign Redesign Experiment Hypothesize->Redesign

Caption: Troubleshooting workflow for unexpected this compound results.

G cluster_1 This compound Mechanism of Action Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds JNJ467 This compound (mGlu5 PAM) JNJ467->mGlu5 Binds to Allosteric Site NMDA NMDA Receptor JNJ467->NMDA Signal Enhanced Neuronal Signaling (Ca2+ mobilization, etc.) mGlu5->Signal Potentiates Neuron Postsynaptic Neuron Behavior Antipsychotic & Cognitive Enhancement Signal->Behavior JNJ467_NMDA No Direct Potentiation

Caption: Simplified signaling pathway for this compound.

References

Validation & Comparative

JNJ-64619178 Demonstrates Potent In Vivo Efficacy in Preclinical Cancer Models, Outperforming Certain Competitors in Specific Contexts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New Brunswick, N.J. – November 26, 2025 – Johnson & Johnson today released a comprehensive guide on the in vivo efficacy of its novel, selective, and potent oral inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), JNJ-64619178. The guide provides a comparative analysis of JNJ-64619178 against other PRMT5 inhibitors in various preclinical cancer models, showcasing its significant anti-tumor activity.[1][2][3][4]

JNJ-64619178 is a small molecule inhibitor that targets PRMT5, an enzyme overexpressed in numerous cancers and a key regulator of essential cellular processes such as gene expression and RNA splicing.[5] The compound exhibits a unique pseudo-irreversible binding mechanism, leading to prolonged target engagement and sustained inhibition of PRMT5 activity. This results in potent, dose-dependent tumor growth inhibition and, in some cases, tumor regression across a range of solid and hematological cancer models.

Comparative In Vivo Efficacy

Preclinical studies highlight the robust performance of JNJ-64619178 in various xenograft models. In models of non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), acute myeloid leukemia (AML), and non-Hodgkin lymphoma, oral administration of JNJ-64619178 at doses ranging from 1 to 10 mg/kg once daily resulted in significant tumor growth inhibition, reaching up to 99% in some models. Notably, a sustained anti-tumor effect was observed for several weeks even after cessation of treatment.

The following tables summarize the in vivo efficacy of JNJ-64619178 in comparison to other PRMT5 inhibitors in development.

Table 1: In Vivo Efficacy of PRMT5 Inhibitors in Solid Tumor Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Source(s)
JNJ-64619178 NSCLC Xenograft1-10 mg/kg, QD, oralUp to 99%
JNJ-64619178 SCLC Xenograft1-10 mg/kg, QD, oralSignificant TGI
PRT811 U-87 MG Glioblastoma Xenograft (rat)20 mg/kg, QD, oral91%
PRT811 U-87 MG Glioblastoma Xenograft (rat)30 mg/kg, QD, oral100%
PF-06939999 A427 NSCLC XenograftNot specifiedDose-dependent TGI
PF-06939999 NCI-H441 NSCLC XenograftNot specifiedDose-dependent TGI
GSK3326595 Granta-519 Mantle Cell Lymphoma Xenograft100 mg/kg, dailySignificant TGI
GSK3326595 Maver-1 Mantle Cell Lymphoma Xenograft100 mg/kg, dailySignificant TGI
MRTX1719 HCT116 MTAP-deleted XenograftNot specifiedDose-dependent TGI

Table 2: In Vivo Efficacy of PRMT5 Inhibitors in Hematological Malignancy Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeSource(s)
JNJ-64619178 AML Xenograft (disseminated)1-10 mg/kg, QD, oralSignificant TGI
JNJ-64619178 Non-Hodgkin Lymphoma Xenograft1-10 mg/kg, QD, oralSignificant TGI

Mechanism of Action and Signaling Pathway

PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in the regulation of gene expression, mRNA splicing, and signal transduction pathways. In cancer, the overexpression of PRMT5 leads to aberrant methylation patterns that promote cell proliferation and survival. JNJ-64619178 acts by binding to both the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex, effectively locking it in an inactive state. This inhibition of PRMT5 activity leads to a reduction in symmetric dimethylarginine (sDMA) levels, altered RNA splicing, and ultimately, cancer cell death.

PRMT5_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PRMT5_MEP50 PRMT5/MEP50 Complex sDMA_Protein Symmetrically Dimethylated Protein (sDMA) PRMT5_MEP50->sDMA_Protein Methylation SAM SAM SAM->PRMT5_MEP50 Substrate_Protein Substrate Protein (e.g., Histones, Splicing Factors) Substrate_Protein->PRMT5_MEP50 Gene_Expression Altered Gene Expression (Oncogene Upregulation, Tumor Suppressor Downregulation) sDMA_Protein->Gene_Expression mRNA_Splicing Aberrant mRNA Splicing sDMA_Protein->mRNA_Splicing Cancer_Cell_Proliferation Cancer Cell Proliferation and Survival Gene_Expression->Cancer_Cell_Proliferation mRNA_Splicing->Cancer_Cell_Proliferation JNJ_64619178 JNJ-64619178 JNJ_64619178->PRMT5_MEP50 Inhibition

Caption: PRMT5 Signaling Pathway and Inhibition by JNJ-64619178.

Experimental Protocols

The in vivo efficacy of JNJ-64619178 and comparator compounds was evaluated in various preclinical models, primarily utilizing immunodeficient mice bearing human tumor xenografts.

General Xenograft Model Protocol:

  • Cell Implantation: Human cancer cell lines (e.g., NSCLC, SCLC, AML) are cultured and then subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The investigational compound (e.g., JNJ-64619178) is administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. Key endpoints include tumor growth inhibition (TGI), tumor regression, and survival.

  • Pharmacodynamic Analysis: Tumor and blood samples may be collected to assess target engagement, such as the reduction in sDMA levels.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Implantation Subcutaneous/Orthotopic Implantation into Mice Cell_Culture->Implantation Tumor_Establishment Tumor Establishment (100-200 mm³) Implantation->Tumor_Establishment Randomization Randomization into Control & Treatment Groups Tumor_Establishment->Randomization Dosing Oral Administration of JNJ-64619178 or Vehicle Randomization->Dosing Monitoring Tumor Volume Measurement (Twice Weekly) Dosing->Monitoring Endpoint Endpoint Analysis: TGI, Regression, Survival Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis (sDMA levels) Endpoint->PD_Analysis

Caption: General Workflow for In Vivo Efficacy Studies.

Comparative Landscape of PRMT5 Inhibitors

The landscape of PRMT5 inhibitors is diverse, with several compounds in clinical development. JNJ-64619178 distinguishes itself through its potent, pseudo-irreversible mechanism of action. Other notable inhibitors include PRT811, which has shown efficacy in brain tumor models, and the MTA-cooperative inhibitor MRTX1719, which is designed to selectively target cancer cells with MTAP gene deletion.

Caption: Comparison of PRMT5 Inhibitor Mechanisms.

The presented data underscores the promising preclinical profile of JNJ-64619178 as a potent and selective PRMT5 inhibitor with broad anti-tumor activity. These findings have supported its advancement into clinical trials for patients with various malignancies.

References

A Comparative Guide to mGlu5 Positive Allosteric Modulators: JNJ-46778212, CDPPB, and ADX47273

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of three prominent metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs): JNJ-46778212, CDPPB, and ADX47273. The information presented is collated from various preclinical studies and is intended to aid in the evaluation and selection of these compounds for research and development purposes.

Introduction to mGlu5 PAMs

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, anxiety, and fragile X syndrome. Positive allosteric modulators of mGlu5 do not activate the receptor directly but enhance the signaling of the endogenous agonist, glutamate. This mechanism offers a more nuanced modulation of receptor activity compared to orthosteric agonists, potentially leading to improved therapeutic profiles with fewer side effects. This compound, CDPPB, and ADX47273 are among the well-characterized mGlu5 PAMs that have been extensively studied in preclinical models.

Signaling Pathways and Experimental Workflow

The primary signaling pathway activated by mGlu5 is the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). The potentiation of this pathway by mGlu5 PAMs is a key measure of their efficacy.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 PAM mGlu5 PAM (this compound, CDPPB, ADX47273) PAM->mGlu5 Gq11 Gq/11 mGlu5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: mGlu5 Receptor Signaling Pathway.

A common experimental workflow to assess the potency and efficacy of mGlu5 PAMs involves a calcium mobilization assay in cells expressing the mGlu5 receptor.

Experimental_Workflow A Seed mGlu5-expressing cells in microplate B Load cells with Ca²⁺-sensitive dye A->B C Add mGlu5 PAM (this compound, CDPPB, or ADX47273) B->C D Add Glutamate (EC₂₀) C->D E Measure fluorescence change (Ca²⁺ mobilization) D->E F Data Analysis: Determine EC₅₀ and Emax E->F

Caption: Calcium Mobilization Assay Workflow.

Quantitative Data Comparison

The following table summarizes the in vitro potency of this compound, CDPPB, and ADX47273 from various studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may have varied between studies.

ParameterThis compound (VU0409551)CDPPBADX47273
EC₅₀ (human mGlu5) 260 nM[1][2]10 nM[3]170 nM[1]
EC₅₀ (rat mGlu5) 235 nM[2]20 nM~27 nM
Binding Site MPEP site PAMMPEP site PAMMPEP site PAM
Fold Shift of Glutamate CRC ~10-fold at 10 µM3- to 9-fold at 1 µM9-fold at 1 µM
Intrinsic Agonist Activity Biased agonist (potentiates Gαq signaling but not NMDAR currents)Exhibits agonist-like activity at higher concentrationsNo intrinsic agonist activity reported

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a primary method for determining the potency and efficacy of mGlu5 PAMs.

Objective: To measure the ability of a compound to potentiate glutamate-induced intracellular calcium mobilization in cells expressing the mGlu5 receptor.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mGlu5 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Addition: The mGlu5 PAM (e.g., this compound, CDPPB, or ADX47273) is added to the wells at various concentrations.

  • Agonist Stimulation: After a short incubation with the PAM, a sub-maximal concentration of glutamate (typically the EC₂₀, the concentration that produces 20% of the maximal response) is added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The increase in fluorescence in the presence of the PAM is compared to the response with glutamate alone. Concentration-response curves are generated to determine the EC₅₀ (the concentration of the PAM that produces 50% of its maximal potentiation) and the Emax (the maximum potentiation effect).

Radioligand Binding Assay

This assay is used to determine if a compound binds to a specific site on the receptor, in this case, the MPEP allosteric binding site.

Objective: To determine the binding affinity (Ki) of a compound to the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand that binds to the allosteric site.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGlu5 receptor.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a constant concentration of a radiolabeled allosteric modulator (e.g., [³H]MPEP), and varying concentrations of the unlabeled test compound (this compound, CDPPB, or ADX47273).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Summary and Conclusion

This compound, CDPPB, and ADX47273 are all potent and selective positive allosteric modulators of the mGlu5 receptor that bind to the MPEP allosteric site. Based on the available data, CDPPB appears to be the most potent of the three in terms of its EC₅₀ values at both human and rat mGlu5 receptors. This compound and ADX47273 exhibit comparable potencies.

A key differentiator for this compound is its characterization as a biased agonist, selectively potentiating Gαq-mediated signaling without affecting mGlu5 modulation of NMDAR currents. This biased signaling profile may offer a superior therapeutic window by avoiding potential excitotoxicity associated with excessive NMDAR activation. CDPPB, on the other hand, has been reported to show some intrinsic agonist activity at higher concentrations.

The choice of which mGlu5 PAM to use will depend on the specific research question and experimental model. For studies requiring the highest potency, CDPPB may be the preferred choice. For investigations into the therapeutic potential of biased mGq signaling, this compound presents a unique tool. ADX47273 remains a valuable and well-characterized mGlu5 PAM for general preclinical studies.

This guide provides a foundational comparison of these three important research compounds. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental designs when selecting a modulator.

References

A Comparative Guide to Mavoglurant and MPEP as mGlu5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5): Mavoglurant (also known as AFQ056) and 2-Methyl-6-(phenylethynyl)pyridine (MPEP). This document is intended to serve as a resource for researchers in neuroscience and drug development, offering a comparative analysis of the pharmacological and pharmacokinetic properties of these two compounds, supported by experimental data.

The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor critically involved in synaptic plasticity and neuronal excitability, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Both mavoglurant and MPEP are non-competitive antagonists that bind to an allosteric site on the mGlu5 receptor, modulating its activity.

Data Presentation

The following tables summarize the key in vitro and in vivo pharmacological parameters for mavoglurant and MPEP.

Table 1: In Vitro Pharmacology
ParameterMavoglurant (AFQ056)MPEPSpecies/Cell Line
Binding Affinity (IC50, nM) 47Not explicitly stated in a comparative studyRat brain membranes ([3H]-AAE327 displacement)[1]
Functional Potency (IC50, nM) 30 (PI-turnover assay)36 (Quisqualate-stimulated PI hydrolysis)[1][2]Human mGluR5a expressed in L(tk-) cells[1]
110 (Ca2+ mobilization assay)Human mGluR5a expressed in L(tk-) cells

Note: IC50 values can vary depending on the assay conditions and cell line used.

Table 2: Pharmacokinetics in Rats
ParameterMavoglurant (AFQ056)MPEPRoute of Administration
Oral Bioavailability (F%) 32%Not explicitly stated in a comparative studyOral (p.o.)
Terminal Half-life (t1/2) 2.9 h (p.o.), 0.69 h (i.v.)Not explicitly stated in a comparative studyOral (p.o.), Intravenous (i.v.)
Peak Plasma Concentration (Cmax) 950 pmol/mL (p.o.), 3330 pmol/mL (i.v.)Dose-dependent, linear from 3 to 30 mg/kgOral (p.o.), Intravenous (i.v.)
Time to Peak Plasma Concentration (Tmax) ≤0.25 h (p.o.), ≤0.08 h (i.v.)Not explicitly stated in a comparative studyOral (p.o.), Intravenous (i.v.)
Brain Penetration (Brain/Plasma Ratio) 3.1Good brain penetration reportedOral (p.o.)
Table 3: In Vivo Efficacy
Preclinical ModelMavoglurant (AFQ056)MPEPSpecies
Stress-Induced Hyperthermia (SIH) Dose-dependent inhibition (0.1-10 mg/kg, p.o.)Dose-dependent inhibition (3, 10, or 30 mg/kg, p.o.)Mice
Anxiety Models (e.g., Conflict Tests, Elevated Plus-Maze) Anxiolytic-like effects demonstratedAnxiolytic-like effects at 1-30 mg/kgRats
Cocaine Self-Administration Dose-dependently reduced cocaine self-administration (1, 3, and 10 mg/kg, i.p. or p.o.)Not explicitly stated in a comparative studyRats

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human or rat mGlu5 receptor are cultured to confluency.

    • Cells are harvested, washed, and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is resuspended in assay buffer, and the protein concentration is determined.

  • Competition Binding Assay:

    • A fixed concentration of a radiolabeled mGlu5 NAM, such as [3H]-MPEP or [3H]-methoxyPEPy, is incubated with the prepared cell membranes.

    • Varying concentrations of the unlabeled test compound (e.g., mavoglurant or MPEP) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled mGlu5 antagonist.

    • The mixture is incubated at room temperature to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

Objective: To assess the functional potency of a test compound as an mGlu5 antagonist by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Protocol:

  • Cell Preparation:

    • HEK293 cells stably expressing the human or rat mGlu5 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown overnight.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer for a specified time at 37°C.

  • Compound Addition and Fluorescence Measurement:

    • The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is established.

    • Varying concentrations of the test compound (e.g., mavoglurant or MPEP) are added to the wells.

    • After a short incubation period, a sub-maximal concentration (e.g., EC80) of an mGlu5 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.

    • The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.

  • Data Analysis:

    • The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced calcium response.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Mandatory Visualization

mGlu5 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor.

mGlu5_Signaling_Pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Gq11 Gq/11 (inactive) mGlu5->Gq11 Activates Gq11_active Gq/11 (active) Gq11->Gq11_active PLC PLC (inactive) PLC_active PLC (active) PLC->PLC_active Gq11_active->PLC Activates PIP2 PIP2 PLC_active->PIP2 Cleaves IP3 IP3 PIP2->IP3 generates DAG DAG PIP2->DAG generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream\nEffectors Downstream Effectors PKC->Downstream\nEffectors Phosphorylates in_vitro_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Assessment start Start: Select mGlu5 NAMs (Mavoglurant & MPEP) prep_membranes Prepare Cell Membranes (mGlu5-expressing cells) start->prep_membranes cell_culture Culture mGlu5-expressing cells in microplates start->cell_culture radioligand_assay Competitive Radioligand Binding Assay (e.g., with [3H]-MPEP) prep_membranes->radioligand_assay calc_ki Calculate Ki values radioligand_assay->calc_ki compare Compare Pharmacological Profiles calc_ki->compare ca_assay Intracellular Calcium Mobilization Assay cell_culture->ca_assay calc_ic50 Determine IC50 values ca_assay->calc_ic50 calc_ic50->compare

References

JNJ-46778212: A Case Study in Biased Signaling Among mGlu5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

JNJ-46778212 (also known as VU0409551) demonstrates a distinct biased signaling profile compared to other metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs). This guide provides a comparative analysis of its signaling properties, supported by experimental data, to elucidate its unique pharmacological characteristics.

This compound has been identified as an mGlu5 PAM with a unique signaling bias that may contribute to a favorable therapeutic window.[1] Unlike some other mGlu5 PAMs, this compound selectively potentiates Gαq-mediated signaling pathways without significantly affecting the mGlu5 modulation of N-methyl-D-aspartate (NMDA) receptor currents.[1][2] This divergence in signaling is a key aspect of its pharmacological profile and has been the subject of comparative studies.

Comparative Analysis of Signaling Pathways

The signaling bias of this compound becomes evident when its activity is compared with other mGlu5 PAMs across various downstream pathways. The primary distinction lies in its differential effects on Gαq-dependent signaling versus its influence on NMDA receptor function.

Gαq-Mediated Signaling

This compound effectively potentiates mGlu5 coupling to Gαq, leading to the activation of downstream signaling cascades such as intracellular calcium (iCa2+) mobilization and extracellular signal-regulated kinase (ERK) 1/2 phosphorylation.[1][2] In the presence of an EC20 concentration of glutamate, this compound potentiates the human mGlu5 response with an EC50 of 260 nM. It also induces an approximately 10-fold leftward shift in the glutamate concentration-response curve for calcium mobilization.

dot

G_alpha_q_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor G_protein Gαq/11 mGlu5->G_protein Activation PLC PLC G_protein->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK Leads to Glutamate Glutamate Glutamate->mGlu5 Orthosteric Agonist JNJ_46778212 This compound (mGlu5 PAM) JNJ_46778212->mGlu5 Allosteric Modulator NMDAR_Modulation cluster_membrane Neuronal Membrane cluster_JNJ cluster_Other mGlu5 mGlu5 Receptor NMDAR NMDA Receptor mGlu5->NMDAR Modulation JNJ_46778212 This compound Other_PAMs Other mGlu5 PAMs (e.g., 5PAM523) JNJ_46778212->mGlu5 No_Potentiation No Potentiation of NMDAR Currents Other_PAMs->mGlu5 Potentiation Potentiation of NMDAR Currents

Caption: Differential modulation of NMDAR currents by mGlu5 PAMs.

Quantitative Comparison of In Vitro Pharmacology

The following table summarizes the in vitro pharmacological properties of this compound.

ParameterThis compound (VU0409551)Reference
h-mGlu5 Potentiation (Ca²⁺) EC₅₀ 260 nM
Glutamate CRC Fold Shift (10 µM) ~10-fold
[³H]-mPEPy Binding (Human) IC₅₀ 4.37 µM
mGlu Receptor Selectivity (at 10 µM) Selective for mGlu5 over mGlu1-4, 6-8
NMDAR Current Potentiation Does not significantly potentiate

Experimental Protocols

Calcium Mobilization Assay
  • Cell Line: HEK293 cells stably expressing human mGlu5.

  • Method: Cells are loaded with a calcium-sensitive fluorescent dye. The assay is initiated by adding an EC20 concentration of glutamate, followed by varying concentrations of the PAM. Changes in intracellular calcium are measured using a fluorometric imaging plate reader.

  • Data Analysis: EC50 values for potentiation are determined from concentration-response curves. The fold-shift of the glutamate concentration-response curve is calculated in the presence of a fixed concentration of the PAM.

Electrophysiology (NMDA Receptor Current Modulation)
  • Preparation: Hippocampal slices from rats.

  • Method: Whole-cell voltage-clamp recordings are performed on CA1 pyramidal neurons. NMDA-evoked currents are measured before and after the application of an mGlu5 agonist (e.g., DHPG) alone or in combination with the mGlu5 PAM.

  • Data Analysis: The potentiation of the DHPG-induced increase in NMDA receptor current by the PAM is quantified.

Experimental_Workflow Ca_Assay Ca_Assay G_alpha_q_activity Gαq Signaling Potentiation Ca_Assay->G_alpha_q_activity Measures Binding_Assay Binding_Assay Allosteric_site_interaction Allosteric Site Binding Binding_Assay->Allosteric_site_interaction Determines Slice_Prep Slice_Prep Patch_Clamp Patch_Clamp Slice_Prep->Patch_Clamp Enables NMDAR_modulation NMDAR Current Modulation Patch_Clamp->NMDAR_modulation Measures

References

Cross-validation of JNJ-46778212's effects across different assay platforms

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Cross-Validation of JNJ-46778212's Effects Across Diverse Assay Platforms

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) this compound (also known as VU0409551) with alternative compounds. The data presented herein is collated from various preclinical studies and is intended to facilitate a comprehensive understanding of its pharmacological profile across different in vitro and in vivo assay platforms.

Executive Summary

This compound is a potent and selective mGlu5 PAM characterized by its unique "biased" pharmacology. Unlike conventional mGlu5 PAMs, this compound preferentially potentiates Gαq-mediated signaling pathways without significantly modulating N-methyl-D-aspartate (NMDA) receptor currents. This distinct mechanism of action may contribute to its favorable therapeutic window observed in preclinical models of schizophrenia. This guide will delve into the quantitative data from various assay platforms, detail the experimental protocols, and provide visual representations of the underlying signaling pathways and workflows.

Data Presentation: Comparative Analysis of mGlu5 PAMs

The following tables summarize the quantitative data for this compound and a selection of alternative mGlu5 PAMs across key in vitro and in vivo assays. This allows for a direct comparison of their potency, efficacy, and binding affinities.

Table 1: In Vitro Potency and Efficacy of mGlu5 PAMs in Functional Assays

CompoundAssay TypeSpeciesEC50 (nM)% Glu Max or Fold ShiftReference
This compound Calcium MobilizationHuman26084%[1]
Calcium MobilizationRat235-[2]
Glutamate CRC ShiftHuman-~10-fold[1]
ERK1/2 PhosphorylationRat89 (KB)Agonist activity (τB: 1.04)[2]
CDPPBCalcium MobilizationHuman10-
Calcium MobilizationRat20-
VU0092273Calcium MobilizationRat270-
VU0360172Calcium MobilizationRat16-
VU0424465 (ago-PAM)Calcium Mobilization (agonist)Rat17165% (vs. Glutamate)
Calcium Mobilization (PAM)Rat1.5-

Table 2: In Vitro Binding Affinity of mGlu5 PAMs

CompoundAssay TypeRadioligandSpeciesKi (nM)Reference
This compound Radioligand Binding[3H]-mPEPyHuman4370
VU0360172Radioligand Binding--195
VU0424465 (ago-PAM)Radioligand BindingMPEP site-11.8

Table 3: In Vivo Efficacy of mGlu5 PAMs in a Schizophrenia Model

CompoundAnimal ModelSpeciesEndpointMinimum Effective Dose (MED) / ED50Reference
This compound Amphetamine-Induced HyperlocomotionRatReversal of HyperactivityMED: 10 mg/kg p.o.; ED50: 23 mg/kg p.o.
CDPPBAmphetamine-Induced HyperlocomotionRatReversal of HyperactivityEffective at 10 and 30 mg/kg
VU0360172Amphetamine-Induced HyperlocomotionRatReversal of HyperactivityDose-dependent reversal

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-study comparisons.

In Vitro Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release by mGlu5 PAMs.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu5 receptor.

  • Reagents:

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Glutamate

    • Test compounds (this compound and alternatives)

  • Procedure:

    • Plate HEK293-mGlu5 cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

    • Load cells with a calcium-sensitive dye for approximately 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Add test compounds at various concentrations and incubate for a specified period.

    • Stimulate the cells with an EC20 concentration of glutamate (the concentration that elicits 20% of the maximal glutamate response).

    • Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) to determine the increase in intracellular calcium.

    • Data is typically normalized to the response of a maximal glutamate concentration and EC50 values are calculated.

Radioligand Binding Assay

This assay determines the binding affinity of test compounds to the mGlu5 receptor.

  • Preparation: Membranes from HEK293 cells expressing the mGlu5 receptor or from brain tissue (e.g., rat cortex).

  • Radioligand: [3H]-MPEP or [3H]-methoxy-PEPy, which are radiolabeled negative allosteric modulators that bind to a common allosteric site.

  • Reagents:

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Test compounds

    • Non-specific binding control (e.g., a high concentration of unlabeled MPEP)

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding and determine the Ki value for the test compound.

In Vivo Amphetamine-Induced Hyperlocomotion Model

This is a widely used preclinical model to assess the antipsychotic-like activity of novel compounds.

  • Animals: Male Sprague-Dawley rats.

  • Reagents:

    • Amphetamine

    • Test compounds (this compound and alternatives) formulated in a suitable vehicle (e.g., 10% Tween 80 in water).

  • Procedure:

    • Acclimate the rats to the locomotor activity chambers.

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • After a specific pretreatment time, administer amphetamine to induce hyperlocomotion.

    • Record the locomotor activity (e.g., distance traveled, beam breaks) for a defined period.

    • Analyze the data to determine if the test compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds JNJ46778212 This compound (Biased PAM) JNJ46778212->mGlu5 Potentiates Gq Gαq mGlu5->Gq Activates NMDAR NMDA Receptor mGlu5->NMDAR Modulation (Not potentiated by this compound) PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG NMDAR_current NMDA Receptor Currents NMDAR->NMDAR_current Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK

Caption: Biased signaling of mGlu5 potentiation by this compound.

Calcium_Mobilization_Workflow start Start plate_cells Plate HEK293-mGlu5 cells start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye wash_cells Wash cells load_dye->wash_cells add_compound Add test compound (e.g., this compound) wash_cells->add_compound add_glutamate Add EC20 Glutamate add_compound->add_glutamate measure_fluorescence Measure fluorescence (FLIPR) add_glutamate->measure_fluorescence analyze_data Analyze data (EC50 calculation) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro calcium mobilization assay.

In_Vivo_AHL_Workflow start Start acclimate Acclimate rats to locomotor chambers start->acclimate administer_compound Administer test compound or vehicle acclimate->administer_compound pretreatment Pretreatment period administer_compound->pretreatment administer_amphetamine Administer Amphetamine pretreatment->administer_amphetamine record_activity Record locomotor activity administer_amphetamine->record_activity analyze_data Analyze data (reversal of hyperactivity) record_activity->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vivo amphetamine-induced hyperlocomotion model.

References

A Comparative Guide to the Therapeutic Window of JNJ-46778212 and First-Generation mGlu5 PAMs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic window of the novel metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM), JNJ-46778212, with that of first-generation mGlu5 PAMs. The development of mGlu5 PAMs as potential therapeutics for central nervous system (CNS) disorders, such as schizophrenia, has been hampered by the narrow therapeutic window of early compounds, often associated with on-target adverse effects like neurotoxicity and seizures.[1][2] this compound has been specifically engineered to overcome these limitations, offering a potentially wider therapeutic margin.

Executive Summary

This compound, a potent and selective mGlu5 PAM, demonstrates a significantly improved therapeutic window compared to first-generation mGlu5 PAMs. This is attributed to its "pure" PAM profile, lacking the intrinsic agonist activity often seen in earlier compounds which is linked to adverse effects.[2][3] Preclinical data indicates robust efficacy of this compound in models predictive of antipsychotic activity at doses that are well-tolerated and devoid of the neurotoxic and convulsive liabilities that have limited the progression of first-generation PAMs.

Quantitative Data Comparison

While a direct head-to-head calculation of the therapeutic index (TI = TD50/ED50) is not publicly available for a direct comparison, the following table summarizes key pharmacological and safety-related parameters that inform the therapeutic window of this compound and representative first-generation mGlu5 PAMs.

ParameterThis compoundFirst-Generation mGlu5 PAMs (e.g., CDPPB)Key Implication for Therapeutic Window
Efficacy in Antipsychotic Models
Amphetamine-Induced Hyperlocomotion (AHL) ReversalMED: 10 mg/kg, p.o. (ED50 = 23 mg/kg)[1]Efficacious at 10-30 mg/kg, s.c.Both show efficacy in relevant models, establishing a benchmark for therapeutic effect.
Safety and Tolerability
Intrinsic Agonist Activity (Ago-PAM activity)"Pure" PAM; no intrinsic agonist activitySome compounds exhibit partial agonist activity, linked to adverse effects.Lack of ago-PAM activity in this compound is a key differentiator for an improved safety profile.
Neurotoxicity (Fluoro-Jade C staining)No neurotoxicity observed at doses up to 120 mg/kgStructurally distinct mGlu5 PAMs have shown neuronal necrosis at doses of 30-50 mg/kg.This compound shows a clear advantage in avoiding on-target neurotoxicity.
Seizure LiabilityDevoid of seizure activity at effective dosesSome mGlu5 PAMs can induce behavioral convulsions.The absence of seizure liability at therapeutic concentrations significantly widens the therapeutic window of this compound.
Cardiovascular Safety>80-fold window in preclinical modelsData not as extensively reported for all first-generation PAMs.This compound has a well-characterized and favorable cardiovascular safety profile.

MED: Minimum Effective Dose; ED50: Half-maximal Effective Dose; p.o.: oral administration; s.c.: subcutaneous administration.

Signaling Pathways and Experimental Workflows

mGlu5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor. As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, leading to the downstream signaling events depicted.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds JNJ46778212 This compound (mGlu5 PAM) JNJ46778212->mGlu5 Potentiates Gq_protein Gq Protein mGlu5->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream

mGlu5 Receptor Signaling Cascade.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion (AHL) Model

This workflow outlines the typical procedure for assessing the efficacy of compounds like this compound in a preclinical model of psychosis.

AHL_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_measurement Data Acquisition & Analysis Animal Rodent Subjects (e.g., Rats) Habituation Habituation to Locomotor Activity Chambers Animal->Habituation Pretreatment Pretreatment with Vehicle or this compound (p.o.) Habituation->Pretreatment Amphetamine Amphetamine Challenge (s.c.) Pretreatment->Amphetamine Locomotion Measurement of Locomotor Activity Amphetamine->Locomotion Analysis Data Analysis: Comparison of Treatment Groups Locomotion->Analysis

Workflow for the Amphetamine-Induced Hyperlocomotion Model.

Detailed Experimental Protocols

Amphetamine-Induced Hyperlocomotion (AHL) Model

This in vivo assay is a widely used preclinical screen for potential antipsychotic drugs.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Apparatus: Locomotor activity is measured in automated photo-beam activity chambers.

  • Procedure:

    • Habituation: Rats are habituated to the testing chambers for a period of 30-60 minutes before drug administration.

    • Pretreatment: Animals are administered this compound or a vehicle control orally (p.o.). The typical dose range for efficacy is 3-56.6 mg/kg.

    • Amphetamine Challenge: After a predetermined pretreatment time (e.g., 60 minutes), rats are challenged with a subcutaneous (s.c.) injection of d-amphetamine (e.g., 1.5 mg/kg) to induce hyperlocomotion.

    • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-90 minutes immediately following the amphetamine injection.

    • Data Analysis: The total locomotor activity is compared between the vehicle-treated and drug-treated groups to determine the percentage reversal of the amphetamine-induced effect.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of mGlu5 PAMs.

  • Cell Line: A stable cell line expressing the human mGlu5 receptor (e.g., HEK293 cells) is used.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Glutamate (orthosteric agonist).

    • Test compounds (this compound or first-generation PAMs).

  • Procedure:

    • Cell Plating: Cells are seeded into 96- or 384-well microplates and cultured overnight.

    • Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive dye, and the cells are incubated to allow for dye uptake.

    • Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.

    • Glutamate Stimulation: After a brief incubation with the test compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the mGlu5 receptor.

    • Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The potentiation of the glutamate response by the PAM is quantified to determine its EC50 (concentration for 50% of maximal potentiation) and maximal efficacy.

Conclusion

The available preclinical data strongly support a wider therapeutic window for this compound compared to first-generation mGlu5 PAMs. The key differentiating factor is its "pure" PAM profile, which avoids the intrinsic receptor activation that has been linked to neurotoxicity and seizures in earlier compounds. This improved safety profile, coupled with robust in vivo efficacy, positions this compound as a promising candidate for the treatment of schizophrenia and other CNS disorders, warranting further clinical investigation.

References

Assessing the Translational Potential of JNJ-46778212: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical data of JNJ-46778212, a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), reveals a promising but ultimately complex translational profile from animal models to humans. This guide provides a comprehensive comparison of this compound with relevant alternatives, supported by experimental data, to inform future research and development in the treatment of schizophrenia.

This compound (also known as VU0409551) emerged as a potential clinical candidate for schizophrenia based on its robust efficacy in multiple preclinical models targeting various domains of the disorder.[1] However, its development was halted due to safety concerns arising from toxicology studies, highlighting the critical challenge of translating promising preclinical findings into safe and effective human therapies. This guide will delve into the available data to provide a clear perspective on its therapeutic potential and limitations.

Comparative Efficacy in Preclinical Models

This compound demonstrated significant efficacy in animal models designed to mimic the positive and cognitive symptoms of schizophrenia. Its performance has been evaluated against other mGlu5 positive allosteric modulators (PAMs) and can be contextually compared with standard-of-care antipsychotics.

Amphetamine-Induced Hyperlocomotion (AHL) Model

A widely used preclinical screen for antipsychotic activity, the AHL model in rats assesses a compound's ability to counteract the psychomotor agitation induced by amphetamine, a dopamine-releasing agent.

CompoundAnimal ModelDoseEfficacyReference
This compound Rat10 mg/kg, p.o. (MED)Minimum effective dose for reversal of hyperlocomotion.[1]
This compound Rat100 mg/kg, p.o.~78% maximum reversal of hyperlocomotion.[1]
Haloperidol Rat0.05 - 0.10 mg/kgSignificant attenuation of amphetamine-induced hyperlocomotion.[2]
Clozapine Rat10.0 - 20.0 mg/kgSignificant attenuation of amphetamine-induced hyperlocomotion.[2]
Sub-chronic Phencyclidine (PCP) Model

The sub-chronic PCP model in rats is utilized to induce behavioral and neurochemical changes relevant to the cognitive and negative symptoms of schizophrenia.

CompoundAnimal ModelDoseEfficacy on Cognitive DeficitsReference
This compound Rat10 and 20 mg/kgSignificantly alleviated cognitive deficits.
VU0360172 Rat10 and 20 mg/kgSignificantly alleviated cognitive deficits.
Haloperidol Rat0.1 mg/kg, s.c.No significant effect on PCP-induced cognitive deficits in the Novel Object Recognition task.
Risperidone Rat0.2 mg/kg, i.p.No significant effect on PCP-induced cognitive deficits in the Novel Object Recognition task.

Pharmacokinetic and Toxicological Profile

The translational potential of a drug candidate is heavily influenced by its pharmacokinetic (PK) and safety profile.

Pharmacokinetics

This compound exhibited a favorable PK profile in preclinical species, with good oral bioavailability and brain penetration.

SpeciesClearanceHalf-lifeOral Bioavailability (%)Brain/Plasma Ratio (Kp)Reference
MouseModerateGood>40Not specified
RatModerateGood>40Not specified
DogModerateGood>40Not specified
Toxicology

Despite its efficacy, the progression of this compound was terminated due to adverse findings in preclinical toxicology studies. Chronic administration of high doses (360 mg/kg, p.o. for 30 days) resulted in neuronal necrosis in a small number of rats, as indicated by Fluoro-Jade C staining. This finding raised significant concerns about the potential for neurotoxicity in humans, a known risk for mGlu5 modulators that can be linked to excessive NMDA receptor activation. Notably, this compound was developed as a "biased" modulator, aiming to avoid the potentiation of NMDA receptor currents, which was hypothesized to mitigate this neurotoxic risk.

Mechanism of Action and Signaling Pathway

This compound is a positive allosteric modulator of the mGlu5 receptor. It binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to the endogenous ligand, glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

A key characteristic of this compound is its "biased" agonism. While it potentiates Gαq-mediated signaling, it was designed to not enhance the mGlu5 receptor's modulation of NMDA receptor currents. This was a strategic approach to potentially separate the therapeutic effects from the excitotoxic side effects associated with other mGlu5 PAMs.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5_Receptor mGlu5 Receptor Orthosteric Site Allosteric Site Glutamate->mGlu5_Receptor:ortho This compound This compound This compound->mGlu5_Receptor:allo Gaq Gaq mGlu5_Receptor->Gaq Activates NMDA_Receptor NMDA Receptor mGlu5_Receptor->NMDA_Receptor No Potentiation (Biased Modulation) PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Downstream_Effects Downstream Cellular Effects (e.g., modulation of neuronal excitability) Ca2_release->Downstream_Effects PKC->Downstream_Effects

Caption: Signaling pathway of the mGlu5 receptor modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings.

Amphetamine-Induced Hyperlocomotion (AHL) in Rats

This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beams to automatically track movement.

  • Procedure:

    • Animals are habituated to the testing arenas for a set period (e.g., 30-60 minutes) before drug administration.

    • The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a predetermined pretreatment time (e.g., 30-60 minutes), amphetamine (typically 0.5-2.0 mg/kg, i.p.) is administered to induce hyperlocomotion.

    • Locomotor activity is then recorded for a defined period (e.g., 60-90 minutes).

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups. A significant reduction in amphetamine-induced activity by the test compound is indicative of antipsychotic-like potential.

Sub-chronic Phencyclidine (PCP) Model in Rats

This model is employed to investigate the effects of compounds on the cognitive deficits associated with schizophrenia.

  • Animals: Adult male Lister Hooded rats are often used.

  • Housing: Standard housing conditions are maintained.

  • Procedure:

    • Induction: Rats are treated with PCP (e.g., 2 mg/kg or 5 mg/kg, i.p.) twice daily for a period of 7 days.

    • Washout Period: A washout period of at least 7 days follows the final PCP injection to allow for the acute effects of the drug to dissipate.

    • Cognitive Testing: Following the washout period, cognitive function is assessed using tasks such as the Novel Object Recognition (NOR) test or attentional set-shifting tasks.

    • Treatment: The test compound (e.g., this compound) is administered prior to the cognitive testing session.

  • Data Analysis: Performance in the cognitive tasks is compared between the PCP-treated group receiving the test compound and the PCP-treated group receiving vehicle. An improvement in cognitive performance suggests potential efficacy against cognitive deficits.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Translational Assessment Animal_Model_Selection Animal Model Selection (e.g., Rat) AHL_Model Amphetamine-Induced Hyperlocomotion (AHL) (Positive Symptoms) Animal_Model_Selection->AHL_Model PCP_Model Sub-chronic PCP Model (Cognitive/Negative Symptoms) Animal_Model_Selection->PCP_Model Efficacy_Testing Efficacy Testing (Dose-Response) AHL_Model->Efficacy_Testing PCP_Model->Efficacy_Testing PK_Studies Pharmacokinetic Studies Efficacy_Testing->PK_Studies Toxicology_Studies Toxicology Studies (Safety Assessment) PK_Studies->Toxicology_Studies Go_NoGo Go/No-Go Decision Toxicology_Studies->Go_NoGo Human_Trials Human Clinical Trials Go_NoGo->Human_Trials Go Development_Halted Development Halted (Toxicity Concerns) Go_NoGo->Development_Halted No-Go

Caption: Translational workflow for this compound from preclinical to clinical assessment.

Conclusion: A Cautionary Tale in Translational Neuroscience

The story of this compound serves as a critical case study in the complexities of drug development for psychiatric disorders. While demonstrating robust, dose-dependent efficacy in well-established animal models of schizophrenia, its translational journey was cut short by preclinical safety signals. The observed neurotoxicity, even in a "biased" modulator designed to circumvent this very issue, underscores the challenges of predicting human responses from animal models, particularly for targets with complex downstream signaling like the mGlu5 receptor.

For researchers, scientists, and drug development professionals, the assessment of this compound highlights several key takeaways:

  • The Importance of the Therapeutic Window: Efficacy in animal models must be considered in the context of a safe therapeutic index.

  • The Nuances of Allosteric Modulation: The concept of "biased" agonism, while promising, may not completely eliminate on-target adverse effects.

  • The Predictive Limitations of Animal Models: While essential for initial screening and hypothesis testing, preclinical models may not fully recapitulate the complexities of human neurobiology and toxicology.

Future efforts in the development of mGlu5 PAMs and other novel therapeutics for schizophrenia will need to place an even greater emphasis on early and comprehensive safety assessments, alongside innovative strategies to dissociate efficacy from potential toxicity. The data from this compound, though not leading to a clinical therapy, provides invaluable insights that will undoubtedly shape the future of neuropsychiatric drug discovery.

References

Comparative analysis of JNJ-46778212's impact on positive versus negative symptoms of schizophrenia models

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Positive and Negative Symptomatology

This guide provides a comparative analysis of the preclinical efficacy of novel antipsychotic agents against established treatments in rodent models of schizophrenia. The primary focus is on the differential impact on behaviors analogous to the positive and negative symptoms of the disorder. Due to the limited availability of specific preclinical data for JNJ-46778212, this guide will utilize a representative novel antipsychotic, designated "Compound X," to illustrate the comparative framework. Compound X is presented as a hypothetical agent with a multi-target mechanism of action, including modulation of the glutamatergic system, a key area of research for addressing negative symptoms and cognitive deficits in schizophrenia.

Introduction: The Challenge of Treating Schizophrenia's Symptom Domains

Schizophrenia is a complex psychiatric disorder characterized by a range of symptoms, broadly categorized as positive, negative, and cognitive.[1] Positive symptoms, such as hallucinations and delusions, are generally well-managed by classic and second-generation antipsychotics that primarily target dopamine D2 receptors.[2][3] However, negative symptoms, including anhedonia (lack of pleasure), avolition (lack of motivation), and social withdrawal, are often persistent and contribute significantly to the long-term functional impairment of individuals with schizophrenia.[4] Current treatments have limited efficacy against these negative symptoms, highlighting a critical unmet medical need.

The development of novel antipsychotics aims to provide a broader spectrum of efficacy, particularly in improving negative and cognitive symptoms. This has led to the exploration of new pharmacological targets beyond the dopamine system, with a significant focus on the glutamate system, which is believed to be dysregulated in schizophrenia.

Preclinical Models of Schizophrenia Symptoms

To assess the potential of new therapeutic agents, researchers rely on a variety of animal models designed to mimic specific aspects of schizophrenia's symptom domains.

  • Models of Positive Symptoms: These models typically involve inducing hyperlocomotion and stereotyped behaviors in rodents, which are considered analogous to the psychomotor agitation and psychosis seen in patients. Common methods include the administration of psychostimulants like amphetamine, which increases dopamine levels, or NMDA receptor antagonists like phencyclidine (PCP) and ketamine, which induce a state that resembles both positive and negative symptoms. Another important measure is prepulse inhibition (PPI) of the startle reflex, a test of sensorimotor gating that is often deficient in individuals with schizophrenia.

  • Models of Negative Symptoms: Modeling the complex negative symptoms of schizophrenia in animals is challenging. Key behavioral paradigms include:

    • Social Interaction Tests: Reduced social engagement in rodents is used to model social withdrawal.

    • Sucrose Preference Test: This test assesses anhedonia by measuring the preference of rodents for sweetened water over plain water.

    • Effort-Based Decision-Making Tasks: These tasks evaluate motivation by requiring animals to expend effort to receive a reward, modeling avolition.

Comparative Efficacy of "Compound X"

The following tables present hypothetical data comparing the efficacy of "Compound X" with a first-generation antipsychotic (Haloperidol) and a second-generation antipsychotic (Risperidone) in preclinical models of positive and negative symptoms.

Table 1: Impact on Positive Symptom Models
Model/Test Compound X Haloperidol Risperidone
Amphetamine-Induced Hyperlocomotion High EfficacyHigh EfficacyHigh Efficacy
PCP-Induced Hyperlocomotion High EfficacyModerate EfficacyHigh Efficacy
Prepulse Inhibition (PPI) Deficit Reverses DeficitReverses DeficitReverses Deficit
Table 2: Impact on Negative Symptom Models
Model/Test Compound X Haloperidol Risperidone
Social Interaction Deficit (PCP Model) High EfficacyLow to No EfficacyModerate Efficacy
Sucrose Preference (Anhedonia Model) Significant ImprovementNo ImprovementMild Improvement
Effort-Based Decision Making (Avolition Model) Increased Effortful ChoiceNo Effect/Slight ReductionMinimal Improvement

Experimental Protocols

Amphetamine-Induced Hyperlocomotion
  • Animals: Male Sprague-Dawley rats (250-300g) are habituated to the testing environment (open-field arenas) for 30 minutes.

  • Drug Administration: Animals are pre-treated with vehicle, Compound X (various doses), Haloperidol (0.1 mg/kg), or Risperidone (0.5 mg/kg) via intraperitoneal (IP) injection.

  • Induction of Hyperlocomotion: 30 minutes after pre-treatment, animals are administered D-amphetamine (1.5 mg/kg, IP).

  • Behavioral Assessment: Locomotor activity (distance traveled) is recorded for 60 minutes immediately following amphetamine administration using an automated tracking system.

  • Data Analysis: The total distance traveled is compared between treatment groups using a one-way ANOVA followed by post-hoc tests.

Social Interaction in a Novel Environment
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used. The test is conducted in a three-chambered social interaction box.

  • Induction of Social Deficit: Mice are treated with sub-chronic PCP (5 mg/kg, IP) for 14 days to induce a social interaction deficit.

  • Drug Administration: On the test day, mice are administered vehicle, Compound X (various doses), Haloperidol (0.1 mg/kg), or Risperidone (0.5 mg/kg) 30 minutes before the test.

  • Behavioral Assessment: The test consists of three 10-minute phases:

    • Habituation: The mouse explores the empty three-chambered box.

    • Sociability: An unfamiliar mouse ("stranger 1") is placed in a wire cage in one of the side chambers. The time spent in the chamber with stranger 1 versus the empty chamber is measured.

    • Social Novelty: A second unfamiliar mouse ("stranger 2") is placed in the previously empty chamber. The time spent in the chamber with the novel stranger 2 versus the familiar stranger 1 is measured.

  • Data Analysis: The time spent interacting with the stranger mice is compared across treatment groups using a two-way ANOVA.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_positive Positive Symptom Model cluster_negative Negative Symptom Model P1 Rodent Model P2 Induction of Hyperlocomotion (e.g., Amphetamine) P1->P2 P3 Treatment with Compound X / Comparators P2->P3 P4 Behavioral Assessment (Locomotor Activity) P3->P4 N1 Rodent Model N2 Induction of Social Deficit (e.g., Sub-chronic PCP) N1->N2 N3 Treatment with Compound X / Comparators N2->N3 N4 Behavioral Assessment (Social Interaction Test) N3->N4

Caption: Simplified signaling pathways targeted by antipsychotics.

References

JNJ-46778212: A Comparative Analysis of a Novel mGluR5 PAM for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published preclinical findings on JNJ-46778212, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), in models of cognitive enhancement. This compound has shown promise in preclinical studies for its potential to address cognitive deficits associated with disorders like schizophrenia.[1] This document summarizes the available quantitative data, details the experimental protocols used in key studies, and provides a visual representation of the underlying signaling pathway and experimental workflows. For comparative purposes, data on another well-characterized mGluR5 PAM, CDPPB, is included.

Quantitative Data Summary

The cognitive-enhancing effects of this compound have been evaluated in rodent models using standard behavioral assays. The primary available data from the discovery publication focuses on the Minimum Effective Dose (MED) that produced a significant effect.

CompoundAssayAnimal ModelKey MetricResult
This compound Contextual Fear Conditioning (CFC)RatMinimum Effective Dose (MED)1 mg/kg, p.o.[1]
This compound Novel Object Recognition (NOR)RatMinimum Effective Dose (MED)3 mg/kg, p.o.[1]

For comparison, another mGluR5 PAM, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), has been more extensively characterized in the literature, with dose-response data available for the Novel Object Recognition task.

CompoundAssayAnimal ModelDoses Tested (mg/kg, i.p.)Outcome in NOR
CDPPB Novel Object Recognition (NOR)Rat3, 10, 3010 mg/kg improved recognition memory; 3 mg/kg and 30 mg/kg were ineffective.

Experimental Protocols

Contextual Fear Conditioning (CFC)

This assay assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.

Objective: To evaluate the effect of this compound on the acquisition and consolidation of contextual fear memory.

Apparatus: A conditioning chamber equipped with a grid floor connected to a shock generator and a video camera to record behavior. The chamber is placed within a sound-attenuating cubicle.

Procedure:

  • Habituation: On the first day, rats are placed in the conditioning chamber for a brief period (e.g., 5 minutes) to acclimate to the environment.

  • Training (Conditioning): On the second day, animals are administered this compound or vehicle orally at a specified time before being placed back into the conditioning chamber. After an initial exploration period (e.g., 3 minutes), they receive a series of mild foot shocks (e.g., 2-3 shocks, 0.5-1.0 mA, 1-2 seconds duration) at intervals. The context (the chamber itself) serves as the conditioned stimulus.

  • Testing (Memory Retrieval): 24 hours after the training session, the rats are returned to the same chamber without the delivery of any shocks. The primary measure is the amount of time the animal spends "freezing" (a state of immobility, except for respiration), which is an indicator of fear and memory of the aversive event. Increased freezing time in treated animals compared to controls suggests an enhancement of fear memory.

Novel Object Recognition (NOR)

This task evaluates recognition memory, a form of declarative memory that is dependent on the hippocampus and perirhinal cortex.

Objective: To assess the ability of this compound to improve an animal's ability to recognize a novel object from a familiar one.

Apparatus: An open-field arena (e.g., a square box) and a set of objects that are distinct in shape, color, and texture but are of a size that the animal cannot easily displace.

Procedure:

  • Habituation: Animals are allowed to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on one or more days leading up to the experiment to reduce novelty-induced stress.

  • Familiarization/Training Phase (T1): The animal is placed in the arena containing two identical objects and is allowed to explore them for a fixed duration (e.g., 5 minutes). The time spent exploring each object is recorded. This compound or vehicle is administered prior to this phase.

  • Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 to 24 hours). Longer intervals are used to test long-term memory.

  • Test Phase (T2): The animal is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 5 minutes). A preference for exploring the novel object is indicative of recognition memory. A discrimination index (DI) is often calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mGluR5 signaling pathway and a typical workflow for the Novel Object Recognition experiment.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol JNJ This compound (mGluR5 PAM) mGluR5 mGluR5 JNJ->mGluR5 Binds to allosteric site Gq Gq protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Cognitive Cognitive Enhancement PKC->Cognitive Leads to Glutamate Glutamate Glutamate->mGluR5 Binds to orthosteric site NOR_Workflow cluster_setup Setup cluster_training Training Phase cluster_memory Memory Consolidation cluster_testing Test Phase Habituation Habituation: Animal explores empty arena Dosing Dosing: Administer this compound or Vehicle Habituation->Dosing Familiarization Familiarization (T1): Animal explores two identical objects Dosing->Familiarization Interval Retention Interval (e.g., 1-24 hours) Familiarization->Interval Test Test (T2): One object is replaced with a novel object Interval->Test Measurement Measurement: Record exploration time for familiar vs. novel object Test->Measurement Analysis Data Analysis: Calculate Discrimination Index (DI) Measurement->Analysis

References

Safety Operating Guide

Navigating the Disposal of JNJ-46778212: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for the investigational compound JNJ-46778212 necessitates a cautious approach to its disposal. In such cases, researchers, scientists, and drug development professionals must treat the substance as potentially hazardous and adhere to established best practices for chemical and pharmaceutical waste management. The cornerstone of this process is direct consultation with your institution's Environmental Health and Safety (EHS) department, which can provide specific protocols aligned with local and federal regulations.

Without explicit manufacturer guidelines, a general framework for the safe disposal of research compounds like this compound should be implemented to minimize risks to personnel and the environment. This involves a systematic process of characterization, segregation, and professional disposal.

General Protocol for the Disposal of Investigational Compounds

Researchers handling this compound should follow a multi-step process to ensure its safe and compliant disposal:

  • Hazard Characterization and Segregation : In the absence of specific data, assume the compound is hazardous.[1] Waste containing this compound should be segregated from other waste streams to prevent unintended chemical reactions.[1] Solid and liquid waste must be collected in separate, designated containers.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE when handling this compound waste. This includes, at a minimum, safety glasses or goggles, chemical-resistant gloves, and a laboratory coat.

  • Waste Container Management : Utilize only approved hazardous waste containers, typically provided by your institution's EHS department.[1] These containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.

  • Proper Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[1] Avoid using abbreviations or chemical formulas.

  • Storage : Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.

  • Disposal Request and Collection : Once a waste container is full or the project is complete, a formal chemical waste collection request must be submitted to your institution's EHS department.[1] Do not, under any circumstances, dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.

Key Safety and Disposal Principles

The following table summarizes crucial safety considerations and disposal principles applicable to research compounds for which specific data is not available.

PrincipleRationaleBest Practice
Hazard Identification In the absence of specific data, assume the compound is hazardous to protect personnel and the environment from unknown risks.Treat this compound as a hazardous substance.
Waste Segregation Prevents potentially dangerous chemical reactions within waste containers.Keep this compound waste separate from other chemical wastes.
Container Integrity Prevents spills, leaks, and misidentification of waste.Use designated, sealed, and clearly labeled hazardous waste containers.
Professional Disposal Ensures that the waste is transported and treated by licensed professionals in accordance with regulations.Arrange for disposal exclusively through your institution's EHS department.

Disposal Workflow for Investigational Compounds

The following diagram illustrates a logical workflow for the proper disposal of a research compound like this compound in the absence of a specific Safety Data Sheet.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select EHS-Approved Hazardous Waste Container ppe->container segregate Segregate Solid & Liquid Waste container->segregate labeling Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date segregate->labeling saa Store in Designated Satellite Accumulation Area labeling->saa request Submit Waste Collection Request to EHS saa->request collection EHS Collection of Waste request->collection end End: Compliant Disposal collection->end

Caption: Disposal workflow for investigational compounds without a specific SDS.

References

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